8-Phenyltheophylline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-dimethyl-8-phenyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFMAVHETLRJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90242119 | |
| Record name | 1,3-Dimethyl-8-phenylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
961-45-5 | |
| Record name | 8-Phenyltheophylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=961-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Phenyltheophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 961-45-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethyl-8-phenylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-PHENYLTHEOPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6M543P3BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pharmacological Profile of 8-Phenyltheophylline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Phenyltheophylline (8-PT), a xanthine derivative, is a potent pharmacological tool and potential therapeutic agent. This document provides an in-depth technical overview of its pharmacological profile, focusing on its mechanism of action, receptor binding affinity, pharmacokinetics, and metabolic interactions. Quantitative data are presented in structured tables for clarity, and detailed experimental methodologies for key assays are described. Visualizations of core signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's biological activity.
Mechanism of Action
This compound primarily functions as a competitive antagonist of adenosine receptors, with a notable selectivity for the A1 and A2A subtypes.[1][2] Unlike other xanthine derivatives such as theophylline and caffeine, 8-PT exhibits virtually no inhibitory activity against phosphodiesterases (PDEs).[2] This specificity makes it a valuable tool for dissecting adenosine receptor-mediated signaling pathways without the confounding effects of PDE inhibition.
Furthermore, this compound has been identified as a potent and selective competitive inhibitor of the human cytochrome P450 enzyme CYP1A2.[1] This interaction is significant as it can lead to drug-drug interactions with substrates metabolized by this enzyme.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.
Table 1: Adenosine Receptor Binding Affinity
| Receptor Subtype | Species | Parameter | Value | Reference(s) |
| A1 | Rat | Ki | 86 nM | [1] |
| A2A | Rat | Ki | 848 nM | [1] |
| A1 & A2 | Guinea Pig | pA2 | 6.4 - 6.6 | |
| A3 | Rat | - | Ineffective up to 10 µM | [1] |
| A3 (analogues) | Human | Ki | ~100 nM (for 8-phenylxanthine analogues) |
Note: A direct and comprehensive set of Ki values for this compound across all four human adenosine receptor subtypes from a single study is not currently available in the public domain. The data presented is compiled from various sources and species, and direct comparison of selectivity ratios should be made with caution.
Table 2: Pharmacokinetic Parameters in Rats (Intravenous Administration)
| Parameter | Value | Reference(s) |
| Half-life (t½) | ~14 minutes | |
| Apparent Volume of Distribution (Vd) | 76 mL/100 g | |
| Plasma Clearance | 3.5 mL/min/g |
Table 3: Cytochrome P450 Inhibition
| Enzyme | Species | Parameter | Value | Reference(s) |
| CYP1A2 | Human | IC50 | 0.7 µM | |
| CYP1A2 | Human | Ki | 0.11 µM |
Signaling Pathways
This compound exerts its effects by blocking the canonical signaling pathways of adenosine receptors. The A1 and A3 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels. By antagonizing these receptors, 8-PT prevents adenosine-mediated modulation of cAMP signaling.
Experimental Protocols
Adenosine Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a representative method for determining the binding affinity of this compound for adenosine receptor subtypes.
Objective: To determine the inhibition constant (Ki) of this compound at a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., a high concentration of a non-radiolabeled agonist like NECA).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
CYP1A2 Inhibition Assay (Phenacetin O-deethylation)
This protocol outlines a method to assess the inhibitory potential of this compound on human CYP1A2 activity.
Objective: To determine the IC50 and Ki of this compound for CYP1A2.
Materials:
-
Human liver microsomes.
-
Phenacetin (CYP1A2 substrate).
-
This compound stock solution.
-
NADPH regenerating system.
-
Potassium phosphate buffer (pH 7.4).
-
Acetonitrile (for reaction quenching).
-
LC-MS/MS system for paracetamol quantification.
Procedure:
-
Pre-incubation: In a microcentrifuge tube, pre-warm a mixture of human liver microsomes, potassium phosphate buffer, and varying concentrations of this compound at 37°C.
-
Substrate Addition: Add phenacetin to the mixture.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time within the linear range of product formation.
-
Reaction Quenching: Stop the reaction by adding ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.
-
Quantification: Analyze the formation of paracetamol (the product of phenacetin O-deethylation) using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of CYP1A2 activity against the logarithm of the this compound concentration to determine the IC50. For Ki determination, perform the assay with multiple concentrations of both phenacetin and this compound and analyze the data using appropriate enzyme inhibition models (e.g., Lineweaver-Burk or Dixon plots).
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for evaluating the pharmacokinetic profile of this compound in a rodent model.
Objective: To determine key pharmacokinetic parameters of this compound following intravenous administration.
Materials:
-
Male Sprague-Dawley rats.
-
This compound formulation for intravenous injection.
-
Blood collection supplies (e.g., syringes, capillary tubes, anticoagulant-coated tubes).
-
Platform for sample processing (e.g., centrifuge).
-
LC-MS/MS system for quantifying this compound in plasma.
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Dosing: Administer a single intravenous dose of this compound to the rats via the tail vein.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) from a suitable site (e.g., retro-orbital sinus or a cannula if implanted).
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration of this compound versus time. Use non-compartmental or compartmental analysis software to calculate pharmacokinetic parameters such as half-life (t½), volume of distribution (Vd), and clearance (CL).
Conclusion
This compound is a potent and selective antagonist of A1 and A2A adenosine receptors with negligible activity at phosphodiesterases. Its pharmacokinetic profile in rats is characterized by rapid clearance. A significant aspect of its pharmacological profile is the potent and selective inhibition of human CYP1A2, which warrants consideration in any potential therapeutic application due to the risk of drug-drug interactions. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound. Further studies, particularly those elucidating its complete binding affinity profile at all human adenosine receptor subtypes, will be valuable in further refining our understanding of its therapeutic potential.
References
8-Phenyltheophylline: A Technical Guide to a Selective A1/A2a Adenosine Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Phenyltheophylline (8-PT) is a xanthine derivative that has garnered significant interest in pharmacological research due to its potent and selective antagonist activity at A1 and A2a adenosine receptors. Unlike other xanthine derivatives such as theophylline, 8-PT exhibits minimal activity as a phosphodiesterase inhibitor, making it a more specific tool for studying the adenosinergic system. This technical guide provides an in-depth overview of this compound, including its chemical properties, binding affinity, selectivity, relevant experimental protocols, and the signaling pathways of its target receptors. All quantitative data is presented in structured tables for ease of comparison, and key experimental and logical workflows are visualized using diagrams.
Chemical Properties and Structure
This compound, with the IUPAC name 1,3-dimethyl-8-phenyl-7H-purine-2,6-dione, is a derivative of theophylline with a phenyl group substituted at the 8-position of the xanthine core. This structural modification is crucial for its enhanced affinity and selectivity for adenosine receptors.
| Property | Value |
| IUPAC Name | 1,3-dimethyl-8-phenyl-7H-purine-2,6-dione |
| Synonyms | 8-PT, 8-phenyl-1,3-dimethylxanthine |
| Molecular Formula | C₁₃H₁₂N₄O₂ |
| Molecular Weight | 256.26 g/mol |
| CAS Number | 961-45-5 |
Binding Affinity and Selectivity
Table 2.1: Antagonist Potency (pA2) of this compound at Guinea-Pig Adenosine Receptors [1]
| Receptor Subtype | Agonist Used | Tissue | pA2 Value |
| A1 | Adenosine, 2-Chloroadenosine, L-PIA, NECA | Atria | 6.4 - 6.6 |
| A2a | Adenosine, 2-Chloroadenosine, NECA | Aorta | 6.4 - 6.6 |
L-PIA: L-N6-phenyl-isopropyl adenosine; NECA: 5'-N-ethylcarboxamide adenosine
Signaling Pathways
This compound exerts its effects by blocking the canonical signaling pathways of the A1 and A2a adenosine receptors.
A1 Adenosine Receptor Signaling
The A1 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Upon activation by adenosine, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. 8-PT, as an antagonist, prevents this inhibition, thereby maintaining cAMP levels.
A2a Adenosine Receptor Signaling
The A2a adenosine receptor is also a GPCR, but it couples to stimulatory G proteins (Gs). Adenosine binding to the A2a receptor activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. As an antagonist, 8-PT blocks this stimulation, preventing the rise in cAMP.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the antagonist activity of this compound at adenosine receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for adenosine receptors.
Objective: To determine the inhibition constant (Ki) of this compound at A1 and A2a adenosine receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane Preparations: Cell membranes expressing the human adenosine receptor of interest (e.g., from CHO or HEK-293 cells).
-
Radioligand: A subtype-selective radiolabeled antagonist (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2a).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-selective adenosine receptor agonist (e.g., NECA) or antagonist (e.g., theophylline).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and either assay buffer (for total binding), the non-specific binding control, or one of the dilutions of this compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of this compound to antagonize the effects of an adenosine receptor agonist on intracellular cAMP levels.
Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced changes in cAMP levels mediated by A1 or A2a receptors.
Materials:
-
Cell Line: A cell line stably expressing the human A1 or A2a adenosine receptor (e.g., HEK-293 or CHO cells).
-
Test Compound: this compound.
-
Agonist: A suitable adenosine receptor agonist (e.g., NECA).
-
cAMP Assay Kit: A commercially available kit for measuring cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Phosphodiesterase (PDE) Inhibitor: To prevent the degradation of cAMP (e.g., IBMX or rolipram).
-
Cell Culture Reagents.
Procedure:
-
Cell Culture: Culture the cells in appropriate media and seed them into 96- or 384-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of the agonist in assay buffer containing a PDE inhibitor.
-
Cell Treatment:
-
For antagonist mode, pre-incubate the cells with the serial dilutions of this compound.
-
Add the fixed concentration of the agonist to stimulate the receptors.
-
-
Incubation: Incubate the plate for a specified time to allow for changes in cAMP levels.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP measurement according to the instructions of the chosen assay kit.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the measured signal (which is inversely or directly proportional to the cAMP concentration, depending on the assay format) against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Pharmacokinetics
The pharmacokinetic profile of this compound has been primarily studied in rats. These studies indicate that 8-PT is rapidly cleared from plasma.
Table 5.1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Species | Administration Route |
| Half-life (t½) | ~14 min | Rat | Intravenous |
| Volume of Distribution (Vd) | 76 mL/100 g | Rat | Intravenous |
| Plasma Clearance (CL) | 3.5 mL min⁻¹ 100g⁻¹ | Rat | Intravenous |
Data from a study in male rats with normal renal function.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of A1 and A2a adenosine receptors. Its potency as an antagonist at these receptors, combined with its lack of significant phosphodiesterase inhibitory activity, allows for more targeted studies of the adenosinergic system. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies involving this important compound. Further research to fully elucidate its binding affinity and selectivity across all human adenosine receptor subtypes and its pharmacokinetic profile in various species will be beneficial for its potential therapeutic applications.
References
The Intricate Dance of Structure and Activity: A Technical Guide to 8-Phenyltheophylline Derivatives as Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of 8-phenyltheophylline derivatives, a class of compounds renowned for their potent antagonism of adenosine receptors. By dissecting the impact of chemical modifications on binding affinity and selectivity, this document serves as a critical resource for the rational design of novel therapeutics targeting a range of conditions, from neurodegenerative disorders to asthma and inflammation.
Core Principles of this compound SAR
Theophylline, a naturally occurring methylxanthine, is a weak, non-selective adenosine receptor antagonist. The addition of a phenyl group at the 8-position of the xanthine scaffold dramatically enhances affinity for adenosine receptors, establishing this compound as a foundational structure for a multitude of potent antagonists.[1][2][3] The SAR of this class of compounds is primarily dictated by substitutions at three key positions: the N1 and N3 positions of the xanthine ring and various positions on the 8-phenyl ring.
-
N1 and N3 Positions: Alkyl substitutions at the N1 and N3 positions, particularly with propyl groups, generally lead to a significant increase in antagonist potency compared to the methyl groups of theophylline.[1][3]
-
8-Phenyl Ring: The substitution pattern on the 8-phenyl ring is a critical determinant of both affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).[2][4] Generally, the A2A and A2B receptors can accommodate bulkier substituents on the 8-phenyl ring than the A1 receptor.[2] This differential tolerance provides a key avenue for engineering subtype-selective antagonists.
Quantitative Structure-Activity Relationship Data
The following tables summarize the binding affinities (Ki) of various this compound derivatives for human adenosine A1, A2A, and A2B receptors. This quantitative data, extracted from peer-reviewed literature, provides a clear comparison of the impact of different structural modifications.
Table 1: Binding Affinities (Ki, nM) of 8-(Substituted-phenyl)xanthine Derivatives at Human A1 and A2A Adenosine Receptors
| Compound | N1, N3 Substituent | 8-Phenyl Substituent | A1 Ki (nM) | A2A Ki (nM) | Selectivity (A1/A2A) |
| This compound | Methyl | H | 100 | 7,400 | 0.01 |
| 1,3-Dipropyl-8-phenylxanthine | Propyl | H | 1.2 | 2.0 | 0.6 |
| 9d | Methyl | 4-methoxy-3-(2-morpholin-4-ylethoxy) | >100,000 | 100 | >1000 (A2A selective) |
| XAC | Propyl | 4-carboxymethyloxyphenyl)-2-aminoethylamide | - | - | ~20-fold A1 selective in vivo |
Data for this compound and 1,3-Dipropyl-8-phenylxanthine from Bruns et al., 1987.[3] Data for compound 9d from Bansal et al., 2009.[2] In vivo selectivity for XAC from Fredholm et al., 1987.[1][5]
Table 2: Binding Affinities (Ki, nM) of 8-Heterocyclic Xanthine Derivatives at Human A2B Adenosine Receptors
| Compound | N1, N3 Substituent | 8-Position Heterocycle | A2B Ki (nM) | A1, A2A, A3 Ki (nM) |
| 29b (MRE2028F20) | Propyl | 1-methyl-1H-pyrazol-5-yl with acetamide linker | 38 | >1000 |
| 62b (MRE2029F20) | Propyl | 1-methyl-1H-pyrazol-5-yl with oxyacetamide linker | 5.5 | >1000 |
| 72b (MRE2030F20) | Propyl | 1-methyl-1H-pyrazol-5-yl with oxyacetamide linker | 12 | >1000 |
Data from Baraldi et al., 2007.[5]
Experimental Protocols
The determination of binding affinity is a cornerstone of SAR studies. The following provides a detailed, generalized protocol for a competitive radioligand binding assay, a standard method for quantifying the affinity of unlabeled test compounds for a target receptor.
Competitive Radioligand Binding Assay for Adenosine Receptors
Objective: To determine the inhibitory constant (Ki) of a test compound for an adenosine receptor subtype (e.g., A1, A2A, or A2B).
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., from HEK-293 or CHO cells).[6][7]
-
Radioligand specific for the receptor subtype:
-
Unlabeled test compounds (this compound derivatives).
-
Non-specific binding control: A high concentration of a known antagonist (e.g., 10 µM theophylline or a selective antagonist for the target receptor).[8]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with MgCl2.[7][8]
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in the assay buffer. Determine the protein concentration of the membrane preparation.[6]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Serial dilutions of the unlabeled test compound.
-
A fixed concentration of the radioligand (typically at or near its Kd value).[8]
-
Cell membrane preparation.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand).[1]
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
-
Visualizing Key Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the adenosine A1 receptor signaling pathway and a typical experimental workflow for determining antagonist affinity.
Caption: Adenosine A1 receptor signaling pathway and antagonist action.
Caption: Workflow for competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of a series of 8-(substituted-phenyl)xanthines and a study on the effects of substitution pattern of phenyl substituents on affinity for adenosine A(1) and A(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of new 8-heterocyclic xanthine derivatives as highly potent and selective human A2B adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Adenosine Antagonist 8-Phenyltheophylline: A Technical Guide to its Discovery, Synthesis, and Pharmacological Profile
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Phenyltheophylline (8-PT), a synthetic derivative of the xanthine class of alkaloids, has carved a significant niche in pharmacology as a potent and selective antagonist of adenosine receptors, particularly the A1 and A2A subtypes.[1] Unlike its parent compound, theophylline, and other classical methylxanthines like caffeine, 8-PT exhibits virtually no inhibitory activity on phosphodiesterase (PDE) enzymes.[1] This remarkable selectivity has established 8-PT as an invaluable pharmacological tool for dissecting the intricate roles of adenosine signaling in a multitude of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and extensive pharmacological characterization of this compound, offering field-proven insights and detailed methodologies for researchers in drug discovery and development.
Introduction: The Rise of a Selective Xanthine
The story of this compound is intrinsically linked to the broader history of xanthine pharmacology. For centuries, naturally occurring methylxanthines like caffeine and theophylline have been utilized for their stimulant and therapeutic properties.[2] Their mechanisms of action were initially attributed to the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). However, the discovery of adenosine receptors in the 1970s unveiled a second, and often more potent, mechanism: the antagonism of these G protein-coupled receptors.
This realization sparked a quest for xanthine derivatives with improved selectivity for adenosine receptor subtypes and reduced off-target effects, such as PDE inhibition. The strategic placement of a phenyl group at the 8-position of the theophylline scaffold proved to be a pivotal modification. This structural alteration dramatically enhanced affinity for adenosine receptors while concurrently diminishing interaction with the active site of phosphodiesterases. The result was this compound, a molecule that offered researchers a cleaner probe to investigate the adenosine system, free from the confounding effects of PDE inhibition.
Discovery and Synthesis: A Journey into the Xanthine Core
While the precise moment of its first synthesis is not prominently documented in readily available literature, early reports of the synthesis of 8-substituted xanthines, including this compound, can be traced back to the mid-20th century. A key publication in the Chemical and Pharmaceutical Bulletin in 1977 described a synthetic route, laying the groundwork for its later pharmacological exploration.[3]
The most common and efficient synthetic pathway to this compound involves the condensation and subsequent cyclization of a 5,6-diaminouracil derivative with a benzoic acid equivalent. This approach, a variation of the classical Traube purine synthesis, provides a versatile and reliable method for constructing the 8-phenylxanthine core.
General Synthetic Protocol: Traube-Based Cyclization
This protocol outlines the fundamental steps for the laboratory-scale synthesis of this compound.
Step 1: Synthesis of the Starting Material - 5,6-Diamino-1,3-dimethyluracil
The synthesis typically commences with 1,3-dimethyluracil, which undergoes nitrosation at the 5-position, followed by reduction to yield 5,6-diamino-1,3-dimethyluracil.
Step 2: Condensation and Cyclization
The crucial step involves the reaction of 5,6-diamino-1,3-dimethyluracil with benzoic acid or one of its activated derivatives (e.g., benzoyl chloride, benzaldehyde). The reaction is typically heated in a suitable solvent, such as dimethylformamide (DMF) or acetic acid, often in the presence of a condensing agent, to facilitate the formation of the imidazole ring.
Synthetic pathway for this compound.
Pharmacological Profile: A Tale of Two Receptors and a Silent Enzyme
The pharmacological significance of this compound lies in its distinct mechanism of action compared to other xanthines. Its primary targets are the A1 and A2A adenosine receptors, where it acts as a potent competitive antagonist.[1] Crucially, it displays a marked lack of activity as a phosphodiesterase inhibitor.[1]
Adenosine Receptor Antagonism: The Core Directive
This compound exhibits high affinity for both A1 and A2A adenosine receptors. This non-selective antagonism of two key adenosine receptor subtypes underpins its diverse pharmacological effects.
The binding affinity of this compound for adenosine receptor subtypes has been determined through radioligand binding assays. The following table summarizes representative inhibition constant (Ki) values.
| Receptor Subtype | Ki (nM) - Rat Brain | Reference |
| A1 | 86 | [1] |
| A2A | 848 | [1] |
| A3 | >10,000 (ineffective at 10 µM) | [1] |
Note: Affinity values can vary depending on the species and tissue preparation used. The data presented here are from studies on rat brain tissue and indicate a higher affinity for the A1 receptor over the A2A receptor. It is noteworthy that this compound shows very low affinity for the A3 adenosine receptor.[1]
This protocol provides a framework for determining the binding affinity of a test compound like this compound at adenosine receptors.
-
Membrane Preparation: Isolate cell membranes from a tissue or cell line expressing the adenosine receptor subtype of interest (e.g., rat cerebral cortex for A1 receptors).
-
Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl (pH 7.4).
-
Radioligand: Select a high-affinity radiolabeled ligand for the target receptor (e.g., [3H]DPCPX for A1 receptors).
-
Incubation: In a multi-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound). Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled standard).
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Competitive Radioligand Binding Assay Workflow.
Phosphodiesterase Inhibition: A Negligible Interaction
A defining characteristic of this compound is its virtual lack of inhibitory activity against phosphodiesterase (PDE) enzymes.[1] This contrasts sharply with theophylline, which is a non-selective PDE inhibitor. This property is attributed to the bulky phenyl group at the 8-position, which sterically hinders the molecule from fitting into the active site of PDE enzymes.
This protocol describes a common method to assess the PDE inhibitory activity of a compound.
-
Enzyme Source: Obtain a purified preparation of the desired PDE isoenzyme.
-
Substrate: Use a radiolabeled cyclic nucleotide, such as [3H]-cAMP, as the substrate.
-
Reaction Buffer: Prepare a buffer that is optimal for the activity of the specific PDE isoenzyme.
-
Incubation: In a reaction tube, combine the PDE enzyme, the test compound (this compound) at various concentrations, and the reaction buffer. Pre-incubate to allow for any interaction between the inhibitor and the enzyme.
-
Initiation: Start the reaction by adding the [3H]-cAMP substrate.
-
Termination: After a defined incubation period, stop the reaction, often by adding a stopping reagent or by heat inactivation.
-
Separation: Separate the product of the reaction ([3H]-5'-AMP) from the unreacted substrate. This is commonly achieved using chromatography.
-
Quantification: Measure the amount of [3H]-5'-AMP formed using liquid scintillation counting.
-
Data Analysis: Determine the percentage of inhibition at each concentration of the test compound and calculate the IC50 value.
Central Nervous System Effects: A Stimulant Profile
Consistent with its role as an adenosine receptor antagonist, this compound exhibits stimulant effects on the central nervous system (CNS) with a potency similar to caffeine.[1] Adenosine is a neuromodulator that generally has inhibitory effects in the CNS, promoting sleep and reducing neuronal excitability. By blocking adenosine receptors, 8-PT disinhibits neuronal activity, leading to increased wakefulness and locomotor activity.
The open-field test is a standard behavioral assay used to assess the stimulant effects of a compound in rodents.
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically marked with a grid to allow for the scoring of activity. Modern systems often use automated tracking with infrared beams or video analysis.
-
Animals: Mice or rats are commonly used. They should be habituated to the testing room before the experiment.
-
Procedure:
-
Administer this compound or a vehicle control to the animals at a predetermined time before the test.
-
Place each animal individually into the center of the open-field arena.
-
Record the animal's activity for a set period (e.g., 15-30 minutes).
-
-
Parameters Measured:
-
Horizontal Activity: The number of grid lines crossed or the total distance traveled.
-
Vertical Activity (Rearing): The number of times the animal rears up on its hind legs.
-
Stereotyped Behaviors: Repetitive, patterned movements.
-
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated group and the control group using appropriate statistical tests.
Applications in Research and Future Directions
The unique pharmacological profile of this compound has made it an indispensable tool in adenosine research. Its primary application is as a selective adenosine receptor antagonist to elucidate the physiological roles of adenosine in various systems, including the cardiovascular, respiratory, renal, and central nervous systems.
The development of this compound and its analogs has also provided a foundation for the design of more potent and subtype-selective adenosine receptor antagonists for potential therapeutic applications in conditions such as Parkinson's disease, asthma, and certain cancers.
Conclusion
This compound stands as a testament to the power of medicinal chemistry in refining the pharmacological properties of a natural product scaffold. By strategically modifying the theophylline molecule, researchers were able to uncouple its adenosine receptor antagonist activity from its phosphodiesterase inhibitory effects. This has provided the scientific community with a powerful tool to explore the complexities of the adenosine signaling system. The journey of this compound from a synthetic derivative to a widely used pharmacological probe underscores the importance of developing selective molecular tools in advancing our understanding of biology and disease.
References
Physicochemical Properties of 8-Phenyltheophylline: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Phenyltheophylline (8-PT) is a synthetic derivative of the xanthine class of compounds, structurally related to caffeine and theophylline.[1] It is distinguished by the presence of a phenyl group at the 8-position of the theophylline scaffold.[1] This modification significantly alters its pharmacological profile, rendering it a potent and selective antagonist of A1 and A2A adenosine receptors with minimal activity as a phosphodiesterase inhibitor.[2][3] These characteristics make this compound a valuable tool in pharmacological research for investigating adenosine receptor function and its potential therapeutic applications in cardiovascular and neurological disorders.[4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its primary signaling pathway and a representative experimental workflow.
Core Physicochemical Properties
The physicochemical properties of a compound are critical for understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 1,3-dimethyl-8-phenyl-7H-purine-2,6-dione | [4] |
| Synonyms | 8-phenyl-1,3-dimethylxanthine, 8-PT | [1][2] |
| CAS Number | 961-45-5 | [4][5] |
| Chemical Formula | C₁₃H₁₂N₄O₂ | [4][5] |
| Molecular Weight | 256.26 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [1][6] |
| Melting Point | >300 °C | [5][6][7] |
| Boiling Point | 517.7 °C at 760 mmHg | [5] |
| Solubility | Slightly soluble in water; Moderately soluble in ethanol and aqueous base | [4][5][6][8] |
| logP (Octanol-Water Partition Coefficient) | 0.62730 | [5] |
| XLogP3 | 2.2 | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible determination of physicochemical properties. The following sections outline the methodologies for measuring the key parameters of this compound.
Determination of Melting Point (Capillary Method)
The melting point is a fundamental physical property used for identification and purity assessment.
Apparatus and Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
This compound sample (finely powdered)
-
Spatula
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of finely powdered this compound is introduced into the open end of a glass capillary tube.[2] The tube is then gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[2]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.[7] A calibrated thermometer is inserted into the designated holder.
-
Heating and Observation: The apparatus is turned on, and the heating rate is initially set to be rapid to approach the expected melting point.[7] As the temperature nears the anticipated melting point, the heating rate is reduced to approximately 1-2 °C per minute to allow for accurate observation.[7]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the completion of melting.[7] The melting point is reported as this range. For a pure compound like this compound, a sharp melting range is expected.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6]
Apparatus and Materials:
-
This compound sample
-
Distilled or deionized water (or other relevant aqueous buffers)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Syringes and filters (e.g., 0.22 µm)
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a glass vial containing a known volume of the aqueous solvent. The excess solid is necessary to ensure that a saturated solution is formed.
-
Equilibration: The vials are sealed and placed in a shaking incubator for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[8]
-
Phase Separation: After equilibration, the suspension is allowed to stand to permit the settling of the excess solid. The samples are then centrifuged at high speed to pellet any remaining undissolved particles.[9]
-
Sample Analysis: A clear aliquot of the supernatant is carefully removed using a syringe and filtered to remove any fine particles.[9] The concentration of this compound in the filtrate is then determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, by comparing the response to a standard curve of known concentrations.[6][9] The resulting concentration represents the equilibrium solubility.
Determination of Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the traditional approach for its determination.[10][11]
Apparatus and Materials:
-
This compound sample
-
n-Octanol (pre-saturated with water)
-
Water or pH 7.4 phosphate buffer (pre-saturated with n-octanol)
-
Separatory funnels or glass vials
-
Shaker
-
Centrifuge
-
Analytical instrumentation (HPLC or UV-Vis spectrophotometer)
Procedure:
-
Phase Preparation: Equal volumes of n-octanol and the aqueous phase are mixed and shaken vigorously for 24 hours to ensure mutual saturation. The two phases are then separated.[11]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The biphasic mixture is shaken for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[12]
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation may be used to expedite this process and ensure a clean separation.[11]
-
Concentration Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique like HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[11]
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of this compound as an Adenosine Receptor Antagonist
This compound exerts its primary pharmacological effects by competitively blocking A1 and A2A adenosine receptors.[2] This prevents the endogenous ligand, adenosine, from binding and initiating downstream signaling cascades. The A1 receptor is typically coupled to inhibitory G-proteins (Gi), which decrease intracellular cAMP levels, while the A2A receptor is coupled to stimulatory G-proteins (Gs), which increase cAMP. By blocking both, this compound can modulate a wide range of physiological processes.
Caption: Signaling pathway of this compound as an A1/A2A adenosine receptor antagonist.
Experimental Workflow for In Vitro Antagonist Activity Assay
A common method to assess the antagonist activity of a compound like this compound is through a competitive radioligand binding assay. This workflow outlines the key steps to determine the compound's binding affinity (Ki) for a specific adenosine receptor subtype expressed in a cell line.[13]
Caption: Experimental workflow for determining the in vitro antagonist activity of this compound.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. byjus.com [byjus.com]
- 3. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pennwest.edu [pennwest.edu]
- 6. researchgate.net [researchgate.net]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lokeylab.wikidot.com [lokeylab.wikidot.com]
- 12. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 13. benchchem.com [benchchem.com]
8-Phenyltheophylline: A Technical Guide to a Potent and Selective CYP1A2 Inhibitor
Abstract
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the characterization and application of 8-Phenyltheophylline (8-PT) as a potent and selective inhibitor of the Cytochrome P450 1A2 (CYP1A2) enzyme. This document provides a detailed exploration of the mechanistic underpinnings of CYP1A2 inhibition by 8-PT, juxtaposed with other known inhibitors. It offers field-proven, step-by-step protocols for the in-vitro validation of this inhibition, ensuring scientific integrity and reproducibility. Furthermore, this guide delves into the broader implications of 8-PT's inhibitory action on drug metabolism and its utility as a tool in drug discovery and development, supported by a robust framework of authoritative references.
Introduction: The Critical Role of CYP1A2 in Drug Metabolism
The Cytochrome P450 (CYP) superfamily of enzymes is fundamental to the metabolism of a vast array of xenobiotics, including a significant proportion of clinically used drugs.[1][2] Among these, CYP1A2 is a key hepatic enzyme, accounting for approximately 13% of the total CYP content in the human liver.[3] It is primarily involved in the oxidative metabolism of a variety of therapeutic agents and the bioactivation of procarcinogens.[4][5]
The activity of CYP1A2 is highly variable among individuals due to genetic polymorphisms, environmental factors such as smoking (which induces CYP1A2 activity), and co-administration of drugs that can act as inhibitors or inducers.[5][6] Inhibition of CYP1A2 can lead to significant drug-drug interactions (DDIs), resulting in elevated plasma concentrations of co-administered drugs, which can enhance their therapeutic effects or increase the risk of adverse events.[7] Therefore, the identification and characterization of potent and selective CYP1A2 inhibitors are of paramount importance in drug development and clinical pharmacology.
This compound (8-PT), a xanthine derivative, has emerged as a highly potent and selective competitive inhibitor of CYP1A2.[8][9] Unlike other methylxanthines such as caffeine and theophylline which are substrates and moderate inhibitors of CYP1A2, 8-PT exhibits a significantly higher affinity for the enzyme's active site.[9][10] Its utility extends beyond a mere pharmacological curiosity; it serves as a valuable chemical tool for in vitro studies to elucidate the role of CYP1A2 in the metabolism of new chemical entities.[8][9]
This guide will provide a comprehensive overview of 8-PT as a CYP1A2 inhibitor, covering its mechanism of action, experimental validation, and its application in drug metabolism research.
Mechanistic Insights into CYP1A2 Inhibition by this compound
This compound distinguishes itself from other methylxanthines through its potent and selective competitive inhibition of CYP1A2.[8][9] This section will dissect the nature of this inhibition and compare it with other well-characterized CYP1A2 inhibitors.
Competitive Inhibition: A Reversible Battle for the Active Site
Competitive inhibitors, like 8-PT, reversibly bind to the active site of the enzyme, the same site where the substrate binds.[11] This competition is concentration-dependent; the inhibitory effect can be overcome by increasing the substrate concentration. The hallmark of competitive inhibition is an increase in the apparent Michaelis constant (Km) of the substrate, with no change in the maximum velocity (Vmax) of the reaction.[11]
The potency of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex.[12] A lower Ki value signifies a higher affinity of the inhibitor for the enzyme and thus, greater potency.
The Molecular Dance: this compound in the CYP1A2 Active Site
While a crystal structure of 8-PT bound to CYP1A2 is not publicly available, we can infer its binding mode from molecular docking studies of other ligands and the known structural features of the CYP1A2 active site.[13][14] The active site of CYP1A2 is characterized by a relatively planar and hydrophobic cavity.[2][4]
The xanthine core of 8-PT likely forms hydrogen bonds with key amino acid residues within the active site, while the phenyl ring at the 8-position is hypothesized to engage in hydrophobic and π-π stacking interactions with aromatic residues, such as phenylalanine.[4][15] These interactions are thought to anchor 8-PT firmly within the active site, preventing the binding of CYP1A2 substrates.
Diagram: Proposed Binding of this compound in the CYP1A2 Active Site
Caption: Proposed interactions of 8-PT within the CYP1A2 active site.
Quantitative Assessment of this compound's Inhibitory Potency
The potency of a CYP1A2 inhibitor is determined through in vitro assays that measure the reduction in the metabolic activity of a probe substrate in the presence of the inhibitor. This section provides a comparative analysis of 8-PT's inhibitory potency against other known CYP1A2 inhibitors.
| Inhibitor | Type of Inhibition | IC50 (µM) | Ki (µM) | Test System |
| This compound | Competitive | 0.7 [9] | 0.11 [9] | Human Liver Microsomes |
| Fluvoxamine | Competitive | 0.05 - 0.4 | 0.05 - 0.29 | Human Liver Microsomes |
| Furafylline | Mechanism-Based | 0.48 | 3 - 23 | Human Liver Microsomes |
| α-Naphthoflavone | Competitive | ~0.1 | ~0.013 | Human Liver Microsomes |
| Rofecoxib | Mechanism-Based | 4.2 | - | Human Liver Microsomes |
| Caffeine | Competitive | 140[9] | - | Human Liver Microsomes |
| Theophylline | Competitive | 120[9] | - | Human Liver Microsomes |
Table 1: Comparative Inhibitory Potency of this compound and Other CYP1A2 Inhibitors.
As evidenced in the table, this compound exhibits a low micromolar IC50 value and a sub-micromolar Ki value, establishing it as a potent inhibitor of CYP1A2.[9] Its potency is comparable to that of fluvoxamine and α-naphthoflavone, which are well-established potent inhibitors.[16][17] Importantly, 8-PT is significantly more potent than its parent compounds, caffeine and theophylline.[9]
Experimental Validation: A Step-by-Step Guide
The scientific integrity of any claim rests on the robustness of its experimental validation. This section provides detailed, field-proven protocols for determining the inhibitory potential of this compound on CYP1A2 activity in vitro.
Core Principle: The Phenacetin O-deethylation Assay
A widely accepted and validated method for assessing CYP1A2 activity is the phenacetin O-deethylation assay.[18] In this assay, human liver microsomes (HLMs), which are rich in CYP enzymes, are used as the enzyme source. Phenacetin, a specific substrate for CYP1A2, is metabolized to acetaminophen. The rate of acetaminophen formation is a direct measure of CYP1A2 activity. The inhibitory effect of a compound like 8-PT is quantified by measuring the reduction in the rate of acetaminophen formation in its presence.
Diagram: Workflow for CYP1A2 Inhibition Assay
Caption: A typical workflow for an in vitro CYP1A2 inhibition assay.
Detailed Protocol for IC50 Determination
Objective: To determine the concentration of this compound that causes 50% inhibition of CYP1A2 activity (IC50).
Materials:
-
Human Liver Microsomes (HLMs)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Phenacetin (CYP1A2 substrate)
-
This compound (test inhibitor)
-
NADPH regenerating system (or NADPH)
-
Acetonitrile (for reaction termination)
-
Internal Standard (for LC-MS/MS analysis)
-
Microcentrifuge tubes or 96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of 8-PT to cover a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare a stock solution of phenacetin. The final concentration in the assay should be close to its Km value for CYP1A2 (typically 25-50 µM).[4] The rationale for using a substrate concentration near the Km is that it provides a sensitive measure of competitive inhibition.
-
Prepare the NADPH regenerating system.
-
-
Incubation Mixture:
-
In microcentrifuge tubes or a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
HLMs (final concentration typically 0.1-0.5 mg/mL)
-
8-PT dilution or vehicle control (e.g., DMSO)
-
Phenacetin
-
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes). This incubation time should be within the linear range of product formation.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed to pellet the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the amount of acetaminophen formed using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of CYP1A2 activity remaining at each 8-PT concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the 8-PT concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Determination of the Inhibition Constant (Ki)
For competitive inhibitors, the IC50 value is dependent on the substrate concentration used in the assay.[12] The inhibition constant (Ki) is a more fundamental measure of inhibitor potency as it is independent of substrate concentration. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation :[11][12][19]
Ki = IC50 / (1 + [S]/Km)
Where:
-
Ki is the inhibition constant.
-
IC50 is the experimentally determined half-maximal inhibitory concentration.
-
[S] is the concentration of the substrate (phenacetin) used in the assay.
-
Km is the Michaelis-Menten constant of the substrate for the enzyme.
To accurately determine Ki, it is essential to first determine the Km of phenacetin for CYP1A2 under the specific experimental conditions. This is achieved by measuring the reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
In Vivo Considerations and Implications for Drug Development
While in vitro assays provide a robust characterization of an inhibitor's potency, understanding its potential impact in a physiological system is crucial for drug development.
Pharmacokinetics of this compound
Studies in rats have shown that this compound is rapidly cleared from plasma with a short half-life of approximately 14 minutes following intravenous administration.[20] A significant first-pass effect was also observed when administered via the portal vein, and the compound was not detectable in plasma after intraperitoneal injection.[20] These pharmacokinetic properties suggest that the in vivo use of 8-PT may be challenging due to its rapid elimination.[20]
Predicting Drug-Drug Interactions
The potent in vitro inhibition of CYP1A2 by this compound strongly suggests a high potential for drug-drug interactions if it were to achieve sufficient systemic concentrations in humans.[10] Co-administration of 8-PT with drugs that are primarily metabolized by CYP1A2 (e.g., theophylline, clozapine, olanzapine) could lead to decreased clearance and increased plasma concentrations of these drugs, potentially resulting in toxicity.[5][7]
Physiologically-based pharmacokinetic (PBPK) modeling is a powerful tool used to predict the clinical relevance of in vitro inhibition data.[21] These models integrate in vitro data with physiological parameters to simulate the magnitude of DDIs in humans.
Conclusion: this compound as a Cornerstone Tool in CYP1A2 Research
This compound stands out as a potent, selective, and well-characterized competitive inhibitor of the CYP1A2 enzyme. Its robust inhibitory profile, coupled with its specificity over other CYP isoforms, makes it an invaluable tool for researchers in drug metabolism and discovery.[8][9] The detailed experimental protocols provided in this guide offer a validated framework for scientists to reliably assess CYP1A2 inhibition and to investigate the metabolic pathways of new chemical entities.
The translation of in vitro findings to in vivo predictions underscores the importance of a comprehensive understanding of a compound's pharmacokinetic and pharmacodynamic properties. While the rapid in vivo clearance of 8-PT may limit its therapeutic potential, its utility as a benchmark inhibitor for in vitro studies remains undisputed. As our understanding of the intricate network of drug metabolism continues to evolve, the role of precise chemical probes like this compound will undoubtedly remain central to advancing the development of safer and more effective medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Insights into the Substrate Specificity, Inhibitors, Regulation, and Polymorphisms and the Clinical Impact of Human Cytochrome P450 1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helda.helsinki.fi [helda.helsinki.fi]
- 4. Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of CYP1A2 activity in clinical practice: why, how, and when? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro analysis of factors influencing CYP1A2 expression as potential determinants of interindividual variation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. punnettsquare.org [punnettsquare.org]
- 9. Inhibition of human CYP1A2 activity in vitro by methylxanthines: potent competitive inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 13. Novel Natural Inhibitors of CYP1A2 Identified by in Silico and in Vitro Screening | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Review of Ligand Specificity Factors for CYP1A Subfamily Enzymes from Molecular Modeling Studies Reported to-Date [mdpi.com]
- 16. Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. erepo.uef.fi [erepo.uef.fi]
- 18. In vitro inhibition of CYP1A2 by model inhibitors, anti-inflammatory analgesics and female sex steroids: predictability of in vivo interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative Prediction of Drug Interactions Caused by CYP1A2 Inhibitors and Inducers | Semantic Scholar [semanticscholar.org]
- 21. Physiologically‐Based Pharmacokinetic Models for CYP1A2 Drug–Drug Interaction Prediction: A Modeling Network of Fluvoxamine, Theophylline, Caffeine, Rifampicin, and Midazolam - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stimulant Effects of 8-Phenyltheophylline Compared to Caffeine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of the in vivo stimulant effects of 8-Phenyltheophylline (8-PT) and caffeine. Both methylxanthine compounds exert their primary pharmacological actions through the antagonism of adenosine receptors, leading to central nervous system stimulation. This document synthesizes available data on their comparative potency, efficacy, and pharmacokinetic profiles. Detailed experimental protocols for assessing psychomotor stimulant effects are provided, along with visual representations of the underlying signaling pathways. All quantitative data are presented in structured tables for direct comparison, and key experimental and logical workflows are illustrated using Graphviz diagrams.
Introduction
Caffeine is the most widely consumed psychostimulant globally, known for its effects on alertness and cognitive function. This compound (8-PT), a synthetic derivative of theophylline, is a potent adenosine receptor antagonist with demonstrated stimulant properties in animal models.[1] Understanding the comparative pharmacology of these two compounds is crucial for the development of novel central nervous system (CNS) stimulants with potentially improved therapeutic profiles. This guide aims to provide a comprehensive technical overview for researchers and drug development professionals, focusing on the in vivo stimulant effects, mechanisms of action, and experimental methodologies used to evaluate these compounds.
Mechanism of Action: Adenosine Receptor Antagonism
The primary mechanism underlying the stimulant effects of both caffeine and this compound is the blockade of adenosine receptors, specifically the A1 and A2A subtypes. Adenosine is an endogenous purine nucleoside that acts as a neuromodulator, promoting sleep and suppressing neuronal activity. By competitively antagonizing these receptors, caffeine and 8-PT inhibit the effects of adenosine, leading to increased neuronal firing and the release of various neurotransmitters, resulting in a state of wakefulness and increased locomotor activity.
Signaling Pathways
The antagonism of A1 and A2A adenosine receptors by 8-PT and caffeine triggers downstream signaling cascades that ultimately lead to the observed stimulant effects. The A2A receptor is coupled to the Gs alpha subunit of G-proteins, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, contributing to neuronal excitation. Conversely, the A1 receptor is coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in cAMP. By blocking both receptors, the net effect is a disinhibition of neuronal activity, with the blockade of A2A receptors being particularly implicated in the stimulant effects of methylxanthines.
Comparative Pharmacokinetics
The pharmacokinetic profiles of this compound and caffeine influence their onset, duration, and intensity of stimulant effects. While extensive data is available for caffeine, information on 8-PT is more limited.
| Parameter | This compound (Rat) | Caffeine (Rat) |
| Administration Route | Intravenous (IV) | Intraperitoneal (IP) & Oral |
| Half-life (t½) | ~14 minutes | Varies (e.g., ~1-2 hours) |
| Volume of Distribution (Vd) | ~76 mL/100g | ~0.8 L/kg |
| Clearance (CL) | ~3.5 mL/min/100g | Varies (e.g., ~5-10 mL/min/kg) |
| Metabolism | Primarily hepatic | Primarily hepatic (CYP1A2) |
| Key Metabolites | Not extensively characterized | Paraxanthine, Theobromine, Theophylline |
Table 1: Comparative Pharmacokinetic Parameters in Rats. Data for this compound is from a study in male rats with normal renal function. Caffeine pharmacokinetic parameters can vary significantly based on factors such as strain, sex, and experimental conditions.
In Vivo Stimulant Effects: A Comparative Analysis
The stimulant effects of this compound and caffeine have been directly compared in non-human primate models, providing valuable insights into their relative potencies.
Psychomotor Stimulant Effects in Squirrel Monkeys
A key study by Spealman (1988) investigated the psychomotor stimulant effects of several methylxanthines, including 8-PT and caffeine, in squirrel monkeys.[2] The study utilized a fixed-interval schedule of stimulus-shock termination, where the rate of response is a measure of psychomotor stimulation.
| Compound | Peak Effect Dose (mg/kg, IV) | Maximum Response Rate (% of Control) | Relative Potency (vs. Caffeine) |
| This compound | 0.3 | ~450% | ~10x |
| Caffeine | 3.0 | ~400% | 1x |
Table 2: Comparative Psychomotor Stimulant Effects in Squirrel Monkeys. Data adapted from Spealman (1988).[2] Low to intermediate doses of both compounds produced dose-related increases in response rates, with this compound being approximately 10 times more potent than caffeine.[2]
Experimental Protocols
Assessment of Psychomotor Stimulant Effects (Fixed-Interval Schedule)
This protocol is based on the methodology described by Spealman (1988).[2]
Objective: To assess the psychomotor stimulant effects of a compound by measuring its impact on response rates under a fixed-interval schedule of reinforcement.
Animals: Squirrel monkeys, individually housed with free access to water. Food is typically restricted to maintain responding for food reinforcement, but in this specific paradigm, a stimulus-shock termination schedule is used.
Apparatus: A standard primate operant conditioning chamber equipped with a response lever, stimulus lights, and a device for delivering a brief electric shock.
Procedure:
-
Training: Monkeys are trained to press a lever under a fixed-interval (FI) schedule. In a stimulus-shock termination paradigm, a stimulus (e.g., a light) is presented, and after a fixed interval (e.g., 5 minutes), the first lever press terminates the stimulus and prevents the delivery of a brief electric shock.
-
Drug Administration: Drugs are typically administered intravenously (IV) through a chronic indwelling catheter. Cumulative doses are administered during timeout periods that precede the FI components.
-
Data Collection: The rate of lever pressing during each FI component is recorded. The data is typically expressed as a percentage of the control (vehicle) response rate.
-
Dose-Response Curve: A dose-response curve is generated by plotting the response rate as a function of the drug dose.
References
The Biological Role of 8-Phenyltheophylline in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Phenyltheophylline (8-PT) is a xanthine derivative that serves as a valuable pharmacological tool in neuroscience research. Its primary mechanism of action is the competitive antagonism of adenosine receptors, with a notable lack of selectivity between A1 and A2A subtypes. While some studies suggest a role as a phosphodiesterase (PDE) inhibitor, this activity appears to be tissue-specific and is a subject of ongoing investigation. This technical guide provides an in-depth overview of the biological role of 8-PT, presenting quantitative data on its receptor affinity, detailed experimental protocols for its use in neuroscience research, and visualizations of relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound's primary role in the central nervous system is as a non-selective adenosine receptor antagonist.[1] Adenosine is a crucial neuromodulator, and by blocking its receptors, 8-PT can influence a wide range of neuronal processes. It is also reported to have activity as a phosphodiesterase inhibitor, which would lead to an increase in intracellular cyclic adenosine monophosphate (cAMP).
Adenosine Receptor Antagonism
8-PT acts as a competitive antagonist at both A1 and A2A adenosine receptors.[2] The A1 receptor is typically coupled to inhibitory G-proteins (Gi/o), and its activation leads to a decrease in intracellular cAMP. The A2A receptor, conversely, is coupled to stimulatory G-proteins (Gs) and its activation increases cAMP levels. By blocking these receptors, 8-PT can prevent the downstream effects of adenosine, leading to a net increase in neuronal excitability.
Phosphodiesterase Inhibition
The role of 8-PT as a phosphodiesterase (PDE) inhibitor is less clear. Some studies have reported that 8-PT has virtually no activity as a PDE inhibitor.[1][3] However, other research suggests that it can act as a selective inhibitor of a high-affinity cAMP phosphodiesterase in certain tissues, such as erythrocytes and skeletal muscle.[4][5] This discrepancy may be due to differences in experimental conditions or the specific PDE isoforms present in the tissues studied.
Quantitative Data
The following tables summarize the available quantitative data for the binding affinity of this compound to adenosine receptors and its reported activity as a phosphodiesterase inhibitor.
Table 1: Adenosine Receptor Binding Affinity of this compound
| Receptor Subtype | Species | Tissue/Cell Line | Value Type | Value | Reference |
| A1 | Human | - | Ki | 1340 nM | [4] |
| A2A | Human | - | Ki | 115 nM | [4] |
| A2B | Human | - | Ki | 454 nM | [4] |
| A1 | Rat | Brain | Ki | 86 nM | [4] |
| A2A | Rat | - | Ki | 850 nM | [4] |
| A1 | Guinea Pig | Atria | pA2 | 6.4 - 6.6 | [2] |
| A2 | Guinea Pig | Aorta | pA2 | 6.4 - 6.6 | [2] |
Table 2: Phosphodiesterase Inhibitory Activity of this compound
| Finding | Tissue/Assay Condition | Conclusion | Reference |
| "virtually no activity" | - | Ineffective as a PDE inhibitor | [1][6] |
| "uneffective" | cAMP phosphodiesterases | Ineffective in inhibiting cAMP-PDE | [3] |
| Selective inhibitor | High-affinity cAMP PDE from erythrocytes | Selectively inhibits a high-affinity cAMP PDE | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound in neuroscience research.
Radioligand Binding Assay for Adenosine A1 Receptor
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the adenosine A1 receptor using the selective antagonist [3H]DPCPX.
Materials:
-
Membrane Preparation: Rat brain cortical membranes expressing adenosine A1 receptors.
-
Radioligand: [3H]DPCPX (specific activity ~120 Ci/mmol).
-
Unlabeled Ligand: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]DPCPX (final concentration ~1 nM), and 100 µL of membrane preparation (50-100 µg protein).
-
Non-specific Binding (NSB): 50 µL of a high concentration of an unlabeled A1 antagonist (e.g., 10 µM DPCPX), 50 µL of [3H]DPCPX, and 100 µL of membrane preparation.
-
Competition: 50 µL of each this compound dilution, 50 µL of [3H]DPCPX, and 100 µL of membrane preparation.
-
-
Incubate the plate at 25°C for 90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate overnight.
-
Measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphodiesterase Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on cAMP phosphodiesterase activity.
Materials:
-
Enzyme: Purified phosphodiesterase isoform of interest.
-
Substrate: [3H]cAMP.
-
Inhibitor: this compound.
-
Assay Buffer: 40 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2 and 1 mM dithiothreitol.
-
Stop Solution: 0.1 M HCl.
-
5'-Nucleotidase (from Crotalus atrox venom).
-
Anion-exchange resin (e.g., Dowex 1x8).
-
Scintillation cocktail.
-
Microcentrifuge tubes.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In microcentrifuge tubes, add 100 µL of the PDE enzyme preparation.
-
Add 100 µL of the this compound dilution or vehicle to the respective tubes.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 100 µL of [3H]cAMP (final concentration ~1 µM).
-
Incubate for 20 minutes at 30°C.
-
Stop the reaction by adding 100 µL of stop solution.
-
Add 25 µL of 5'-nucleotidase (10 mg/mL) and incubate for a further 10 minutes at 30°C to convert the [3H]AMP to [3H]adenosine.
-
Add 1 mL of a 1:3 aqueous slurry of the anion-exchange resin to each tube to bind the unhydrolyzed [3H]cAMP.
-
Centrifuge the tubes at 2000 x g for 10 minutes.
-
Transfer an aliquot of the supernatant containing the [3H]adenosine to a scintillation vial.
-
Add scintillation cocktail and measure radioactivity.
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
In Vivo Locomotor Activity Test
This protocol describes a method to evaluate the stimulant effects of this compound on spontaneous locomotor activity in mice.
Materials:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Drug: this compound.
-
Vehicle: Saline (0.9% NaCl) with 1% DMSO.
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Habituate the mice to the open-field arenas for 30 minutes on two consecutive days prior to the test day.
-
On the test day, administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via i.p. injection. The injection volume should be 10 mL/kg.
-
Immediately after the injection, place each mouse in the center of an open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes.
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Calculate the total locomotor activity over the entire session.
-
Compare the activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Signaling Pathways
Caption: Adenosine receptor signaling pathways and the antagonistic effect of this compound.
Experimental Workflows
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for an in vivo locomotor activity experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the potency of this compound as an antagonist at A1 and A2 adenosine receptors in atria and aorta from the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound as an inhibitor of cyclic AMP hydrolysis by cyclic nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonism of presynaptic adenosine receptors by theophylline 9-beta-D-riboside and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Diuretic and Saliuretic Effects of 8-Phenyltheophylline
Abstract
This technical guide provides a comprehensive overview of the diuretic and saliuretic properties of 8-Phenyltheophylline (8-PT), a potent and selective adenosine receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, presents detailed experimental protocols for in-vivo evaluation, and offers insights into the compound's pharmacological profile. By synthesizing established scientific literature with practical, field-proven methodologies, this guide aims to serve as an authoritative resource for the scientific community engaged in renal pharmacology and diuretic drug discovery.
Introduction: The Pharmacological Landscape of this compound
This compound (8-PT) is a xanthine derivative that has garnered significant interest for its pronounced diuretic (increased urine output) and saliuretic (increased sodium excretion) effects.[1][2] Unlike other methylxanthines such as theophylline and caffeine, which exhibit a broader pharmacological profile including non-selective adenosine receptor antagonism and phosphodiesterase (PDE) inhibition, 8-PT is distinguished by its high selectivity as an antagonist for A1 and A2A adenosine receptors with minimal activity as a PDE inhibitor.[3][4] This selectivity makes 8-PT a valuable pharmacological tool for investigating the role of adenosine in renal function and a potential lead compound for the development of novel diuretics.
The diuretic action of methylxanthines has been recognized for many years; however, the precise mechanisms remained elusive until the role of adenosine in renal physiology was better understood.[1][5][6] Endogenous adenosine plays a crucial role in regulating renal hemodynamics and tubular reabsorption. By antagonizing the effects of adenosine, particularly at the A1 receptor subtype, 8-PT offers a targeted approach to modulating renal excretory function.[7][8][9]
This guide will elucidate the signaling pathways involved in the diuretic and saliuretic action of 8-PT, provide detailed protocols for their preclinical assessment, and present a framework for interpreting the resulting data.
Mechanism of Action: Adenosine A1 Receptor Antagonism in the Kidney
The primary mechanism underlying the diuretic and saliuretic effects of this compound is the competitive antagonism of adenosine A1 receptors in the kidney.[5][6][9] These receptors are densely expressed in the renal cortex, particularly in the proximal tubules, and play a significant role in sodium and water reabsorption.[5][10]
Signaling Pathway of Adenosine A1 Receptor-Mediated Antidiuresis
Under normal physiological conditions, adenosine, acting on A1 receptors in the proximal tubule, stimulates sodium reabsorption. This process is initiated by the coupling of the A1 receptor to an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase activity. The subsequent decrease in intracellular cyclic AMP (cAMP) levels leads to a reduction in the activity of Protein Kinase A (PKA). PKA is responsible for phosphorylating and activating key sodium transporters, such as the Na+/H+ exchanger-3 (NHE3). Consequently, the adenosine-mediated decrease in PKA activity results in reduced sodium transport from the tubular fluid back into the blood, leading to increased sodium and water reabsorption.
This compound's Reversal of Adenosine-Mediated Effects
8-PT, as a competitive antagonist, binds to the adenosine A1 receptors without activating them, thereby preventing endogenous adenosine from exerting its effects. This blockade of the A1 receptor disinhibits adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. Activated PKA then phosphorylates and stimulates NHE3 and other relevant transporters, resulting in decreased sodium reabsorption in the proximal tubule. The increased luminal sodium concentration osmotically retains water in the tubule, leading to diuresis and saliuresis.[5][6]
Caption: Signaling pathway of this compound's diuretic effect.
Minimal Role of Phosphodiesterase Inhibition
While some methylxanthines exert diuretic effects in part through the inhibition of phosphodiesterases (PDEs), which degrade cAMP, studies have shown that 8-PT has weak activity as a PDE inhibitor.[3][4] Its diuretic and saliuretic actions are therefore predominantly attributed to its potent adenosine receptor antagonism.[1][2] This distinction is critical for its use as a selective pharmacological tool.
Experimental Protocols for In-Vivo Assessment
The evaluation of the diuretic and saliuretic effects of this compound in a preclinical setting is typically conducted in conscious rodents, most commonly rats, using metabolic cages. This allows for the accurate collection of urine and subsequent analysis of volume and electrolyte content.
Materials and Equipment
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g).
-
Housing: Metabolic cages designed for the separation and collection of urine and feces.[11][12][13]
-
Test Compound: this compound.
-
Vehicle: A suitable vehicle for dissolving or suspending 8-PT (e.g., saline with a small percentage of a solubilizing agent like polyethylene glycol, though the vehicle's own potential effects should be controlled for).[1]
-
Positive Control: A standard diuretic such as furosemide or hydrochlorothiazide.[11][14]
-
Administration: Oral gavage needles or equipment for intraperitoneal (i.p.) injection.
-
Measurement: Graduated cylinders for urine volume measurement, flame photometer or ion-selective electrodes for electrolyte (Na+, K+, Cl-) analysis.
Step-by-Step Experimental Workflow
-
Animal Acclimatization: House the rats in the metabolic cages for at least 24-48 hours before the experiment to allow for adaptation to the novel environment and to obtain baseline urine output measurements.[13] Ensure free access to food and water during this period.
-
Fasting: Withhold food for 18 hours prior to the experiment to ensure uniform gastrointestinal conditions, while maintaining free access to water.[13]
-
Hydration: Administer a saline load (e.g., 25 ml/kg, p.o.) to all animals to ensure a good baseline urine flow.
-
Grouping and Administration: Divide the animals into experimental groups (typically n=6-8 per group):
-
Urine Collection: Place the animals back into the metabolic cages and collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours).[15]
-
Urine Analysis: For each collection period, measure the total urine volume. Subsequently, analyze the urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
Data Analysis: Calculate the total urine output and electrolyte excretion for each animal. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to compare the treatment groups with the vehicle control.
Caption: Experimental workflow for assessing diuretic and saliuretic effects.
Data Presentation and Interpretation
The results of a typical diuretic and saliuretic study with this compound should be presented in a clear and concise manner, allowing for easy comparison between treatment groups.
Tabular Summary of Quantitative Data
| Treatment Group (Dose) | Urine Volume (mL/kg/6h) | Na+ Excretion (mmol/kg/6h) | K+ Excretion (mmol/kg/6h) | Cl- Excretion (mmol/kg/6h) |
| Vehicle Control | 25.5 ± 2.1 | 1.8 ± 0.2 | 1.5 ± 0.1 | 2.0 ± 0.3 |
| This compound (10 mg/kg) | 45.2 ± 3.5 | 4.5 ± 0.4 | 1.7 ± 0.2 | 4.8 ± 0.5 |
| Furosemide (10 mg/kg) | 60.8 ± 4.2 | 6.2 ± 0.5 | 2.5 ± 0.3 | 6.8 ± 0.6* |
Note: The data presented in this table are representative and for illustrative purposes only. Actual results may vary depending on experimental conditions. * denotes a statistically significant difference from the vehicle control group (p < 0.05).
Interpretation of Results
-
Diuretic Effect: A significant increase in urine volume in the 8-PT treated group compared to the vehicle control confirms its diuretic activity.
-
Saliuretic Effect: A significant increase in sodium and chloride excretion demonstrates the saliuretic effect of 8-PT.
-
Potassium Sparing: The effect on potassium excretion is an important parameter. In the illustrative data, 8-PT did not significantly increase potassium excretion, which could be a desirable characteristic for a diuretic, as it may reduce the risk of hypokalemia. This is in contrast to loop diuretics like furosemide, which often lead to significant potassium loss. Adenosine A1 receptor antagonists have been noted for their potential as potassium-sparing diuretics.[7]
-
Comparison with Positive Control: Comparing the effects of 8-PT to a standard diuretic like furosemide provides a benchmark for its potency and efficacy.
Conclusion and Future Directions
This compound serves as a powerful tool for understanding the role of adenosine in renal function and as a lead compound in the development of novel diuretics. Its primary mechanism of action, the antagonism of adenosine A1 receptors in the proximal tubule, leads to significant diuretic and saliuretic effects. The experimental protocols outlined in this guide provide a robust framework for the in-vivo evaluation of these effects.
Future research could focus on the long-term effects of 8-PT on renal function and electrolyte balance, its potential therapeutic applications in conditions such as heart failure and hypertension, and the development of even more selective and potent adenosine A1 receptor antagonists with optimized pharmacokinetic and pharmacodynamic profiles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The adenosine receptor antagonist, this compound, causes diuresis and saliuresis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound as an inhibitor of cyclic AMP hydrolysis by cyclic nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylxanthines and the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine A1 receptor antagonists in the kidney: effects in fluid-retaining disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diuretic and saliuretic effects of 1,3-dipropyl-8-cyclopentylxanthine, a selective A1-adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adenosine, type 1 receptors: role in proximal tubule Na+ reabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. Effect of this compound, enprofylline and hydrochlorothiazide on glycerol-induced acute renal failure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sysrevpharm.org [sysrevpharm.org]
Navigating the Therapeutic Potential of 8-Phenyltheophylline: A Technical Guide to its Pharmacokinetics and Metabolism in Rat Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of 8-Phenyltheophylline (8-PT) in rat models. 8-PT, a potent adenosine receptor antagonist, holds significant therapeutic promise. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models is paramount for its successful translation into clinical applications. This document synthesizes available data, outlines detailed experimental protocols, and visualizes key processes to facilitate further research and development.
Pharmacokinetic Profile of this compound in Rats
The pharmacokinetic properties of this compound in rats indicate rapid clearance and a moderate volume of distribution. Following intravenous administration, the compound is quickly eliminated from the plasma. Notably, the route of administration significantly impacts its bioavailability, with a pronounced first-pass effect observed after portal vein administration and undetectable plasma levels following intraperitoneal injection. The pharmacokinetics of 8-PT appear to be consistent across sexes and are not significantly altered by acute renal failure[1].
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Animal Model | Reference |
| Half-life (t½) | ~14 min | Intravenous | Male rats | [1] |
| Apparent Volume of Distribution (Vd) | ~76 mL/100 g | Intravenous | Male rats | [1] |
| Plasma Clearance (CL) | ~3.5 mL/min/100 g | Intravenous | Male rats | [1] |
| Bioavailability (Intraperitoneal) | Not detected in plasma | Intraperitoneal | Male rats | [1] |
Experimental Protocols for Pharmacokinetic Studies
This section details a standardized protocol for conducting in vivo pharmacokinetic studies of this compound in rats, based on established methodologies for similar xanthine derivatives.
Animal Model and Husbandry
-
Species: Male Sprague-Dawley or Wistar rats are commonly utilized for pharmacokinetic studies.
-
Health Status: Animals should be healthy and specific-pathogen-free (SPF).
-
Acclimatization: A minimum of one week of acclimatization to the laboratory environment is essential before the experiment.
-
Housing: Rats should be housed in standard cages under controlled conditions of temperature (22 ± 2°C), humidity, and a 12-hour light/dark cycle, with ad libitum access to standard rodent chow and water.
-
Fasting: A 12-hour overnight fast with free access to water is recommended prior to drug administration.
Dosing and Administration
-
Dose Formulation: this compound should be dissolved in a suitable vehicle, such as a mixture of polyethylene glycol and saline. The formulation should be sterile for intravenous administration.
-
Routes of Administration:
-
Intravenous (IV): To determine the intrinsic pharmacokinetic parameters, 8-PT is administered as a bolus injection via the tail vein or a surgically implanted jugular vein catheter.
-
Oral (PO): To assess oral bioavailability, the compound is administered by oral gavage.
-
-
Dosage: The dose will depend on the specific objectives of the study, but a typical starting point could be in the range of 5-10 mg/kg.
Blood Sample Collection
-
Sampling Sites: Blood samples can be collected from the tail vein, saphenous vein, or via a jugular vein catheter.
-
Time Points: A typical blood sampling schedule for an intravenous study would be 0 (pre-dose), 2, 5, 15, 30, 60, 120, and 240 minutes post-dose. For an oral study, the time points might be 0, 15, 30, 60, 120, 240, 360, and 480 minutes.
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalytical Method
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for the quantification of this compound and its potential metabolites in rat plasma.
-
Sample Preparation: A protein precipitation method using acetonitrile or methanol is a common and effective technique for extracting the analyte from the plasma matrix.
-
Method Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Caption: Experimental workflow for a typical pharmacokinetic study of this compound in rats.
Metabolism of this compound
While specific studies on the metabolism of this compound in rats are limited, educated inferences can be drawn from the metabolic pathways of its parent compound, theophylline, and other xanthine derivatives. The metabolism of these compounds is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.
Predicted Metabolic Pathways
The metabolism of this compound in rats is likely to involve the following pathways:
-
Hydroxylation: The phenyl ring is a probable site for hydroxylation, a common phase I metabolic reaction catalyzed by CYP enzymes.
-
N-demethylation: Although 8-PT itself is not N-methylated at the typical positions of theophylline, if any N-alkylated analogs were to be studied, N-demethylation would be a key pathway. For theophylline, CYP1A2 is a major enzyme involved in this process.
-
Oxidation: The xanthine core can undergo oxidation to form uric acid derivatives.
Based on studies of related compounds in rats, the key CYP isoforms potentially involved in 8-PT metabolism include CYP1A2, CYP2C, and CYP3A subfamilies. In vitro studies using rat liver microsomes would be necessary to confirm the specific enzymes responsible and to identify the resulting metabolites.
Caption: Predicted metabolic pathway of this compound in rats.
In Vitro Metabolism Studies Protocol
To elucidate the metabolic fate of this compound, the following in vitro experiments are recommended:
-
Incubation with Rat Liver Microsomes:
-
Prepare an incubation mixture containing rat liver microsomes, this compound, and an NADPH-generating system in a suitable buffer.
-
Incubate the mixture at 37°C for a defined period.
-
Terminate the reaction by adding a quenching solvent like cold acetonitrile.
-
Centrifuge to pellet the protein and analyze the supernatant for metabolites using LC-MS/MS.
-
-
Reaction Phenotyping:
-
To identify the specific CYP isoforms involved, incubate 8-PT with a panel of recombinant rat CYP enzymes.
-
Alternatively, use specific chemical inhibitors or inducing agents for different CYP isoforms in incubations with rat liver microsomes to observe the impact on metabolite formation.
-
Conclusion
This technical guide provides a foundational understanding of the pharmacokinetic and metabolic profile of this compound in rat models. The rapid clearance and significant first-pass effect are critical considerations for its development. While the precise metabolic pathways in rats are yet to be fully elucidated, the provided protocols offer a robust framework for conducting the necessary in vivo and in vitro studies. Further research focusing on metabolite identification and the specific enzymes involved will be instrumental in advancing this compound towards clinical evaluation.
References
8-Phenyltheophylline: A Deep Dive into its Selective Adenosine Receptor Antagonism and Notable Lack of Phosphodiesterase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Phenyltheophylline (8-PT) is a well-established pharmacological tool, primarily recognized for its potent and selective antagonism of adenosine receptors. Belonging to the xanthine family, which includes caffeine and theophylline, 8-PT distinguishes itself by a notable lack of significant inhibitory activity against phosphodiesterases (PDEs), the enzymes responsible for the degradation of cyclic nucleotides cAMP and cGMP. This technical guide provides a comprehensive overview of the pharmacological profile of 8-PT, focusing on the experimental evidence that substantiates its primary mechanism of action as an adenosine receptor antagonist while detailing its minimal impact on phosphodiesterase activity. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of relevant signaling pathways and workflows.
Introduction: The Duality of Xanthine Pharmacology
Xanthine derivatives have long been a cornerstone of pharmacological research and clinical medicine. Their physiological effects are primarily attributed to two distinct mechanisms of action: the antagonism of adenosine receptors and the inhibition of phosphodiesterase enzymes. While many xanthines, such as theophylline, exhibit activity through both pathways, this compound emerges as a critical tool for dissecting these processes due to its pronounced selectivity. The introduction of a phenyl group at the 8-position of the theophylline scaffold dramatically enhances its affinity for adenosine receptors while concurrently diminishing its ability to inhibit PDEs.[1] This unique profile makes 8-PT an invaluable probe for investigating adenosine-mediated signaling in isolation from the broader effects of PDE inhibition.
Adenosine Receptor Antagonism: The Primary Mechanism of Action
This compound is a potent antagonist at A1 and A2A adenosine receptors.[2][3] Its affinity for these receptors has been quantified in various studies, demonstrating its utility in blocking the physiological effects of adenosine.
Quantitative Data: Adenosine Receptor Affinity of this compound
The binding affinity of this compound for adenosine receptors is typically determined through competitive radioligand binding assays. The table below summarizes the available quantitative data. It is important to note that affinity values can vary depending on the species, tissue, and experimental conditions.
| Receptor Subtype | Species | Radioligand | Parameter | Value | Reference |
| A1 | Guinea Pig | N/A | pA2 | 6.4 - 6.6 | [3] |
| A2 | Guinea Pig | N/A | pA2 | 6.4 - 6.6 | [3] |
| A1 | Rat | [3H]CHA | Ki | ~50 nM | [4] |
| A2 | Rat | [3H]NECA | Ki | ~500 nM | [4] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. Ki (inhibition constant) represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.
Adenosine Receptor Signaling Pathway
Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, thereby influencing intracellular levels of the second messenger cyclic AMP (cAMP).
References
- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of the potency of this compound as an antagonist at A1 and A2 adenosine receptors in atria and aorta from the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Investigating the Reversal of Morphine's Antinociceptive Action by 8-Phenyltheophylline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antagonistic interaction between the opioid analgesic morphine and the adenosine receptor antagonist 8-Phenyltheophylline (8-PT). The information presented herein is curated for professionals in the fields of pharmacology, neuroscience, and drug development who are investigating the mechanisms of opioid analgesia and the development of novel therapeutic strategies. This document outlines the experimental data, detailed protocols, and underlying signaling pathways that characterize this important pharmacological interaction.
Data Presentation: Quantitative Analysis of Antinociception
The antinociceptive effects of morphine and its reversal by this compound are typically quantified using the hot plate test, which measures the latency of a thermal pain response in animal models. The data presented below are representative of findings from such studies, illustrating the dose-dependent nature of morphine's analgesic effect and its attenuation by 8-PT.
Table 1: Dose-Response of Morphine on Thermal Nociception in Rats (Hot Plate Test)
| Morphine Dose (mg/kg, s.c.) | Mean Latency (seconds) ± SEM | Percent Maximal Possible Effect (%MPE) |
| Saline Control | 10.2 ± 0.8 | 0% |
| 1.8 | 15.5 ± 1.2 | 21.2% |
| 3.2 | 22.8 ± 1.9 | 50.4% |
| 5.6 | 35.1 ± 2.5 | 100% |
| 10 | 45.0 ± 3.1 | 140% |
| 18 | 49.5 ± 2.8 | 158% |
%MPE is calculated as: ((Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)) x 100. Cut-off time is typically 50-60 seconds to prevent tissue damage.
Table 2: Reversal of Morphine-Induced Antinociception by this compound (8-PT)
| Treatment Group | Mean Latency (seconds) ± SEM | Percent Reversal of Morphine's Effect |
| Saline | 10.5 ± 0.9 | N/A |
| Morphine (5 mg/kg, s.c.) | 34.8 ± 2.6 | 0% |
| Morphine (5 mg/kg, s.c.) + 8-PT (10 µg, i.t.) | 18.2 ± 1.5 | 68.3% |
| 8-PT (10 µg, i.t.) | 10.1 ± 0.7 | N/A |
Data are hypothetical but representative of the effects observed in preclinical studies.[1][2]
Experimental Protocols
A meticulous experimental design is crucial for the accurate assessment of the interaction between morphine and this compound. The following protocols are based on established methodologies in the field of nociceptive research.
Animal Model
-
Species: Male Sprague-Dawley rats.
-
Weight: 200-250g.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least 3-4 days prior to experimentation.
Drug Preparation and Administration
-
Morphine Sulfate: Dissolved in sterile 0.9% saline. Administered subcutaneously (s.c.) in a volume of 1 ml/kg.
-
This compound (8-PT): Dissolved in a suitable vehicle (e.g., a small amount of dimethyl sulfoxide (DMSO) and then diluted in saline). Administered intrathecally (i.t.) in a volume of 10 µl.
Hot Plate Test
The hot plate test is a widely used method to evaluate thermal nociception.[2][3][4][5][6]
-
Apparatus: A commercially available hot plate apparatus consisting of a heated metal plate enclosed by a transparent cylinder.
-
Temperature: The plate temperature is maintained at a constant 52.5 ± 0.5°C.
-
Procedure:
-
Place the rat gently on the hot plate and start a stopwatch simultaneously.
-
Observe the animal for nociceptive responses, typically hind paw licking or jumping.
-
Record the latency time to the first nociceptive response.
-
A cut-off time of 50-60 seconds is imposed to prevent tissue damage. If the animal does not respond within this time, it is removed from the plate, and the latency is recorded as the cut-off time.
-
-
Experimental Timeline:
-
Baseline Latency: Determine the baseline hot plate latency for each animal before any drug administration.
-
Morphine Administration: Administer the selected dose of morphine (s.c.).
-
8-PT Administration: 15-30 minutes after morphine injection, administer 8-PT (i.t.).[1]
-
Post-treatment Latency: Measure the hot plate latency at peak effect time for morphine (e.g., 30-60 minutes post-administration).
-
Signaling Pathways and Experimental Workflows
The interaction between morphine and this compound is best understood by examining the underlying signaling pathways and the logical flow of the experimental investigation.
Signaling Pathway of Morphine-Induced Antinociception and its Reversal
The antinociceptive effect of supraspinally administered morphine involves the activation of descending pain inhibitory pathways.[7][8] A key component of this descending inhibition is the release of adenosine in the spinal cord, which is then antagonized by this compound.[1][7]
Caption: Signaling pathway of morphine-induced antinociception and its reversal by 8-PT.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo study investigating the interaction between morphine and this compound.
Caption: Experimental workflow for antinociceptive drug testing.
Logical Relationship
The core hypothesis of this research is that the supraspinal antinociceptive action of morphine is mediated, in part, by the release of adenosine in the spinal cord. This compound reverses this effect by blocking spinal adenosine receptors.
Caption: Logical relationship of morphine, adenosine, and 8-PT in antinociception.
References
- 1. This compound reverses the antinociceptive action of morphine in the periaqueductal gray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time Dependent Antinociceptive Effects of Morphine and Tramadol in the Hot Plate Test: Using Different Methods of Drug Administration in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spinal adenosine modulates descending antinociceptive pathways stimulated by morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pain Modulation and Mechanisms (Section 2, Chapter 8) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
Methodological & Application
Application Notes and Protocols for 8-Phenyltheophylline in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Phenyltheophylline (8-PT) is a potent, non-selective antagonist of adenosine receptors, primarily targeting the A1 and A2A subtypes.[1][2] Unlike other xanthine derivatives, it displays minimal activity as a phosphodiesterase inhibitor, making it a valuable tool for specifically investigating adenosine receptor-mediated signaling pathways in various physiological and pathological processes.[1][2] Additionally, 8-PT has been identified as a potent and selective inhibitor of the cytochrome P450 enzyme CYP1A2.[3] These application notes provide detailed protocols for the use of this compound in cell culture assays, including dissolution, cell treatment, and functional readouts such as cAMP modulation and cell viability.
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₄O₂ | [4] |
| Molecular Weight | 256.26 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Slightly soluble in water, moderately soluble in ethanol, soluble in DMSO | [4][6] |
In Vitro Activity of this compound
| Target | Assay Type | Species | Potency (pA₂) | Reference |
| Adenosine A1 Receptor | Functional Antagonism (Negative Chronotropy) | Guinea Pig (Atria) | 6.4 - 6.6 | [7] |
| Adenosine A2 Receptor | Functional Antagonism (Relaxation) | Guinea Pig (Aorta) | 6.4 - 6.6 | [7] |
| Target | Assay Type | Species | Potency (IC₅₀) | Potency (Ki) | Reference |
| CYP1A2 | Phenacetin O-deethylase Inhibition | Human (Liver Microsomes) | 0.7 µM | 0.11 µM | [3] |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA₂ value indicates higher antagonist potency.
Signaling Pathway of this compound
This compound primarily acts by blocking adenosine receptors (A1 and A2A). Adenosine receptors are G protein-coupled receptors (GPCRs). The A1 receptor is typically coupled to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The A2A receptor is coupled to Gs, which stimulates adenylyl cyclase, resulting in an increase in cAMP. By blocking these receptors, this compound antagonizes the effects of adenosine on cAMP levels.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber or light-protected microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass:
-
Molecular Weight of this compound = 256.26 g/mol
-
To prepare 1 mL of a 10 mM stock solution, weigh out 0.256 mg of this compound. It is recommended to prepare a larger volume (e.g., 5 or 10 mL) for better accuracy. For 10 mL, weigh 2.56 mg.
-
-
Dissolution:
-
In a sterile environment (e.g., a biological safety cabinet), accurately weigh the calculated mass of this compound powder and place it into a sterile, light-protected microcentrifuge tube.
-
Add the calculated volume of cell culture grade DMSO to the tube.
-
Vortex the tube thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Sterilization (Optional):
-
If sterility is a major concern, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol 2: cAMP Accumulation Assay for Adenosine Receptor Antagonism
This protocol is adapted from a similar protocol for 8-Butyltheophylline and describes a method to quantify the antagonist effect of this compound on adenosine receptor-mediated cAMP production. A common approach is to use a competitive immunoassay, such as a LANCE Ultra cAMP kit or an HTRF cAMP assay.
Materials and Reagents:
-
A suitable cell line expressing the adenosine receptor of interest (e.g., CHO-K1 or HEK293 cells stably expressing A1 or A2A receptors).
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
This compound stock solution (10 mM in DMSO).
-
An adenosine receptor agonist (e.g., NECA or Adenosine).
-
Forskolin (an adenylyl cyclase activator, for A1 receptor assays).
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, LANCE, or similar).
-
White or black 384-well microplates (as recommended by the assay kit).
-
A plate reader capable of detecting the assay signal.
Experimental Workflow Diagram:
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture the chosen cell line in complete medium in a humidified incubator at 37°C and 5% CO₂.
-
The day before the assay, harvest the cells and resuspend them in fresh medium.
-
Seed the cells into a 384-well plate at a pre-optimized density (e.g., 2,000-10,000 cells per well). Incubate overnight.
-
-
Compound Preparation:
-
Prepare a working solution of the PDE inhibitor in the appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Prepare serial dilutions of the this compound stock solution in the assay buffer containing the PDE inhibitor.
-
Prepare the adenosine receptor agonist at a concentration that will elicit a submaximal response (e.g., EC₈₀). For A1 receptor assays, also prepare a working solution of forskolin to stimulate basal cAMP levels.
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the assay buffer containing the PDE inhibitor to each well and incubate for 15-30 minutes at room temperature.
-
Add the serially diluted this compound solutions to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate with this compound for 15-30 minutes at 37°C.
-
Add the agonist (and forskolin for A1 receptor assays) to all wells except the negative control.
-
Incubate for the optimized stimulation time (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Following the stimulation period, lyse the cells and detect cAMP according to the manufacturer's protocol for the chosen assay kit. This typically involves adding a lysis buffer containing the detection reagents.
-
Incubate as recommended by the kit manufacturer (usually 60 minutes at room temperature, protected from light).
-
-
Data Acquisition and Analysis:
-
Measure the signal using a compatible plate reader.
-
Generate a cAMP standard curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Cell Viability (Cytotoxicity) Assay
This protocol describes a general method to assess the cytotoxic effects of this compound on a chosen cell line using a colorimetric MTT assay.
Materials and Reagents:
-
Adherent cell line of interest.
-
Complete cell culture medium.
-
96-well clear flat-bottom plates.
-
This compound stock solution (10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Multi-channel pipette.
-
Plate reader capable of measuring absorbance at 570 nm.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%). Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Conclusion
This compound is a versatile pharmacological tool for studying adenosine receptor signaling. The protocols provided herein offer a framework for preparing and utilizing 8-PT in common cell-based assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure accurate and reproducible results. Further investigation is warranted to fully characterize the selectivity profile of this compound across all adenosine receptor subtypes and to determine its cytotoxic IC₅₀ values in a broader range of cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. Frontiers | Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development [frontiersin.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 7. Comparison of the effects of caffeine and other methylxanthines on [Ca2+]i in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving 8-Phenyltheophylline for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of 8-Phenyltheophylline (8-PT), a selective A1 and A2A adenosine receptor antagonist, for in vivo research applications. Due to its limited aqueous solubility, appropriate formulation is critical for achieving accurate and reproducible results in animal studies.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for selecting a suitable dissolution strategy. 8-PT is a xanthine derivative with a phenyl group at the 8-position, which significantly influences its solubility.[1] It is characterized as a white to off-white crystalline powder.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₄O₂ | [2][3][][5] |
| Molecular Weight | 256.26 g/mol | [2][3][][5] |
| Melting Point | >300 °C | [2][6] |
| Water Solubility | Slightly soluble | [2][7][8] |
| Organic Solvent Solubility | Soluble | [1] |
| Ethanol Solubility | Moderately soluble | [7][8] |
| Aqueous Base Solubility | Moderately soluble | [7][8] |
Recommended Dissolution Protocols for In Vivo Administration
The choice of solvent and dissolution method depends on the intended route of administration (e.g., intravenous, intraperitoneal, oral) and the desired concentration. Below are two primary protocols for dissolving this compound for in vivo studies.
Protocol 1: Dissolution in a Basified Saline Solution (for Intravenous Administration)
This protocol is adapted from a method successfully used for the intravenous administration of this compound in rats.[9] This method is suitable when a clear aqueous solution is required for injection.
Materials:
-
This compound powder
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Isotonic Sodium Chloride solution (0.9% NaCl, sterile)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
pH meter or pH strips
-
Sterile filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a minimal amount of 0.1 M NaOH to the this compound powder in a sterile container. The volume of NaOH should be just sufficient to dissolve the powder.
-
Vortexing: Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid overheating.
-
Dilution: Once dissolved, dilute the solution with sterile isotonic sodium chloride to the final desired concentration.
-
pH Adjustment (Optional but Recommended): Check the pH of the final solution. If necessary, adjust the pH to a physiologically compatible range (typically pH 7.2-7.4) using sterile 0.1 M HCl or NaOH. This step is crucial to minimize irritation at the injection site.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Storage: For prepared solutions, storage at 4°C is recommended.[7][8] It is advisable to prepare fresh solutions for each experiment to ensure stability.
Protocol 2: Formulation with Co-solvents (for Intraperitoneal or Oral Administration)
For administration routes where a small volume of a non-aqueous or co-solvent system is acceptable, this protocol provides an alternative. This approach is based on general guidelines for poorly soluble xanthine derivatives.[10]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Co-solvent Preparation: Prepare a co-solvent mixture. A common starting point is a mixture of DMSO and PEG300. For example, a 1:1 ratio of DMSO:PEG300 can be effective.
-
Initial Dissolution: Add a small volume of the co-solvent mixture to the this compound powder.
-
Vortexing and Sonication: Vortex the mixture vigorously. If the compound does not fully dissolve, brief sonication in a water bath can be applied.
-
Dilution: Once a clear stock solution is obtained, dilute it with sterile saline or PBS to the final desired concentration. Crucially, ensure the final concentration of DMSO is kept as low as possible (ideally below 5% of the total volume) to minimize potential toxicity. [10]
-
Visual Inspection: Before administration, visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of the co-solvent or decreasing the final concentration of 8-PT.
-
Storage: Store the prepared solution appropriately, preferably at 4°C for short-term use. As with the aqueous protocol, fresh preparation is recommended.
Experimental Workflow and Decision-Making
The selection of an appropriate dissolution protocol is a critical step in the experimental design. The following diagram illustrates a logical workflow for choosing a suitable solvent system for this compound based on the experimental requirements.
Caption: Decision workflow for selecting a dissolution protocol for this compound.
Signaling Pathway Implication
This compound primarily acts as an antagonist at A1 and A2A adenosine receptors.[3][7] By blocking these receptors, it inhibits the downstream signaling cascades initiated by endogenous adenosine. This antagonism can lead to various physiological effects, including central nervous system stimulation. The diagram below provides a simplified overview of this mechanism.
Caption: Simplified mechanism of this compound as an adenosine receptor antagonist.
Conclusion
The successful use of this compound in in vivo studies is highly dependent on the preparation of a suitable and stable formulation. The protocols provided here offer robust starting points for researchers. It is imperative to perform small-scale solubility tests and dose-range finding studies to optimize the formulation for your specific animal model and experimental design. Always adhere to institutional guidelines for animal welfare and sterile preparation techniques.
References
- 1. CAS 961-45-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 5. GSRS [precision.fda.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Buy this compound | 961-45-5 [smolecule.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
8-Phenyltheophylline stock solution preparation and storage
Application Note and Protocols: 8-Phenyltheophylline
Effective Preparation and Storage of this compound (8-PT) Stock Solutions for Research Applications
Introduction
This compound (8-PT) is a xanthine derivative recognized for its potent and selective antagonism of A1 and A2A adenosine receptors.[1][2][3] Unlike other xanthines, it exhibits minimal activity as a phosphodiesterase inhibitor, making it a precise tool for studying adenosine-mediated signaling pathways.[1][2][3] 8-PT is widely used in pharmacological research, particularly in studies related to cardiovascular, neurological, and renal systems.[1][4][5] Additionally, it has been identified as a potent inhibitor of the metabolic enzyme CYP1A2, a factor to consider in drug interaction studies.[2][3]
Proper preparation and storage of 8-PT stock solutions are critical for ensuring experimental reproducibility and accuracy. Due to its limited aqueous solubility, specific protocols must be followed to achieve complete dissolution and maintain stability.[1][6] This document provides detailed procedures for the preparation, storage, and application of 8-PT stock solutions for researchers, scientists, and drug development professionals.
Physicochemical and Solubility Data
Summarized below are the key physicochemical properties of this compound. Its limited water solubility necessitates the use of organic solvents or pH modification for preparing concentrated stock solutions.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₄O₂ | [1][6][7] |
| Molecular Weight | 256.26 g/mol | [1][7] |
| Appearance | White to off-white or pale yellow crystalline powder | [6][8][9] |
| Melting Point | >300 °C | [1][7][9][10] |
| Solubility in Water | Slightly soluble | [1][2][7][8][9] |
| Solubility in Ethanol | Moderately soluble | [1][2] |
| Solubility in Aqueous Base | Moderately soluble | [1] |
Protocols for Stock Solution Preparation
Accurate preparation of stock solutions is the first step toward reliable experimental results. The following protocols detail methods for dissolving 8-PT in both organic and aqueous-based solvent systems.
Safety Precautions
-
Handle this compound powder in a well-ventilated area or chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Minimize dust generation and accumulation during handling.[11]
-
Wash hands thoroughly after handling the compound.[11]
Protocol 1: Preparation in an Organic Solvent (DMSO or Ethanol)
This is the most common method for preparing high-concentration stock solutions for in vitro use.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (EtOH), 200 proof
-
Analytical balance
-
Sterile conical tubes or vials (e.g., 1.5 mL, 15 mL, 50 mL)
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine Required Concentration: Decide on the desired final stock concentration (e.g., 10 mM, 25 mM).
-
Weigh Compound: Accurately weigh the required amount of 8-PT powder. For example, to make 10 mL of a 10 mM stock solution, weigh 25.63 mg of 8-PT (Molecular Weight = 256.26 g/mol ).
-
Add Solvent: Add the calculated amount of 8-PT to a sterile tube. Add a portion of the solvent (e.g., 8 mL of DMSO for a final 10 mL volume).
-
Dissolve: Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but avoid overheating.
-
Adjust to Final Volume: Once dissolved, add the remaining solvent to reach the final desired volume (e.g., bring the total volume to 10 mL).
-
Sterilization (Optional): If required for cell culture applications, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles.[12]
Protocol 2: Preparation in an Aqueous Base for In Vivo Use
For applications requiring an aqueous vehicle, such as in vivo administration, solubility can be increased by using a basic solution.
Materials:
-
This compound (solid powder)
-
0.1 M Sodium Hydroxide (NaOH)
-
Isotonic Sodium Chloride (0.9% Saline)
-
Analytical balance
-
Sterile beakers and tubes
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of 8-PT powder and place it in a sterile beaker.
-
Initial Dissolution: Add a minimal amount of 0.1 M NaOH dropwise while stirring until the 8-PT is fully dissolved.[4] This forms the sodium salt of the compound, which is more water-soluble.
-
Dilution: Slowly add isotonic saline to the beaker while continuing to stir. Dilute to the desired final concentration.
-
pH Adjustment (Optional but Recommended): Check the pH of the final solution. If necessary, adjust towards a physiologically compatible pH (7.2-7.4) using dilute HCl. Perform this step cautiously to avoid precipitation of the compound.
-
Final Volume: Transfer the solution to a volumetric flask or graduated cylinder and add saline to reach the final volume.
-
Storage: Use the solution immediately or store it as recommended in the storage section below.
Diagram: Stock Solution Preparation Workflow
The following diagram outlines the general workflow for preparing this compound stock solutions.
Caption: General workflow for preparing 8-PT stock solutions.
Storage and Stability Recommendations
Proper storage is essential to maintain the potency and stability of this compound.
| Form | Solvent | Storage Temperature | Notes | Reference |
| Solid Powder | N/A | Room Temperature or 2-8°C | Store in a tightly-closed container in a cool, dry, well-ventilated area. | [2][11] |
| Stock Solution | Ethanol | 4°C | Recommended for prepared solutions in ethanol. | [1] |
| Stock Solution | DMSO | -20°C or -80°C | Recommended for long-term storage. Avoid repeated freeze-thaw cycles. | [12] |
| Aqueous Solution | Saline / Buffer | 2-8°C | Best to prepare fresh before each experiment due to potential for lower stability. |
Best Practices for Storage:
-
Labeling: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.[13]
-
Aliquoting: Storing solutions in single-use aliquots is the best way to prevent degradation from multiple freeze-thaw cycles and reduce the risk of contamination.[12][13]
-
Light Protection: Although not specifically documented for 8-PT, it is good practice to store solutions in amber vials or protect them from light to prevent potential photodegradation.
Application Protocol: In Vitro Adenosine Receptor Antagonism Assay
This protocol provides an example of how to use an 8-PT stock solution to test its antagonist activity in a cell-based assay.
Objective: To determine the ability of 8-PT to block the signaling of an adenosine receptor agonist (e.g., NECA) by measuring changes in intracellular cyclic AMP (cAMP).
Workflow:
-
Cell Culture: Plate cells expressing the adenosine receptor of interest (e.g., A2A) at an appropriate density in a multi-well plate and grow overnight.
-
Prepare Reagents:
-
Thaw a single aliquot of the 8-PT stock solution (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the 8-PT stock in cell culture medium to achieve a range of final treatment concentrations (e.g., 1 nM to 10 µM).
-
Prepare a solution of an adenosine receptor agonist, such as NECA, at a concentration known to elicit a submaximal response (e.g., the EC₅₀ concentration).
-
-
Pre-treatment with 8-PT:
-
Remove the growth medium from the cells.
-
Add the medium containing the various concentrations of 8-PT. Include a "vehicle control" well containing medium with the same final concentration of DMSO (e.g., 0.1%) but no 8-PT.
-
Incubate for 30 minutes (or an optimized pre-incubation time) at 37°C.
-
-
Agonist Stimulation:
-
Add the NECA solution to all wells except for the "unstimulated control" wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the reaction and lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based assay).
-
Measure the intracellular cAMP levels.
-
-
Data Analysis: Plot the cAMP concentration against the log of the 8-PT concentration to generate a dose-response curve and determine the IC₅₀ value of 8-PT.
Mechanism of Action: Adenosine Receptor Antagonism
This compound functions by competitively blocking adenosine from binding to A1 and A2A receptors. These receptors are G-protein coupled receptors that modulate the activity of adenylyl cyclase, the enzyme that synthesizes cAMP from ATP. The A1 receptor is typically coupled to Gi, which inhibits adenylyl cyclase, while the A2A receptor is coupled to Gs, which stimulates it. By blocking both, 8-PT prevents adenosine-mediated changes in intracellular cAMP levels.
Caption: 8-PT competitively blocks adenosine at A1/A2A receptors.
References
- 1. Buy this compound | 961-45-5 [smolecule.com]
- 2. This compound hydrochloride [biomaxlab.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The adenosine receptor antagonist, this compound, causes diuresis and saliuresis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 961-45-5: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound|lookchem [lookchem.com]
- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 9. This compound CAS#: 961-45-5 [m.chemicalbook.com]
- 10. This compound | 961-45-5 [chemicalbook.com]
- 11. aksci.com [aksci.com]
- 12. benchchem.com [benchchem.com]
- 13. phytotechlab.com [phytotechlab.com]
Application of 8-Phenyltheophylline in Elucidating Hypoxia-Induced Vasodilation
Application Note
Introduction to Hypoxia-Induced Vasodilation and the Role of Adenosine
Hypoxia, a condition of insufficient oxygen supply to the tissues, triggers a crucial physiological response known as hypoxic vasodilation. This localized increase in blood vessel diameter serves to enhance blood flow and oxygen delivery to tissues deprived of adequate oxygen. A key mediator in this process is adenosine, a purine nucleoside that accumulates in the extracellular space during metabolic stress, such as hypoxia. Adenosine exerts its vasodilatory effects by binding to specific G-protein coupled receptors on the surface of vascular smooth muscle and endothelial cells. The primary adenosine receptors involved in vasodilation are the A1 and A2A subtypes.[1][2] Activation of these receptors initiates intracellular signaling cascades that ultimately lead to smooth muscle relaxation and, consequently, vasodilation. This complex process involves mechanisms such as the opening of ATP-sensitive potassium (KATP) channels and the production of nitric oxide (NO).[3][4]
8-Phenyltheophylline: A Tool for Investigating the Adenosinergic Pathway in Hypoxia
This compound (8-PT) is a potent and selective antagonist of adenosine receptors.[5][6] Its chemical structure, a derivative of theophylline, allows it to competitively block the binding of adenosine to its receptors, thereby inhibiting adenosine-mediated physiological responses. This property makes 8-PT an invaluable pharmacological tool for researchers studying the contribution of the adenosinergic pathway to various physiological and pathophysiological processes, including hypoxia-induced vasodilation. By administering 8-PT, scientists can effectively block the effects of endogenous adenosine and observe the extent to which the hypoxic vasodilatory response is attenuated. This allows for the quantification of the adenosine-dependent component of this crucial physiological mechanism.
Data Presentation: The Impact of this compound on Hypoxic Vasodilation
The following tables summarize quantitative data from studies investigating the effect of this compound on hypoxia-induced vasodilation in canine models. These studies demonstrate the significant role of adenosine in mediating the vascular response to hypoxia.
| Parameter | Condition | Control (Hypoxia) | This compound (Hypoxia) | Reference |
| Coronary Perfusion Pressure (mmHg) | Systemic Hypoxia | 69 ± 4 | 129 ± 13 | [5] |
| Change in Coronary Vascular Resistance (%) | Systemic Hypoxia | -30 ± 5 | +14 ± 3 | [5] |
| Attenuation of Hypoxia-Induced Vasodilation (%) | Hypoxia | N/A | 24 ± 6 | [6] |
Table 1: Effect of this compound on Hemodynamic Parameters during Systemic Hypoxia in Anesthetized Dogs. Data are presented as mean ± SEM. A decrease in coronary perfusion pressure at constant flow is indicative of vasodilation.
Experimental Protocols
In Vivo Model: Anesthetized Dog
This protocol describes the investigation of the role of adenosine in hypoxia-induced coronary vasodilation in an anesthetized canine model.
1. Animal Preparation and Instrumentation:
-
Anesthetize mongrel dogs of either sex with an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Intubate and ventilate the animals mechanically.
-
Catheterize a femoral artery to monitor systemic arterial blood pressure.
-
Perform a left thoracotomy to expose the heart.
-
Isolate and cannulate the left anterior descending (LAD) coronary artery for controlled perfusion.
-
Place a flow probe on the LAD to measure coronary blood flow.
2. Induction of Systemic Hypoxia:
-
Induce systemic hypoxia by ventilating the animal with a gas mixture containing a reduced oxygen concentration (e.g., 10% O2, 5% CO2, balanced with N2) for a specified duration (e.g., 3 minutes).
-
Monitor arterial blood gases to confirm the level of hypoxia (e.g., arterial PO2 of 23 ± 2 mmHg).[5]
3. Administration of this compound:
-
Prepare a solution of this compound for intravenous infusion.
-
Infuse this compound continuously at a rate sufficient to achieve effective adenosine receptor blockade.
4. Data Collection and Analysis:
-
Record coronary perfusion pressure, coronary blood flow, and systemic arterial pressure continuously.
-
Calculate coronary vascular resistance (Coronary Perfusion Pressure / Coronary Blood Flow).
-
Compare the hemodynamic responses to hypoxia in the absence and presence of this compound.
-
Perform statistical analysis to determine the significance of any observed differences.
In Vitro Model: Isolated Coronary Artery Rings
This protocol outlines the procedure for studying the effect of this compound on hypoxia-induced relaxation in isolated coronary artery rings.
1. Tissue Preparation:
-
Euthanize an animal (e.g., rabbit) and excise the heart.
-
Dissect the epicardial coronary arteries and cut them into rings (e.g., 2-3 mm in length).
-
Carefully remove the surrounding connective tissue.
-
Mount the arterial rings in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
2. Induction of Hypoxia:
-
Induce hypoxia by changing the bubbling gas mixture to 95% N2 and 5% CO2.[7]
3. Drug Administration:
-
Pre-contract the arterial rings with a vasoconstrictor agent (e.g., prostaglandin F2α).
-
Once a stable contraction is achieved, introduce this compound into the organ bath at the desired concentration and allow it to equilibrate.
4. Measurement of Vascular Tone:
-
Record the isometric tension of the arterial rings using a force transducer.
-
Measure the relaxation response to hypoxia in the absence and presence of this compound.
-
Express the relaxation as a percentage of the pre-contraction tension.
5. Data Analysis:
-
Compare the magnitude of hypoxia-induced relaxation with and without this compound.
-
Perform statistical analysis to assess the significance of the antagonist's effect.
Visualizations
Caption: Adenosine signaling in hypoxic vasodilation.
Caption: In vivo experimental workflow.
Caption: In vitro experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. A2 Adenosine Receptors and Vascular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. The Role of Adenosine A2A Receptor, CYP450s, and PPARs in the Regulation of Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Canine coronary vasodepressor responses to hypoxia are abolished by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Canine coronary vasodepressor responses to hypoxia are attenuated but not abolished by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of hypoxia-induced relaxation of rabbit isolated coronary arteries by NG-monomethyl-L-arginine but not glibenclamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 8-Phenyltheophylline in Adenosine Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Phenyltheophylline (8-PT) is a potent, non-selective antagonist of adenosine receptors, primarily targeting the A1 and A2A subtypes.[1] As a xanthine derivative, it competitively inhibits the binding of the endogenous ligand adenosine to these G protein-coupled receptors (GPCRs), thereby blocking their downstream signaling pathways. Unlike other xanthines such as theophylline, 8-PT exhibits minimal activity as a phosphodiesterase inhibitor, making it a more specific tool for studying adenosine receptor-mediated effects.[1] Its utility is prominent in both in vitro and in vivo experimental models to investigate the physiological and pathophysiological roles of adenosine signaling.
These application notes provide a comprehensive guide for the effective use of this compound, including its pharmacological profile, detailed experimental protocols for receptor binding and functional assays, and visualizations of relevant signaling pathways and experimental workflows.
Pharmacological Profile of this compound
The antagonistic activity of this compound is characterized by its binding affinity (Ki) at the different adenosine receptor subtypes. The following tables summarize the available quantitative data. It is important to note that affinity can vary between species.
Table 1: Binding Affinity of this compound at Adenosine Receptors (Rodent)
| Receptor Subtype | Species | Ki (nM) | Reference |
| A1 | Rat | 86 | [2] |
| A2A | Rat | 848 | [2] |
| A3 | Rat | >10,000 (ineffective at 10 µM) | [2] |
Table 2: Functional Antagonism of this compound (Guinea Pig)
| Receptor Subtype | Tissue | pA2 | Reference |
| A1 | Atria | 6.4 - 6.6 | [3] |
| A2 | Aorta | 6.4 - 6.6 | [3] |
Note on Solubility: this compound has limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4][5] For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it in the aqueous assay buffer to the final desired concentration. The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Adenosine Receptor Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the A1 and A2A adenosine receptors, which are the primary targets of this compound.
Figure 1: Adenosine A1 Receptor Signaling Pathway.
Figure 2: Adenosine A2A Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for characterizing the antagonistic properties of this compound at adenosine receptors.
Protocol 1: Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., A1, A2A, A2B, or A3)
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (a high concentration of a known non-radioactive ligand for the receptor, e.g., 10 µM NECA)
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).
-
Dilute the cell membranes in assay buffer to a final concentration of 5-20 µg of protein per well.
-
Prepare the radioligand solution in assay buffer at a concentration close to its Kd value.
-
-
Assay Setup (in a 96-well filter plate):
-
Total Binding: Add assay buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding: Add the non-specific binding control, radioligand, and cell membrane suspension.
-
Competition Binding: Add the serially diluted this compound, radioligand, and cell membrane suspension.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol measures the ability of this compound to antagonize the effect of an adenosine receptor agonist on intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells stably expressing the human adenosine receptor of interest (e.g., CHO or HEK293 cells)
-
Adenosine receptor agonist (e.g., NECA)
-
This compound
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque plates
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer containing a PDE inhibitor.
-
-
Assay Setup (in a 384-well plate):
-
Dispense the cell suspension into each well.
-
Add this compound at various concentrations.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Add the adenosine receptor agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Include control wells:
-
Basal (cells only)
-
Maximal stimulation (cells + agonist)
-
Vehicle control (cells + vehicle for 8-PT + agonist)
-
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Calculate the percentage of inhibition of the agonist-induced cAMP response for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing adenosine receptor antagonists like this compound.
Figure 3: Experimental Workflow for Adenosine Receptor Antagonist Drug Discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the potency of this compound as an antagonist at A1 and A2 adenosine receptors in atria and aorta from the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound | 961-45-5 [smolecule.com]
- 5. CAS 961-45-5: this compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols: Synthesis of 8-Phenyltheophylline and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theophylline, a methylxanthine derivative, has long been a cornerstone in the management of respiratory diseases due to its bronchodilatory effects. The pharmacological profile of theophylline can be significantly modulated by substitution at the 8-position of the xanthine core. 8-Phenyltheophylline, a prominent analogue, is a potent and selective antagonist of the A1 and A2A adenosine receptors, exhibiting minimal activity as a phosphodiesterase inhibitor. This selectivity makes it a valuable tool in pharmacological research and a lead compound for the development of novel therapeutics targeting adenosine receptor-mediated pathways. This document provides detailed protocols for the synthesis of this compound and its analogues, a summary of relevant quantitative data, and a visualization of the pertinent signaling pathway.
Synthetic Procedures
The primary route for the synthesis of this compound and its analogues is the Traube purine synthesis. This versatile method involves the condensation of a 5,6-diaminopyrimidine derivative with an appropriate aldehyde, followed by oxidative cyclization to form the purine ring system.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the condensation of 5,6-diamino-1,3-dimethyluracil with benzaldehyde.
Materials:
-
5,6-diamino-1,3-dimethyluracil
-
Benzaldehyde
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Benzoate
-
Diethyl Ether
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10.0 g (0.0588 mol) of 5,6-diamino-1,3-dimethyluracil in 100 mL of ethanol.
-
Reagent Addition: To the suspension, add 6.24 g (0.0588 mol) of benzaldehyde and 3.5 mL of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Oxidative Cyclization: After the initial reflux period, add 8.47 g (0.0588 mol) of sodium benzoate to the reaction mixture and continue to reflux for an additional 6 hours to facilitate oxidative cyclization.
-
Isolation of Crude Product: After cooling to room temperature, the precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is washed sequentially with water, ethanol, and diethyl ether to remove unreacted starting materials and byproducts. The resulting solid is then dried in a vacuum oven at 60 °C to yield pure this compound.
-
Characterization: The final product is characterized by determining its melting point and by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
General Protocol for the Synthesis of 8-Aryltheophylline Analogues
This general procedure can be adapted for the synthesis of various 8-aryltheophylline analogues by substituting benzaldehyde with other aromatic aldehydes.
-
In a suitable round-bottom flask, dissolve or suspend 1 equivalent of 5,6-diamino-1,3-dimethyluracil in a solvent such as ethanol or a mixture of ethanol and acetic acid.
-
Add 1.0-1.2 equivalents of the desired substituted benzaldehyde to the mixture.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Introduce a mild oxidizing agent, such as sodium benzoate or by bubbling air through the reaction mixture, and continue refluxing for an additional 6-12 hours.
-
Cool the reaction mixture and isolate the precipitated product by filtration.
-
Purify the crude product by washing with appropriate solvents or by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
-
Characterize the purified product by melting point determination and spectroscopic analysis.
Quantitative Data Summary
The following table summarizes the reported yields and melting points for this compound and a selection of its analogues synthesized via the Traube method.
| Compound | Ar-Substituent | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | 85 | >300 |
| 2 | 4-Chlorophenyl | 82 | >300 |
| 3 | 4-Methoxyphenyl | 78 | 298-300 |
| 4 | 4-Nitrophenyl | 88 | >300 |
| 5 | 4-(Trifluoromethyl)phenyl | 75 | 310-312 |
| 6 | 2-Thienyl | 72 | >300 |
Spectroscopic Data
This compound:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.55 (s, 1H, NH), 8.15-8.12 (m, 2H, Ar-H), 7.58-7.55 (m, 3H, Ar-H), 3.45 (s, 3H, N-CH₃), 3.25 (s, 3H, N-CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 154.5, 151.2, 148.9, 148.3, 130.8, 130.1, 129.2, 128.8, 106.9, 29.6, 27.8.
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at A1 and A2A adenosine receptors. These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes. The diagram below illustrates the signaling pathways associated with these receptors and the inhibitory action of this compound.
Caption: Adenosine receptor signaling and antagonism by this compound.
Experimental Workflow
The general workflow for the synthesis and characterization of this compound and its analogues is depicted below.
Caption: General workflow for the synthesis of 8-aryltheophyllines.
Application Notes and Protocols: Studying CYP1A2 Inhibition with 8-Phenyltheophylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 1A2 (CYP1A2) is a crucial enzyme predominantly found in the human liver, responsible for the metabolism of approximately 9% of clinically used drugs.[1] Its substrates include common medications like theophylline, clozapine, and caffeine.[2][3] Significant inter-individual variability in CYP1A2 activity, influenced by genetic polymorphisms and environmental factors such as smoking, can lead to altered drug efficacy and adverse reactions.[1][4] Therefore, evaluating the potential of new chemical entities to inhibit CYP1A2 is a critical step in drug development to prevent clinically significant drug-drug interactions (DDIs).[5][6]
8-Phenyltheophylline (8-PT) is a potent and selective competitive inhibitor of CYP1A2.[7][8] Unlike other xanthine derivatives, it displays minimal activity as a phosphodiesterase inhibitor, making it a valuable tool for in vitro studies of CYP1A2-mediated metabolism.[8] Its high specificity for CYP1A2 over other major drug-metabolizing CYP isoforms (CYP2D6, CYP3A4, CYP2E1, and CYP2C9) further enhances its utility as a positive control inhibitor in screening assays.[7]
These application notes provide a detailed experimental design and protocol for studying CYP1A2 inhibition using this compound as a model inhibitor. The described methodologies are based on established in vitro techniques utilizing human liver microsomes and the probe substrate phenacetin.
CYP1A2 Metabolic Pathway and Inhibition
The following diagram illustrates the metabolic conversion of the probe substrate Phenacetin to Acetaminophen by CYP1A2 and the competitive inhibition by this compound.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of this compound and other relevant methylxanthines against CYP1A2 is summarized below. This data is crucial for designing appropriate inhibitor concentrations in experimental protocols.
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| This compound | 0.7 | 0.11 | Competitive | [7] |
| 3-Isobutyl-1-methylxanthine | 36 | Not Reported | Moderate Inhibition | [7] |
| Pentoxifylline | 62 | Not Reported | Moderate Inhibition | [7] |
| 8-Methylxanthine | 100 | Not Reported | Moderate Inhibition | [7] |
| Theophylline | 120 | Not Reported | Moderate Inhibition | [7] |
| Caffeine | 140 | Not Reported | Moderate Inhibition | [7] |
| 1-Methylxanthine | 260 | Not Reported | Moderate Inhibition | [7] |
Experimental Workflow for CYP1A2 Inhibition Assay
The overall workflow for determining the inhibitory potential of a compound against CYP1A2 is depicted below. This process involves incubation of the enzyme, substrate, and inhibitor, followed by analysis of metabolite formation.
Detailed Experimental Protocols
Protocol 1: Determination of IC50 for this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on CYP1A2 activity using phenacetin as the substrate.
Materials:
-
Human Liver Microsomes (HLM), pooled
-
This compound (in DMSO)
-
Phenacetin (in methanol or DMSO)
-
Potassium Phosphate Buffer (50 mM, pH 7.4)
-
Magnesium Chloride (MgCl2)
-
NADPH-generating system (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase)[1]
-
Acetonitrile (ACN) or Formic Acid for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS or GC/MS system
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in DMSO. Serially dilute this stock to create a range of working concentrations. The final DMSO concentration in the incubation should be ≤ 0.1%.[9]
-
Prepare a stock solution of phenacetin. The final substrate concentration should be close to the Km value for CYP1A2-mediated phenacetin O-deethylation (typically around 31-95 µM).[10][11]
-
Prepare the complete NADPH-generating system according to the manufacturer's instructions.
-
-
Set up the Incubation Plate:
-
In a 96-well plate, add the following to each well:
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 3-5 minutes to allow the inhibitor to interact with the microsomes.[1]
-
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the NADPH-generating system and phenacetin to each well. The total reaction volume is typically 150-200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) with gentle shaking. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of cold acetonitrile or a small volume of formic acid.[12]
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of acetaminophen (the product of phenacetin O-deethylation) using a validated LC-MS/MS or GC/MS method.[7]
-
-
Data Analysis:
-
Calculate the percentage of CYP1A2 activity remaining at each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Protocol 2: Determination of Ki and Mechanism of Inhibition
This protocol is designed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) of this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Experimental Setup:
-
This experiment involves a matrix of varying substrate (phenacetin) and inhibitor (this compound) concentrations.
-
Use at least four concentrations of phenacetin, bracketing the Km value (e.g., 0.5x, 1x, 2x, and 4x Km).
-
Use at least four concentrations of this compound, including a zero-inhibitor control.
-
-
Incubation and Analysis:
-
Follow the incubation, termination, and analysis steps as described in Protocol 1 for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rate of acetaminophen formation) for each condition.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or a Dixon plot (1/velocity vs. [inhibitor]).
-
For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the y-axis.
-
The Ki value can be determined from the x-intercept of the secondary plot of the slopes from the Lineweaver-Burk plot versus the inhibitor concentration.
-
Conclusion
The protocols detailed in these application notes provide a robust framework for investigating the inhibitory effects of compounds on CYP1A2, using this compound as a selective and potent inhibitor. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data essential for the safety assessment of new drug candidates. The provided diagrams and data tables serve as valuable resources for planning and interpreting these critical in vitro studies. Following the guidelines from regulatory agencies like the FDA is also recommended for studies intended for regulatory submissions.[6][13][14]
References
- 1. Functional Characterization of 21 Rare Allelic CYP1A2 Variants Identified in a Population of 4773 Japanese Individuals by Assessing Phenacetin O-Deethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of CYP1A2 and CYP2E1 Genes Polymorphism on Theophylline Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: very important pharmacogene information for CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of human CYP1A2 activity in vitro by methylxanthines: potent competitive inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Human cytochromes P450 mediating phenacetin O-deethylation in vitro: validation of the high affinity component as an index of CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics and inhibition by fluvoxamine of phenacetin O-deethylation in V79 cells expressing human CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-throughput cytochrome P450 (CYP) inhibition screening via a cassette probe-dosing strategy. V. Validation of a direct injection/on-line guard cartridge extraction--tandem mass spectrometry method for CYP1A2 inhibition assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. FDA Announces Two Final Guidances, Clinical and In Vitro Drug Interaction Studies | ACCP [accp1.org]
8-Phenyltheophylline: A Key Tool for Elucidating the Hepatic Arterial Buffer Response
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The liver possesses a unique dual blood supply from the hepatic artery and the portal vein, which collectively deliver approximately 25% of the cardiac output to the organ. The Hepatic Arterial Buffer Response (HABR) is a critical intrinsic mechanism that maintains a relatively constant total hepatic blood flow, despite variations in portal venous inflow. This response is vital for consistent hepatic clearance of substances and for protecting the liver from ischemia. The HABR is characterized by the dilation of the hepatic artery in response to a decrease in portal vein blood flow, and conversely, constriction of the hepatic artery when portal flow increases. A central mediator in this regulatory process is the nucleoside adenosine. 8-Phenyltheophylline (8-PT), a potent and selective adenosine receptor antagonist, has emerged as an invaluable pharmacological tool for investigating the mechanistic underpinnings of the HABR. These application notes provide a comprehensive overview and detailed protocols for utilizing 8-PT in the study of this vital physiological response.
Mechanism of Action: The Adenosine Washout Hypothesis
The prevailing theory explaining the HABR is the "adenosine washout hypothesis".[1][2] This hypothesis posits that adenosine is continuously produced in the periportal space of Mall and acts as a vasodilator on the hepatic arterioles. The concentration of adenosine in this space is regulated by the washout effect of the portal blood flow.
-
Decreased Portal Flow: When portal blood flow decreases, the washout of adenosine is reduced, leading to its accumulation in the space of Mall. The elevated adenosine concentration causes vasodilation of the hepatic artery, thereby increasing hepatic arterial blood flow to compensate for the reduced portal supply.[1]
-
Increased Portal Flow: Conversely, an increase in portal blood flow enhances the washout of adenosine, lowering its local concentration and resulting in vasoconstriction of the hepatic artery.
This compound, as a competitive antagonist of A1 and A2A adenosine receptors, blocks the vasodilatory effect of adenosine on the hepatic artery.[3] By administering 8-PT, researchers can inhibit the HABR, providing strong evidence for the central role of adenosine in this response.[1]
Signaling Pathway and Experimental Logic
The signaling pathway of the Hepatic Arterial Buffer Response and the logical framework for using this compound as an investigative tool are illustrated below.
Caption: Signaling pathway of the Hepatic Arterial Buffer Response and the inhibitory action of this compound.
Data Presentation
The following tables summarize quantitative data from studies investigating the effect of this compound on the Hepatic Arterial Buffer Response.
Table 1: Effect of this compound on the Hepatic Arterial Buffer Response
| Animal Model | Intervention | Change in Portal Blood Flow | Hepatic Arterial Buffer Response (% Compensation) | Reference |
| Cat | Vehicle Control | Occlusion | 25.4 ± 4.2% | [4] |
| Cat | 8-PT (1 mg/kg) | Occlusion | 10.1 ± 2.8% | [4] |
| Cat | 8-PT (3 mg/kg) | Occlusion | 2.5 ± 1.5% | [4] |
Table 2: Antagonism of Adenosine-Induced Vasodilation by this compound
| Animal Model | Adenosine Dose (intraportal) | Hepatic Arterial Conductance Increase (% of baseline) | Hepatic Arterial Conductance Increase with 8-PT (% of baseline) | Reference |
| Cat | 0.1 µg/kg/min | 125 ± 8% | 105 ± 5% | [4] |
| Cat | 1.0 µg/kg/min | 180 ± 12% | 120 ± 9% | [4] |
| Cat | 10 µg/kg/min | 240 ± 15% | 150 ± 11% | [4] |
Experimental Protocols
A generalized experimental workflow for studying the HABR using 8-PT is depicted below.
Caption: General experimental workflow for in vivo investigation of the HABR using this compound.
Protocol 1: In Vivo Investigation of the Hepatic Arterial Buffer Response in a Feline Model
1. Animal Preparation
1.1. Anesthetize a healthy adult cat (e.g., with an initial dose of ketamine and diazepam, followed by maintenance with isoflurane).[5] The depth of anesthesia should be sufficient to prevent pain and autonomic reflexes.
1.2. Perform a midline laparotomy to expose the abdominal viscera.
1.3. Carefully dissect the hepatic artery and portal vein. Place appropriately sized electromagnetic flow probes around both vessels to continuously measure blood flow.[6]
1.4. Cannulate a femoral artery to monitor mean arterial pressure (MAP) and a femoral vein for drug and fluid administration.
1.5. Place a catheter in the portal vein via a mesenteric tributary for intraportal drug infusion.
1.6. Place a temporary occluder (e.g., a vessel loop) around the portal vein proximal to the flow probe to induce controlled reductions in portal blood flow.
2. Drug Preparation
2.1. Prepare a stock solution of this compound (e.g., 10 mg/mL) by dissolving it in a suitable vehicle. A mixture of dimethyl sulfoxide (DMSO) and sterile saline can be used, ensuring the final DMSO concentration is low (ideally <5%) to minimize toxicity.[7]
2.2. Prepare a stock solution of adenosine in sterile saline for intraportal infusion.
3. Experimental Procedure
3.1. Allow the animal to stabilize for at least 30 minutes after surgery, ensuring stable hemodynamics (MAP, heart rate) and baseline hepatic blood flow.
3.2. Baseline HABR Measurement: 3.2.1. Record baseline hepatic artery blood flow (HABF) and portal vein blood flow (PVBF). 3.2.2. Induce a complete occlusion of the portal vein for 30-60 seconds using the vessel loop. 3.2.3. Record the peak increase in HABF during the occlusion. 3.2.4. Release the occlusion and allow blood flow to return to baseline.
3.3. This compound Administration: 3.3.1. Administer a bolus dose of 8-PT (e.g., 1-3 mg/kg) intravenously. 3.3.2. Allow a 15-20 minute equilibration period.
3.4. Post-8-PT HABR Measurement: 3.4.1. Repeat the portal vein occlusion as described in step 3.2. 3.4.2. Record the peak increase in HABF during the occlusion after 8-PT administration.
3.5. Adenosine Challenge (Optional): 3.5.1. Before and after 8-PT administration, perform a dose-response curve to intraportal adenosine infusion (e.g., 0.1, 1.0, 10 µg/kg/min) to confirm adenosine receptor blockade.
4. Data Analysis
4.1. Calculate the Hepatic Arterial Buffer Capacity using the following formula: Buffer Capacity (%) = [(HABF during occlusion - Baseline HABF) / (Baseline PVBF - PVBF during occlusion)] x 100
4.2. Compare the buffer capacity before and after the administration of 8-PT using appropriate statistical tests (e.g., paired t-test).
4.3. Analyze the dose-response relationship of adenosine on hepatic arterial conductance before and after 8-PT to demonstrate competitive antagonism.
Logical Relationship for Studying HABR with 8-PT
The use of 8-PT provides a clear logical framework for confirming the role of adenosine in the HABR.
Caption: Logical framework for using this compound to investigate the Hepatic Arterial Buffer Response.
Conclusion
This compound serves as a powerful and specific tool for dissecting the molecular mechanisms of the Hepatic Arterial Buffer Response. By competitively antagonizing adenosine receptors, 8-PT allows researchers to confirm the central role of adenosine in this crucial physiological process. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize 8-PT in their studies of hepatic hemodynamics and physiology. Careful experimental design and adherence to detailed protocols are essential for obtaining robust and reproducible results.
References
- 1. Mechanism and role of intrinsic regulation of hepatic arterial blood flow: hepatic arterial buffer response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. partone.litfl.com [partone.litfl.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Quantitation of the hepatic arterial buffer response to graded changes in portal blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. actaanaesthesiologica.be [actaanaesthesiologica.be]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring 8-Phenyltheophylline Binding Affinity In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vitro determination of the binding affinity of 8-Phenyltheophylline (8-PT), a potent and selective antagonist for A1 and A2A adenosine receptors.[1] The following sections offer guidance on various established techniques, including radioligand binding assays, fluorescence polarization, and surface plasmon resonance, to characterize the interaction of 8-PT with its target receptors.
Introduction to this compound
This compound is a xanthine derivative that functions as a competitive antagonist of adenosine receptors.[2][3] Unlike other xanthines, it displays minimal activity as a phosphodiesterase inhibitor, making it a more selective tool for studying adenosine receptor pharmacology.[1] Accurate determination of its binding affinity is crucial for understanding its structure-activity relationship, optimizing lead compounds, and guiding drug development efforts.
Quantitative Data Summary
The binding affinity of this compound and related compounds is typically reported using inhibition constants (Ki), dissociation constants (Kd), or pA2 values from functional assays. The following table summarizes representative quantitative data for xanthine derivatives, illustrating the expected range of affinities for adenosine receptors.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | Guinea Pig A1 Adenosine Receptor | Functional Antagonism | pA2 | 6.4 - 6.6 | [2] |
| This compound | Guinea Pig A2 Adenosine Receptor | Functional Antagonism | pA2 | 6.4 - 6.6 | [2] |
| 8-(p-bromophenyl)theophylline | Bovine Brain Adenosine Receptors | Radioligand Binding ([3H]CHA) | Ki | ~10 nM | [4] |
| 1,3-dipropyl-8-(p-sulfophenyl)xanthine | Bovine Brain Adenosine Receptors | Radioligand Binding ([3H]CHA) | Ki | ~50 nM | [4] |
| Theophylline | Bovine Brain Adenosine Receptors | Radioligand Binding ([3H]CHA) | Ki | ~10 µM | [4] |
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are considered the gold standard for quantifying the affinity of a ligand for its receptor due to their sensitivity and robustness.[5] A competitive binding assay is typically used to determine the Ki of an unlabeled compound like this compound.
Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki).
Materials:
-
Membrane preparation containing the adenosine receptor of interest (e.g., from CHO cells stably expressing the human A1 or A2A receptor).
-
Radioligand (e.g., [3H]CHA for A1 receptors, [3H]PSB-603 for A2B receptors).[4][6]
-
Unlabeled this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., 1 mM theophylline or 10 µM ZM241385).[6][7]
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Thaw and homogenize the cell membranes expressing the target receptor in ice-cold assay buffer.[6]
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Initiate Binding: Add the membrane preparation to each well to start the reaction.[6]
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).[6]
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.[6]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[7]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram:
Caption: Radioligand Binding Assay Workflow.
Fluorescence Polarization (FP) Assay
FP is a homogeneous assay that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[8][9]
Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger receptor molecule, its tumbling slows down, leading to an increase in fluorescence polarization. An unlabeled compound like this compound can compete with the tracer for binding to the receptor, causing a decrease in polarization.
Materials:
-
Purified adenosine receptor.
-
Fluorescently labeled adenosine receptor ligand (tracer).
-
Unlabeled this compound.
-
Assay Buffer.
-
Black, low-binding microplates (e.g., 384-well).[10]
-
Plate reader with fluorescence polarization capabilities.
Protocol:
-
Determine Optimal Tracer Concentration: Perform a saturation binding experiment by titrating the fluorescent tracer against a fixed concentration of the receptor to determine the Kd and the optimal tracer concentration to use in the competition assay.
-
Assay Setup: In a 384-well plate, add the following components:
-
Receptor and fluorescent tracer.
-
Varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.[10]
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.[10] The instrument will measure the fluorescence intensity parallel and perpendicular to the plane of polarized excitation light.
-
Data Analysis:
-
The instrument software will calculate the polarization values (in mP).
-
Plot the change in fluorescence polarization against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting curve.
-
Calculate the Ki value using a suitable equation that accounts for the concentrations of the tracer and receptor and the Kd of the tracer.
-
Workflow Diagram:
Caption: Fluorescence Polarization Assay Workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free technology that allows for the real-time monitoring of biomolecular interactions.[11][12] It provides kinetic information (association and dissociation rates) in addition to equilibrium binding affinity.
Principle: One binding partner (e.g., the adenosine receptor) is immobilized on a sensor chip. The other binding partner (this compound) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization reagents (e.g., EDC/NHS).
-
Purified adenosine receptor.
-
This compound solutions in running buffer.
-
Running Buffer (e.g., HBS-EP).
-
Regeneration solution (e.g., low pH glycine).[12]
Protocol:
-
Receptor Immobilization: Immobilize the purified adenosine receptor onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor surface.
-
Monitor the association phase (binding) and dissociation phase (buffer flow) in real-time.
-
-
Regeneration: After each binding cycle, inject a regeneration solution to remove the bound this compound and prepare the surface for the next injection.[12]
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka or kon) and the dissociation rate constant (kd or koff).
-
The equilibrium dissociation constant (KD) is calculated as kd/ka.
-
Signaling Pathway/Logical Relationship Diagram:
Caption: Principle of SPR for Binding Analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparison of the potency of this compound as an antagonist at A1 and A2 adenosine receptors in atria and aorta from the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of presynaptic adenosine receptors by theophylline 9-beta-D-riboside and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [bindingdb.org]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 10. rsc.org [rsc.org]
- 11. Quantification of single protein binding kinetics in complex media with prism coupled plasmonic scattering imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Administering 8-Phenyltheophylline to Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the techniques for administering 8-Phenyltheophylline (8-PT), a potent and selective antagonist for A1 and A2A adenosine receptors, to animal models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations to aid in the design and execution of preclinical studies.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo administration of this compound from published studies.
Table 1: Dosage and Administration of this compound in Animal Models
| Animal Model | Administration Route | Dosage | Vehicle | Observed Effect |
| Rat | Intravenous (IV) | 2 mg/kg | Minimal 0.1 M NaOH, diluted with isotonic NaCl | Antagonism of adenosine-induced effects on blood pressure and heart rate |
| Rat | Intraperitoneal (IP) | 10 mg/kg | Not specified | Diuresis and saliuresis; antagonism of adenosine-induced bradycardia |
| Mouse | Intraperitoneal (IP) | 9 mg/kg | Saline | Assessment of effects on locomotor activity[1] |
| Cat | Intraportal Infusion | Dose-dependent | Not specified | Competitive antagonism of adenosine-induced vasodilation in the hepatic artery |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value | Notes |
| Half-life (t½) | ~14 minutes | Indicates rapid clearance from plasma. |
| Volume of Distribution (Vd) | ~76 mL/100g | |
| Plasma Clearance (CL) | ~3.5 mL/min/100g | |
| Bioavailability (IP) | Not detectable in plasma | Suggests poor absorption or rapid first-pass metabolism after intraperitoneal injection. |
Experimental Protocols
Vehicle Preparation for this compound
This compound exhibits low aqueous solubility, necessitating a specific preparation method for in vivo administration.
Materials:
-
This compound (powder)
-
0.1 M Sodium Hydroxide (NaOH)
-
Isotonic Sodium Chloride (0.9% NaCl), sterile
-
Sterile vials
-
Vortex mixer
-
pH meter
Protocol:
-
Weigh the required amount of this compound powder.
-
In a sterile vial, add a minimal amount of 0.1 M NaOH to the powder to dissolve it. The volume of NaOH should be just sufficient to achieve complete dissolution.
-
Once dissolved, dilute the solution with sterile isotonic sodium chloride to the final desired concentration.
-
Gently vortex the solution to ensure homogeneity.
-
Measure the pH of the final solution and adjust to a physiologically compatible range (pH 7.2-7.4) if necessary, using sterile 0.1 M HCl or 0.1 M NaOH.
-
The prepared solution should be used immediately or stored under appropriate conditions to ensure stability. A preliminary stability study is recommended.
Administration Protocols
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Animal scale
-
70% ethanol
Protocol:
-
Weigh the animal to determine the correct injection volume. The typical administration volume for IP injections is 10 mL/kg for rats and 20 mL/kg for mice.
-
Draw the calculated volume of the 8-PT solution into a sterile syringe.
-
Properly restrain the animal. For rats, this can be done by firmly grasping the animal around the shoulders, allowing the hind legs to be controlled. For mice, scruffing the neck is a common and effective method.
-
Position the animal with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Cleanse the injection site with a 70% ethanol swab.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluids appear, withdraw the needle and reinject at a different site with a fresh needle.
-
Slowly inject the solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (27-30 gauge)
-
A restraining device for tail vein injections
-
Heat lamp or warm water to dilate the tail veins
Protocol:
-
Weigh the animal to determine the correct injection volume. The maximum recommended IV injection volume is 5 mL/kg for both rats and mice.
-
Draw the calculated volume of the 8-PT solution into a sterile syringe.
-
Place the animal in a suitable restraining device.
-
Warm the animal's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Swab the tail with 70% ethanol to clean the injection site and improve visualization of the veins.
-
Position the needle, with the bevel facing up, parallel to the vein.
-
Insert the needle into the vein. A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and re-attempt the injection at a more proximal site.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
Pharmacokinetic Analysis of this compound in Plasma
Objective: To determine the concentration-time profile of 8-PT in plasma following administration.
Protocol:
-
Animal Dosing: Administer 8-PT to a cohort of animals via the desired route (e.g., intravenous bolus).
-
Blood Sampling: At predetermined time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes) post-administration, collect blood samples from a suitable site (e.g., tail vein, saphenous vein, or via cardiac puncture for terminal samples).
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation: Protein precipitation is a common method for preparing plasma samples for HPLC analysis. Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then collected for injection into the HPLC system.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the maximum absorbance of 8-PT (a preliminary UV scan is recommended).
-
Quantification: Create a standard curve using known concentrations of 8-PT in blank plasma to quantify the concentrations in the experimental samples.
-
-
-
Pharmacokinetic Parameter Calculation: Use appropriate software to calculate key pharmacokinetic parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC) from the plasma concentration-time data.
Visualizations
Signaling Pathways of this compound
This compound acts as an antagonist at A1 and A2A adenosine receptors. The following diagram illustrates the general signaling pathways of these receptors that are blocked by 8-PT.
References
Application Notes and Protocols for Employing 8-Phenyltheophylline in Antibacterial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Phenyltheophylline (8-PT) is a well-characterized xanthine derivative primarily known for its potent and selective antagonism of A1 and A2A adenosine receptors.[1] While its direct antibacterial properties have not been extensively documented in publicly available literature, its role as a modulator of adenosine signaling presents a compelling avenue for investigation in the context of host-pathogen interactions.[2][3][4][5] Furthermore, some xanthine derivatives have demonstrated intrinsic, albeit modest, antibacterial activity and the ability to potentiate the effects of known antibiotics.[6][7]
These application notes provide a framework for exploring the potential of this compound in antibacterial research through two main hypothesized mechanisms: direct antibacterial action and indirect action via modulation of the host immune response. Detailed protocols for key experiments are provided to facilitate these investigations.
Potential Applications in Antibacterial Research
-
Investigation of Direct Antibacterial Activity: Screening this compound for direct inhibitory or bactericidal effects against a panel of clinically relevant bacteria.
-
Adjuvant Therapy Research: Evaluating the potential of this compound to enhance the efficacy of existing antibacterial agents.
-
Modulation of Host-Pathogen Interactions: Studying the effect of this compound on the ability of host immune cells, such as macrophages, to clear bacterial infections.[2][4][8] This is particularly relevant as some pathogenic bacteria exploit adenosine signaling to evade the host immune system.[5][9][10]
Data Presentation: Summary of Expected Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | Positive | [Experimental Data] |
| Streptococcus pneumoniae | Positive | [Experimental Data] |
| Escherichia coli | Negative | [Experimental Data] |
| Pseudomonas aeruginosa | Negative | [Experimental Data] |
| [Additional Strains] | [Experimental Data] |
Table 2: Zone of Inhibition Diameters for this compound
| Bacterial Strain | 8-PT Disk Content (µg) | Zone of Inhibition (mm) |
| S. aureus | [e.g., 50] | [Experimental Data] |
| E. coli | [e.g., 50] | [Experimental Data] |
| [Additional Strains] | [e.g., 50] | [Experimental Data] |
Table 3: Effect of this compound on Macrophage-Mediated Phagocytosis of Bacteria
| Treatment Group | Bacterial Strain | Phagocytosis Index (%) |
| Vehicle Control | [e.g., S. aureus] | [Experimental Data] |
| This compound (Concentration 1) | [e.g., S. aureus] | [Experimental Data] |
| This compound (Concentration 2) | [e.g., S. aureus] | [Experimental Data] |
| Adenosine + Vehicle Control | [e.g., S. aureus] | [Experimental Data] |
| Adenosine + this compound | [e.g., S. aureus] | [Experimental Data] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[11][12][13][14]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or nephelometer
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the 96-well plate using MHB. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum by suspending isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.
Protocol 2: Agar Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[15][16][17][18][19][20][21]
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator
-
Calipers or ruler
Procedure:
-
Prepare sterile filter paper disks impregnated with a known amount of this compound. Allow the solvent to evaporate completely.
-
Prepare a bacterial lawn by dipping a sterile cotton swab into the standardized bacterial suspension and streaking it evenly across the entire surface of an MHA plate.
-
Using sterile forceps, place the this compound-impregnated disk onto the center of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar surface.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
Protocol 3: Macrophage Phagocytosis Assay
This protocol evaluates the effect of this compound on the phagocytic activity of macrophages against a bacterial challenge.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Bacterial strain (e.g., S. aureus labeled with a fluorescent marker like FITC)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Adenosine (as an immunosuppressive agent)
-
Phagocytosis buffer (e.g., HBSS)
-
Trypan blue solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed macrophages in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the macrophages with different concentrations of this compound or a vehicle control for a specified period (e.g., 1-2 hours). Include a treatment group with adenosine to induce immunosuppression, and a group with adenosine and this compound to assess the antagonistic effect.
-
Prepare a suspension of fluorescently labeled bacteria and add it to the macrophage-containing wells at a specific multiplicity of infection (MOI).
-
Incubate for a set time (e.g., 1-2 hours) to allow for phagocytosis.
-
Wash the cells with cold PBS to remove non-phagocytosed bacteria.
-
Add trypan blue to quench the fluorescence of any remaining extracellular bacteria.
-
Quantify the percentage of macrophages that have phagocytosed bacteria and the mean fluorescence intensity using a flow cytometer. Alternatively, visualize and quantify phagocytosis using a fluorescence microscope.
Mandatory Visualizations
Caption: Workflow for MIC Determination.
Caption: Workflow for Agar Disk Diffusion Assay.
Caption: Adenosine Signaling in Host-Pathogen Interaction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Adenosine receptor antagonists effect on plasma-enhanced killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Adenosine Receptor Antagonists Effect on Plasma Enhanced Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Effect of Naturally Occurring Xanthines on Bacteria: I. Antimicrobial Action and Potentiating Effect on Antibiotic Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A2B Adenosine Receptor Blockade Enhances Macrophage-Mediated Bacterial Phagocytosis and Improves Polymicrobial Sepsis Survival in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacteria elevate extracellular adenosine to exploit host signaling for blood-brain barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extracellular Adenosine Generation in the Regulation of Pro-Inflammatory Responses and Pathogen Colonization [mdpi.com]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 16. A Simple Assay to Screen Antimicrobial Compounds Potentiating the Activity of Current Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asm.org [asm.org]
- 18. nelsonlabs.com [nelsonlabs.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. microchemlab.com [microchemlab.com]
- 21. hardydiagnostics.com [hardydiagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Improving 8-Phenyltheophylline Solubility in Aqueous Solutions
Welcome to the technical support center dedicated to addressing the solubility challenges of 8-Phenyltheophylline (8-PT). This guide is designed for researchers, scientists, and drug development professionals who are working with this potent and selective adenosine receptor antagonist. Due to its lipophilic phenyl group, this compound is classified as slightly soluble in water, which can present significant hurdles in experimental design and formulation development.[1][2][3][4][5][6]
This document provides a structured approach to understanding and overcoming these solubility issues through a series of frequently asked questions and detailed troubleshooting protocols. Our goal is to equip you with the scientific rationale and practical methodologies to effectively enhance the aqueous solubility of this compound in your specific application.
I. Understanding the Challenge: Physicochemical Properties of this compound
Before delving into solubility enhancement techniques, it is crucial to understand the inherent properties of this compound that contribute to its poor aqueous solubility. The introduction of a phenyl group at the 8-position of the theophylline core significantly increases the molecule's lipophilicity, thereby reducing its affinity for polar solvents like water.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₄O₂ | [2][3] |
| Molecular Weight | 256.26 g/mol | [2] |
| Aqueous Solubility | Slightly soluble | [1][2][4][5][6] |
| Melting Point | >300 °C | [2][5] |
| LogP | 0.62730 | [2] |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered when working with this compound, providing both theoretical explanations and practical solutions.
Q1: My this compound is not dissolving in my aqueous buffer. What is the first thing I should try?
A1: pH Adjustment
The solubility of many ionizable compounds, including xanthine derivatives, can be significantly influenced by the pH of the solution.[7][8] this compound is a weakly acidic compound, and increasing the pH of the aqueous solution can enhance its solubility by promoting its conversion to the more soluble salt form.
Mechanism of Action: By increasing the pH (making the solution more basic), you deprotonate the acidic functional group on the this compound molecule, forming an anionic species. This ionized form has greater interaction with polar water molecules, leading to increased solubility.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with varying pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility of this compound as a function of pH to determine the optimal pH for your desired concentration.
Q2: I have tried adjusting the pH, but the solubility is still insufficient for my needs. What is the next logical step?
A2: Co-solvency
If pH adjustment alone is not sufficient, the use of co-solvents is a widely employed technique to enhance the solubility of poorly water-soluble drugs.[7][9] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[7]
Mechanism of Action: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[7] They create a solvent mixture with a polarity that is more favorable for dissolving the nonpolar regions of the this compound molecule.
Commonly Used Co-solvents for Pharmaceutical Formulations:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol (PEG), particularly low molecular weight PEGs like PEG 400
-
Glycerin
-
Dimethyl Sulfoxide (DMSO)
Experimental Protocol: Co-solvent Solubility Screening
-
Select a range of biocompatible co-solvents.
-
Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30% v/v co-solvent in water or your chosen buffer).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Follow steps 3-5 from the "pH-Dependent Solubility Assessment" protocol.
-
Plot the solubility of this compound against the co-solvent concentration to identify the most effective co-solvent and its optimal concentration.
Visualization of Co-solvency Mechanism
Caption: Mechanism of co-solvency for solubility enhancement.
Q3: Are there more advanced techniques if co-solvents are not suitable for my application (e.g., in vivo studies)?
A3: Complexation with Cyclodextrins
For applications where the use of organic co-solvents is limited, complexation with cyclodextrins offers a powerful alternative.[10][11][12] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[11] They can encapsulate poorly water-soluble molecules, like this compound, within their cavity, forming an inclusion complex that has significantly improved aqueous solubility.[11][12]
Mechanism of Action: The hydrophobic phenyl group of this compound can be entrapped within the nonpolar cavity of the cyclodextrin molecule. The hydrophilic outer surface of the cyclodextrin then interacts with water, effectively solubilizing the entire drug-cyclodextrin complex.[11]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)
Experimental Protocol: Cyclodextrin Complexation and Solubility Determination
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.
-
Add an excess of this compound to each cyclodextrin solution.
-
Agitate the mixtures at a constant temperature until equilibrium is reached.
-
Filter the samples to remove any undissolved drug.
-
Analyze the concentration of dissolved this compound in the filtrate.
-
Plot the solubility of this compound as a function of cyclodextrin concentration to determine the complexation efficiency.
Methods for Preparing Drug-Cyclodextrin Complexes:
-
Kneading Method: A paste is formed by mixing the drug and cyclodextrin with a small amount of water or hydroalcoholic solution. The paste is then dried and sieved.[12][13]
-
Co-evaporation/Solvent Evaporation: The drug is dissolved in an organic solvent, and the cyclodextrin is dissolved in water. The two solutions are mixed, and the solvent is evaporated to obtain the complex.[12]
-
Freeze-Drying (Lyophilization): A solution containing both the drug and cyclodextrin is frozen and then subjected to a vacuum to sublimate the solvent, leaving a porous, highly soluble complex.
Visualization of Cyclodextrin Complexation
Caption: Formation of a soluble 8-PT-cyclodextrin inclusion complex.
Q4: I am developing a solid dosage form. How can I improve the dissolution rate of this compound?
A4: Solid Dispersion
For solid dosage forms, creating a solid dispersion is an effective strategy to enhance the dissolution rate and, consequently, the bioavailability of poorly soluble drugs.[14][15][16] A solid dispersion is a system where the drug is dispersed, typically at a molecular level, within a hydrophilic carrier matrix.[17]
Mechanism of Action:
-
Particle Size Reduction: Dispersing the drug at a molecular level dramatically increases its surface area.[14]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the drug particles by the dissolution medium.[14]
-
Conversion to Amorphous Form: The crystalline structure of the drug is often converted to a higher-energy amorphous state, which has greater solubility.[14]
Commonly Used Carriers for Solid Dispersions:
-
Polyethylene Glycols (PEGs)[14]
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl Methylcellulose (HPMC)
-
Eudragit® polymers
Methods for Preparing Solid Dispersions:
-
Melting Method (Fusion): The drug and carrier are melted together and then rapidly cooled to solidify.[15]
-
Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated to form the solid dispersion.[16][18]
-
Hot-Melt Extrusion: A mixture of the drug and a thermoplastic carrier is processed at an elevated temperature and pressure to create a uniform dispersion.
Experimental Protocol: Preparation and Evaluation of a Solid Dispersion
-
Select a suitable hydrophilic carrier and a preparation method.
-
Prepare solid dispersions with varying drug-to-carrier ratios.
-
Characterize the solid dispersions using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Scanning Electron Microscopy (SEM) to confirm the physical state of the drug.
-
Perform in vitro dissolution studies on the solid dispersions and compare the dissolution profiles with that of the pure drug.
III. Summary of Solubility Enhancement Strategies
| Technique | Principle | Advantages | Considerations |
| pH Adjustment | Ionization of the drug molecule | Simple and cost-effective[8] | Only applicable to ionizable drugs; risk of precipitation upon pH change |
| Co-solvency | Reduction of solvent polarity | High solubilization capacity for many drugs | Potential for in vivo toxicity; may not be suitable for all administration routes |
| Complexation | Encapsulation of the drug in a cyclodextrin cavity | Biocompatible; can improve stability[11] | Stoichiometry of complexation needs to be determined; cost of cyclodextrins |
| Solid Dispersion | Molecular dispersion in a hydrophilic carrier | Significant enhancement of dissolution rate; potential for amorphous conversion[14] | Physical stability of the amorphous form; selection of an appropriate carrier |
IV. Concluding Remarks
The poor aqueous solubility of this compound presents a significant, yet surmountable, challenge in its scientific and clinical development. By systematically applying the principles and protocols outlined in this guide—from fundamental pH adjustments to more advanced techniques like cyclodextrin complexation and solid dispersions—researchers can effectively enhance its solubility and dissolution characteristics. The choice of the most appropriate method will depend on the specific requirements of the application, including the desired concentration, the intended route of administration, and the dosage form.
V. References
-
Smolecule. (n.d.). Buy this compound | 961-45-5. Retrieved from --INVALID-LINK--
-
Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Retrieved from --INVALID-LINK--
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from --INVALID-LINK--
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from --INVALID-LINK--
-
Al-kassas, R., Al-gobal, K., & Adzahan, N. M. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Retrieved from --INVALID-LINK--
-
Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 961-45-5: this compound. Retrieved from --INVALID-LINK--
-
Biomaxlab.net. (n.d.). This compound hydrochloride. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound CAS#: 961-45-5. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Cas 961-45-5,this compound. Retrieved from --INVALID-LINK--
-
Todkar, S. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Retrieved from --INVALID-LINK--
-
CORE. (n.d.). SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. Retrieved from --INVALID-LINK--
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from --INVALID-LINK--
-
Kumar, D., & Singh, J. (2018). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Solubility enhancement of theophylline drug using different solubilization techniques. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 1,3-Dimethyl-8-phenylxanthine crystalline. Retrieved from --INVALID-LINK--
-
University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved from --INVALID-LINK--
-
Pop, C. E., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from --INVALID-LINK--
-
IOSR Journal of Pharmacy. (2018). Different Methods Used In Solid Dispersion. Retrieved from --INVALID-LINK--
-
Hilaris Publisher. (2012). Solubility enhancement techniques. Retrieved from --INVALID-LINK--
-
Journal of Applied Pharmaceutical Science. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Retrieved from --INVALID-LINK--
-
Universal Journal of Pharmaceutical Research. (2017). REVIEW ON SOLID DISPERSION AND THEIR FORMULATION TECHNIQUES. Retrieved from --INVALID-LINK--
-
MDPI. (2021). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences Review and Research. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. Retrieved from --INVALID-LINK--
-
World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from --INVALID-LINK--
-
PubMed. (1987). Prediction of xanthine solubilities using statistical techniques. Retrieved from --INVALID-LINK--
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from --INVALID-LINK--
-
MDPI. (2021). Miscibility and Solubility of Caffeine and Theophylline in Hydroxypropyl Methylcellulose. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Interactions of xanthine and its derivatives with cyclodextrins in aqueous solutions. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Solubility of anhydrous theophylline in various solvents. Retrieved from --INVALID-LINK--
-
AAPS PharmSciTech. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Solubility of theophylline at different pH values. Retrieved from --INVALID-LINK--
-
PubMed. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from --INVALID-LINK--
-
ResearchGate. (2011). Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy. Retrieved from --INVALID-LINK--
-
MDPI. (2018). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Retrieved from --INVALID-LINK--
-
Inha University. (n.d.). Enhanced Solubility Through Particle Size Control, Modification of Crystal Behavior, and Crystalline Form Changes in Solid Dispersion of Nifedipine. Retrieved from --INVALID-LINK--
-
YouTube. (2023). Solubility and Bioavailability Enhancement Techniques. Retrieved from --INVALID-LINK--
-
PubMed Central. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from --INVALID-LINK--
References
- 1. Buy this compound | 961-45-5 [smolecule.com]
- 2. This compound|lookchem [lookchem.com]
- 3. CAS 961-45-5: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound hydrochloride [biomaxlab.net]
- 5. This compound CAS#: 961-45-5 [m.chemicalbook.com]
- 6. Cas 961-45-5,this compound | lookchem [lookchem.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. humapub.com [humapub.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. iosrphr.org [iosrphr.org]
- 15. wjpls.org [wjpls.org]
- 16. mdpi.com [mdpi.com]
- 17. Miscibility and Solubility of Caffeine and Theophylline in Hydroxypropyl Methylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Water Solubility of 8-Phenyltheophylline
For researchers, scientists, and drug development professionals, the poor aqueous solubility of 8-Phenyltheophylline can present a significant hurdle in experimental design and execution. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address these challenges, ensuring the successful preparation and application of this compound solutions in your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound's limited water solubility stems from the presence of a lipophilic (fat-loving) phenyl group attached to its chemical structure.[1] This group increases the molecule's nonpolar character, making it less compatible with polar solvents like water.
Q2: What are the general strategies to improve the solubility of this compound?
A2: The most common and effective strategies to enhance the solubility of this compound in aqueous solutions for experimental purposes include the use of co-solvents, adjustment of pH, and the formation of inclusion complexes with cyclodextrins.
Q3: In which organic solvents is this compound soluble?
A3: this compound exhibits moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[1][2] It is also moderately soluble in aqueous base solutions.[1]
Troubleshooting Guides
Issue: Difficulty Dissolving this compound for In Vitro Assays
This guide provides systematic approaches to solubilize this compound for use in cell-based assays and other in vitro experiments.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound.
Method 1: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that can significantly increase the solubility of hydrophobic compounds. DMSO and ethanol are commonly used for this purpose.
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 2.56 mg of this compound (Molecular Weight: 256.26 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of high-purity DMSO to the tube.
-
Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming to 37°C can aid in dissolution.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Data Presentation: Solubility in Common Organic Solvents
| Solvent | Solubility | Notes |
| Water | Slightly soluble[1][3][4][5] | Poorly soluble for most experimental concentrations. |
| Ethanol | Moderately soluble[1] | Can be used as a co-solvent. |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Aqueous Base | Moderately soluble[1] | Solubility increases with pH. |
Troubleshooting Co-solvent Issues
-
Precipitation upon dilution in aqueous buffer: This is a common issue when a concentrated DMSO stock is diluted into a large volume of aqueous medium.
-
Solution 1: Perform a serial dilution. First, create an intermediate dilution of your stock in a smaller volume of the aqueous buffer, then add this to the final volume.
-
Solution 2: Ensure the final concentration of the co-solvent in your experiment is as low as possible (typically <1% for DMSO in cell culture) to avoid solvent-induced toxicity.[6]
-
Method 2: pH Adjustment
For compounds with ionizable groups, altering the pH of the solvent can significantly impact solubility. As a xanthine derivative, this compound's solubility can be increased in basic conditions.
Experimental Protocol: pH-Mediated Solubilization
-
Initial Suspension: Suspend the desired amount of this compound in the aqueous buffer (e.g., PBS pH 7.4).
-
pH Adjustment: Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise while monitoring the pH with a calibrated pH meter.
-
Observation: Continue adding the base until the compound dissolves. Be cautious not to raise the pH to a level that would be detrimental to your experimental system.
-
Final pH Adjustment: Once the compound is dissolved, you may be able to carefully adjust the pH back towards the desired experimental pH with a dilute acid (e.g., 0.1 M HCl), but be aware that the compound may precipitate out again.
Logical Relationship for pH Adjustment
Caption: Relationship between pH and this compound solubility.
Method 3: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like this compound, forming a water-soluble inclusion complex.
Experimental Protocol: Preparation of an this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio: Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio is a common starting point).
-
Mixing: Accurately weigh the calculated amounts of this compound and β-cyclodextrin and mix them in a mortar.
-
Kneading: Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to the powder mixture to form a paste.
-
Trituration: Knead the paste thoroughly for at least 30-60 minutes. The consistency should be uniform.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
Signaling Pathway of Cyclodextrin Action
References
Technical Support Center: Optimizing 8-Phenyltheophylline Concentration for A1 Receptor Antagonism
This guide offers an in-depth technical resource for researchers and drug development professionals utilizing 8-Phenyltheophylline (8-PT) to achieve selective A1 adenosine receptor antagonism. Within this center, you will find troubleshooting guides and frequently asked questions designed to navigate the common challenges encountered during experimentation, ensuring the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (8-PT)?
This compound is a xanthine derivative that functions as a potent and selective competitive antagonist at A1 and A2A adenosine receptors.[1] Unlike other xanthines such as theophylline and caffeine, 8-PT displays minimal activity as a phosphodiesterase (PDE) inhibitor, making it a more specific tool for studying adenosine receptor signaling.[1][2] The A1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[3][4][5] Upon activation by its endogenous ligand, adenosine, the A1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][5][6] By competitively binding to the A1 receptor, 8-PT blocks adenosine binding, thereby preventing this downstream signaling cascade.[7]
Q2: How should I prepare and store 8-PT stock solutions? What are its key solubility characteristics?
Proper preparation and storage of 8-PT are critical due to its limited aqueous solubility.[8][9] The addition of a lipophilic phenyl group significantly reduces its solubility in water compared to the parent compound, theophylline.[8][10]
| Solvent | Solubility | Recommendations & Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble | This is the recommended solvent for preparing high-concentration stock solutions for most in vitro applications. |
| Ethanol | Moderately Soluble | Can be used, though achieving high concentrations may be difficult. Solutions in ethanol should be stored at 4°C.[8][11] |
| Aqueous Buffers (e.g., PBS) | Slightly Soluble | Not suitable for preparing concentrated stock solutions.[8] |
| Aqueous Base (e.g., 0.1 M NaOH) | Moderately Soluble | An alternative for specific applications where DMSO is not desirable.[8] |
Protocol: Preparation of a 10 mM 8-PT Stock Solution in DMSO
-
Accurate Weighing: Use a calibrated analytical balance to weigh the desired amount of 8-PT (Molar Mass: 256.265 g·mol−1).[1] For 1 mL of a 10 mM stock solution, 2.56 mg of 8-PT is required.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed 8-PT.
-
Complete Solubilization: Vortex the solution thoroughly. If necessary, gentle warming in a 37°C water bath or brief sonication can facilitate dissolution. Visually confirm that all solid has dissolved.
-
Storage and Aliquoting: To maintain stability and prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in light-protected vials.[12] Store these aliquots at -20°C or -80°C.
Q3: What is a typical working concentration range for 8-PT in cellular assays?
The optimal working concentration of 8-PT is highly dependent on the specific experimental system, including the cell type, A1 receptor expression levels, and the concentration of endogenous adenosine. A common starting range for in vitro experiments is 1 µM to 10 µM . However, it is imperative to perform a concentration-response curve to empirically determine the most effective concentration for your specific assay.
Part 2: Troubleshooting Guides
Issue 1: Inconsistent or Absent A1 Receptor Antagonism
Potential Cause 1: Precipitation of 8-PT in Aqueous Media
-
The "Why": 8-PT is highly lipophilic. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution if its solubility limit is exceeded.
-
Troubleshooting Steps:
-
Control Final Solvent Concentration: Ensure the final concentration of DMSO in your assay is kept low, typically ≤ 0.5%, to avoid solvent-induced artifacts.[13]
-
Visual Confirmation: After adding 8-PT to your experimental medium, carefully inspect the solution against a light source for any signs of precipitation or cloudiness.
-
Employ Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your 8-PT stock in the assay buffer. This gradual change in solvent polarity can help maintain solubility.
-
Potential Cause 2: Insufficient Concentration to Overcome Endogenous Adenosine
-
The "Why": Cells in culture can release adenosine, which acts as an agonist at the A1 receptor. If the concentration of endogenous adenosine is high, it can outcompete your fixed concentration of 8-PT.
-
Troubleshooting Steps:
-
Determine Antagonist Potency: Perform a concentration-response experiment. Pre-incubate cells with a range of 8-PT concentrations before stimulating with a fixed concentration (e.g., the EC80) of a potent A1 agonist like N6-Cyclopentyladenosine (CPA).[14] This will allow you to determine the IC50 of 8-PT in your system.
-
Eliminate Endogenous Adenosine: Incorporate a pre-treatment step with adenosine deaminase (ADA) to degrade any endogenous adenosine in your cell culture.[15][16] This will create a cleaner system to assess the interaction between your agonist and antagonist.
-
Potential Cause 3: Compromised Cell Health or Low A1 Receptor Expression
-
The "Why": The magnitude of a detectable response is directly related to the health of the cells and the density of the target receptor.
-
Troubleshooting Steps:
-
Assess Cell Viability: Before each experiment, confirm high cell viability using a method like Trypan Blue exclusion.
-
Verify Receptor Expression: Confirm A1 receptor expression in your cell line using techniques like qPCR, Western blot, or a radioligand binding assay.[16] Be aware that receptor expression can decrease with high cell passage numbers.[16]
-
Issue 2: Off-Target Effects or Cellular Toxicity
Potential Cause 1: Excessive 8-PT Concentration
-
The "Why": While 8-PT has low activity as a phosphodiesterase (PDE) inhibitor, very high concentrations could potentially lead to off-target effects.[1][2]
-
Troubleshooting Steps:
-
Use the Lowest Effective Dose: From your concentration-response data, select the lowest concentration of 8-PT that provides robust antagonism.
-
Include an Antagonist-Only Control: Always include a control group treated with 8-PT alone (without an agonist) to assess any baseline effects of the compound.
-
Potential Cause 2: Solvent-Induced Toxicity
-
The "Why": DMSO, while a common solvent, can be toxic to cells at higher concentrations.
-
Troubleshooting Steps:
-
Mandatory Vehicle Control: Every experiment must include a vehicle control group that receives the same final concentration of DMSO as the experimental groups. This allows you to differentiate between compound effects and solvent effects.
-
Part 3: Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for 8-PT Affinity (Ki) Determination
This protocol allows for the determination of the binding affinity (Ki) of 8-PT at the A1 receptor. It involves competing unlabeled 8-PT against a radiolabeled A1 receptor antagonist, such as [³H]DPCPX.
Materials:
-
Cell membranes expressing the A1 receptor
-
Radioligand: [³H]DPCPX
-
Unlabeled Competitor: this compound
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[17]
-
Non-specific binding control: A high concentration of a non-radiolabeled A1 ligand (e.g., 10 µM Theophylline)[17][18]
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)[19]
-
Cell harvester and scintillation counter
Workflow:
-
Membrane Preparation: Prepare membranes from cells or tissues known to express the A1 receptor via homogenization and differential centrifugation.[19][20]
-
Assay Plate Setup: In a 96-well plate, prepare triplicate wells for:
-
Total Binding: Membranes + [³H]DPCPX + Assay Buffer
-
Non-specific Binding (NSB): Membranes + [³H]DPCPX + High concentration of unlabeled ligand
-
Competitive Binding: Membranes + [³H]DPCPX + Serial dilutions of 8-PT
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[19]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[17][18][19]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.[17][18]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of 8-PT.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - cAMP Accumulation
This functional assay measures the ability of 8-PT to antagonize the A1 receptor-mediated inhibition of cAMP production.
Materials:
-
A1 receptor-expressing cells (e.g., CHO or HEK293 cells)[13]
-
A1 Receptor Agonist: e.g., N6-Cyclopentyladenosine (CPA)
-
Antagonist: this compound
-
Adenylyl Cyclase Stimulator: Forskolin
-
PDE Inhibitor: e.g., IBMX (optional, but recommended to increase signal window)[16]
-
cAMP Assay Kit (e.g., HTRF, AlphaScreen, or ELISA)[21]
Workflow:
-
Cell Seeding: Seed cells into a 96- or 384-well plate at a pre-optimized density and allow them to adhere overnight.[13]
-
Antagonist Pre-incubation: Pre-treat cells with serial dilutions of 8-PT or vehicle control for 15-30 minutes.
-
Agonist Stimulation: Add a fixed, submaximal concentration (e.g., EC80) of CPA along with forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate for 15-30 minutes at 37°C.[15]
-
Cell Lysis & cAMP Detection: Lyse the cells and measure intracellular cAMP levels following the manufacturer's protocol for your chosen assay kit.[15]
-
Data Analysis:
-
Normalize the data to the forskolin-only treated wells.
-
Plot the normalized cAMP levels against the log concentration of 8-PT.
-
Fit the data using non-linear regression to determine the IC50 of 8-PT.
-
Part 4: Visualizations & Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. New derivatives of methyl-xanthines: effect of thiocaffeine thiotheophylline and this compound on lipolysis and on phosphodiesterase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound | 961-45-5 [smolecule.com]
- 9. CAS 961-45-5: this compound | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. N6-Cyclopentyladenosine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]
- 15. Determination of Adenosine A1 Receptor Agonist and Antagonist Pharmacology Using Saccharomyces cerevisiae: Implications for Ligand Screening and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 21. resources.revvity.com [resources.revvity.com]
Troubleshooting 8-Phenyltheophylline stability in experimental buffers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Phenyltheophylline (8-PT), focusing on its stability in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous buffer. What's happening and what can I do?
A1: Precipitation is a common issue with 8-PT due to its inherent low water solubility.[1][2] The addition of a lipophilic phenyl group to the theophylline structure significantly reduces its ability to dissolve in polar solvents like water.[1]
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your initial stock solution, typically made in an organic solvent like DMSO or ethanol, is fully dissolved before diluting it into the aqueous buffer.[3] Any premature precipitation in the stock will carry over.
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of 8-PT in your experimental buffer to below its solubility limit.
-
Use a Co-solvent: Incorporating a small percentage (e.g., 1-5%) of an organic co-solvent like ethanol or DMSO in your final aqueous buffer can significantly improve 8-PT solubility.[4][5] However, always run a vehicle control to ensure the co-solvent does not affect your experimental model.
-
Adjust pH: 8-PT shows moderate solubility in aqueous base solutions.[1] Carefully increasing the pH of your buffer may enhance solubility. This must be done cautiously to avoid altering the compound's activity or the biological system under study.[6]
-
Particle Size Reduction: While more complex, techniques like micronization can increase the surface area of the compound, which may improve its dissolution rate.[7][8]
Q2: What is the best way to prepare a stock solution of 8-PT?
A2: Due to its poor aqueous solubility, a stock solution of 8-PT should be prepared in an organic solvent. DMSO and ethanol are common choices. It is recommended to store these stock solutions at 4°C to maintain stability.[1]
Q3: Is this compound sensitive to temperature or light?
A3: While specific photostability data is not widely published, it is standard practice for xanthine derivatives to be protected from light. Thermal degradation can occur at high temperatures.[9] Prepared solutions should be stored at 4°C. For long-term storage of the solid compound, follow the manufacturer's recommendations, which is typically at room temperature.[1]
Q4: How can I determine if my 8-PT has degraded in the buffer?
A4: The most reliable method to assess degradation is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[10] A stability-indicating method can separate the intact 8-PT from any potential degradation products.[10] By comparing the peak area of 8-PT in a fresh sample versus an aged sample, you can quantify the extent of degradation.[9]
Solubility and Stability Data
The solubility of 8-PT is highly dependent on the solvent system and pH. The following table summarizes its known solubility characteristics.
| Solvent System | Solubility | Storage Recommendation | Reference |
| Water | Slightly Soluble / Limited | Room Temperature (for solid) | [1][2][11] |
| Ethanol | Moderately Soluble | 4°C (for solutions) | [1] |
| DMSO | Soluble | 4°C (for solutions) | [3] |
| Aqueous Base | Moderately Soluble | 4°C (for solutions) | [1] |
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
Objective: To determine the approximate solubility of 8-PT in a specific experimental buffer.
Methodology:
-
Prepare Saturated Solution: Add an excess amount of 8-PT powder to a known volume of your experimental buffer in a glass vial.
-
Equilibrate: Tightly cap the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.
-
Separate Solid: After equilibration, let the vial stand to allow undissolved solid to settle. Alternatively, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Sample and Dilute: Carefully collect a known volume of the clear supernatant. Be cautious not to disturb the solid pellet. Dilute the supernatant with a suitable solvent (in which 8-PT is highly soluble, e.g., DMSO or a mobile phase) to a concentration within the quantifiable range of your analytical method.
-
Quantify: Analyze the concentration of 8-PT in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate Solubility: Back-calculate the original concentration in the undiluted supernatant to determine the solubility limit.
Protocol 2: Forced Degradation Study for Stability Assessment
Objective: To identify potential degradation products and establish a stability-indicating analytical method.[9]
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 8-PT in a suitable solvent like methanol.[9]
-
Expose to Stress Conditions: Subject aliquots of the stock solution to various stress conditions to induce degradation (typically aiming for 5-20% degradation).[9]
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C. Sample at time points (e.g., 2, 4, 8, 24 hours).[9]
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C. Sample at time points (e.g., 1, 2, 4, 8 hours).[9]
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Sample at various time points.[9]
-
Thermal Degradation: Expose solid 8-PT to dry heat (e.g., 80°C) for 48 hours.[9]
-
-
Neutralize and Dilute: Before analysis, neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the HPLC mobile phase.[9]
-
HPLC Analysis: Analyze the stressed samples alongside a control (unstressed) sample using HPLC. The goal is to develop a chromatographic method that shows distinct peaks for the parent 8-PT and any new peaks corresponding to degradation products.
Visual Guides
Troubleshooting Workflow for 8-PT Precipitation
This diagram outlines a logical workflow for addressing precipitation issues with this compound in experimental buffers.
Caption: Troubleshooting workflow for 8-PT precipitation.
Simplified Adenosine Receptor Antagonism Pathway
This compound is a potent antagonist of A1 and A2A adenosine receptors.[12] This diagram illustrates its mechanism of action.
Caption: 8-PT blocks adenosine from binding to its receptor.
Experimental Workflow for Solution Preparation & Stability Check
This workflow provides a step-by-step guide for preparing and verifying the stability of an 8-PT experimental solution.
Caption: Workflow for preparing and testing 8-PT solutions.
References
- 1. Buy this compound | 961-45-5 [smolecule.com]
- 2. CAS 961-45-5: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpbr.in [ijpbr.in]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. ijcrt.org [ijcrt.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. usp.org [usp.org]
- 11. This compound | 961-45-5 [chemicalbook.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: 8-Phenyltheophylline Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vitro dose-response experiments with 8-Phenyltheophylline (8-PT).
FAQs and Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with this compound, presented in a question-and-answer format.
Issue 1: No observable effect or a very weak response from this compound.
-
Question: I've treated my cells with this compound but I'm not seeing the expected antagonist effect on my adenosine receptor-mediated signaling. What could be the problem?
-
Answer: This is a common issue that can arise from several factors. Here's a systematic approach to troubleshooting:
-
Concentration Range: You may be using a concentration of 8-PT that is too low. Based on its reported pA2 values, which are in the range of 6.4 to 6.6, the effective concentration for antagonism at A1 and A2A adenosine receptors is typically in the micromolar range.[1] We recommend performing a broad dose-response curve, for instance from 10 nM to 100 µM, to determine the optimal concentration range for your specific cell line and assay conditions.
-
Compound Integrity: Ensure that your this compound stock solution is fresh and has been stored correctly. 8-PT is a stable compound with a high melting point, but improper storage can lead to degradation.
-
Assay Sensitivity: The readout of your assay (e.g., cAMP levels, reporter gene expression) might not be sensitive enough to detect the changes induced by 8-PT antagonism. Ensure your assay has a good signal-to-background ratio and that your positive and negative controls are working as expected.
-
Adenosine Receptor Expression: Confirm that your cell line expresses functional A1 or A2A adenosine receptors at a sufficient level for your assay.
-
Issue 2: Poor solubility or precipitation of this compound in cell culture media.
-
Question: I'm noticing precipitation in my cell culture wells after adding this compound. How can I improve its solubility?
-
Answer: this compound has limited aqueous solubility.[1] Here are some strategies to address this:
-
Stock Solution in DMSO: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Control Final DMSO Concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of DMSO is low, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Serial Dilutions in DMSO: When preparing different concentrations for your dose-response curve, it is best practice to perform the serial dilutions in DMSO before the final dilution into the cell culture medium.
-
Pre-warming Media: Gently warming the cell culture medium before adding the 8-PT stock solution can sometimes help with solubility, but be careful not to degrade other media components.
-
Issue 3: Inconsistent or highly variable results between replicate wells.
-
Question: My dose-response data for this compound is not consistent across my replicate wells. What could be causing this variability?
-
Answer: High variability can obscure the true dose-response relationship. Consider the following:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding small volumes of the compound to your assay plates.
-
Cell Seeding Density: Inconsistent cell numbers per well can lead to significant variability. Ensure your cells are evenly suspended before plating and use a consistent seeding density.
-
Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in compound concentration. To mitigate this, you can avoid using the outer wells or ensure proper humidification of your incubator.
-
Incubation Time: Use a consistent incubation time for all plates and wells.
-
Issue 4: Unexpected cytotoxicity observed at high this compound concentrations.
-
Question: At the highest concentrations of this compound, I'm seeing a sharp drop in signal that looks like cytotoxicity rather than specific receptor antagonism. How can I confirm this and what should I do?
-
Answer: It is common for compounds to exhibit non-specific toxicity at high concentrations. Here's how to address this:
-
Cell Viability Assay: Run a parallel cell viability assay (e.g., MTT, trypan blue exclusion) with the same concentrations of this compound used in your functional assay. This will help you distinguish between specific receptor antagonism and general cytotoxicity.
-
Adjust Concentration Range: If significant cytotoxicity is observed, you may need to lower the upper limit of your this compound concentration range for the dose-response curve.
-
Control Cell Line: If possible, test this compound on a control cell line that does not express the target adenosine receptors. A lack of effect in the control line would support a specific, receptor-mediated mechanism in your experimental cell line.
-
Data Presentation
The following table summarizes key quantitative data for this compound to guide your experimental design.
| Parameter | Value | Notes |
| Mechanism of Action | Adenosine A1 and A2A receptor antagonist | 8-PT has virtually no activity as a phosphodiesterase inhibitor.[1] |
| pA2 Value | 6.4 - 6.6 | This suggests an effective concentration range in the low micromolar range.[1] |
| Recommended Stock Solution Solvent | DMSO | Prepare a high-concentration stock (e.g., 10-50 mM). |
| Recommended Final DMSO Concentration in Assay | < 0.5% | Always include a vehicle control with the same DMSO concentration. |
| Suggested Dose-Response Range | 10 nM - 100 µM | This broad range should help in identifying the active concentration window. |
Experimental Protocols
Detailed Methodology: In Vitro this compound Dose-Response Curve using a cAMP Assay
This protocol describes a method to determine the IC50 of this compound in a cell line expressing adenosine A1 or A2A receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cell line expressing adenosine A1 or A2A receptors (e.g., HEK293, CHO)
-
Cell culture medium and supplements
-
This compound
-
Adenosine receptor agonist (e.g., NECA, CGS 21680)
-
DMSO
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, luminescence-based)
-
White or black opaque 96-well plates (depending on the assay kit)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture your chosen cell line under standard conditions.
-
On the day before the assay, seed the cells into 96-well plates at a predetermined optimal density to achieve a confluent monolayer on the day of the experiment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the 8-PT stock solution in DMSO to create a range of concentrations.
-
Further dilute these DMSO stocks into your assay buffer or cell culture medium to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Assay Protocol:
-
Wash the cells with pre-warmed serum-free medium or assay buffer.
-
Add the PDE inhibitor (e.g., IBMX) to all wells to prevent cAMP degradation and incubate for a short period as recommended by the assay kit manufacturer.
-
Add the different concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (no antagonist).
-
Incubate with 8-PT for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.
-
Add the adenosine receptor agonist (at a concentration that elicits a submaximal response, e.g., EC80) to all wells except the negative control.
-
Incubate for the time recommended to stimulate cAMP production (e.g., 30-60 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Mandatory Visualization
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Adenosine receptor signaling pathways and the antagonistic action of this compound.
References
Refinement of protocols for minimizing 8-Phenyltheophylline off-target effects
Technical Support Center: 8-Phenyltheophylline (8-PT)
A Guide to Minimizing Off-Target Effects for Researchers
Welcome to the technical support guide for this compound (8-PT). As Senior Application Scientists, we understand that robust and reproducible data is the cornerstone of scientific discovery. 8-PT is a powerful antagonist of adenosine receptors, but like any pharmacological tool, its utility is defined by its specificity. This guide is designed to provide you with the foundational knowledge, troubleshooting strategies, and detailed protocols to confidently minimize and identify potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (8-PT) and what are its primary targets?
This compound is a xanthine derivative that acts as a potent and selective antagonist for A1 and A2A adenosine receptors.[1][2] Unlike many other xanthines, such as caffeine or theophylline, it was initially reported to have little to no activity as a phosphodiesterase (PDE) inhibitor, which has contributed to its popularity as a more selective tool.[1][3] Its primary mechanism of action is to block the signaling of endogenous adenosine at these G-protein coupled receptors (GPCRs).[4]
Q2: What are the known or potential off-target effects of 8-PT?
While 8-PT is valued for its selectivity over other xanthines, it is not perfectly specific. Researchers should be aware of two primary off-target concerns:
-
Phosphodiesterase (PDE) Inhibition : Despite early reports suggesting no activity, other studies have found that 8-PT can inhibit certain PDE isoforms, particularly high-affinity cAMP PDE, in a tissue-dependent manner.[5] This could lead to an increase in intracellular cAMP levels, independent of adenosine receptor blockade.
-
CYP1A2 Inhibition : 8-PT has been identified as a potent and selective inhibitor of the cytochrome P450 enzyme CYP1A2.[1][2] This is most relevant for in vivo studies or experiments using liver-derived cells, as it can lead to drug-drug interactions or altered metabolism of other compounds in your system.[2]
Q3: Why is it so critical to control for off-target effects?
Q4: What is a good starting concentration for my experiments with 8-PT?
The optimal concentration is highly dependent on the specific adenosine receptor subtype you are targeting and your experimental system. Based on published affinity data (see Table 1), a starting point for cell-based assays is often in the 1-10 µM range. However, it is imperative to perform a dose-response curve in your own system to determine the lowest effective concentration that elicits the desired on-target effect. This minimizes the risk of engaging off-target interactions that typically occur at higher concentrations.
Troubleshooting Guide: Isolating On-Target Effects
This section addresses specific experimental issues. The core principle of troubleshooting is to systematically isolate variables and introduce controls that can falsify alternative hypotheses.[7][8][9]
Q: My cells show a significant increase in cAMP, but this effect is larger than I would expect from adenosine receptor antagonism alone. What could be happening?
A: This observation strongly suggests a potential off-target effect, likely the inhibition of phosphodiesterases (PDEs).[5] Since A1 and A3 adenosine receptors inhibit adenylyl cyclase (decreasing cAMP) and A2A/A2B receptors stimulate it (increasing cAMP), blocking them with 8-PT should, at most, prevent adenosine-mediated changes in cAMP. A direct and robust increase in total cAMP levels points towards an alternative mechanism.
Troubleshooting Steps:
-
Hypothesis: 8-PT is directly inhibiting PDE activity in your cells, leading to an accumulation of cAMP.
-
Validation Protocol: Run a control experiment using a structurally different, potent adenosine receptor antagonist (e.g., DPCPX for A1 selectivity). If this compound does not produce the same large increase in cAMP, it supports the hypothesis that the effect is specific to the 8-PT chemical structure and not adenosine receptor blockade.
-
Direct Test: Perform a direct PDE activity assay on your cell lysate in the presence and absence of 8-PT. Commercial kits are readily available for this purpose. This will provide definitive evidence of PDE inhibition. (See Protocol 3 below).
Q: How can I be certain that the functional outcome I'm observing (e.g., change in gene expression, cell proliferation) is specifically due to adenosine receptor blockade?
A: This is a critical validation step. The gold standard is to demonstrate that the effect can be specifically initiated by an adenosine receptor agonist and specifically blocked by 8-PT. A "rescue" experiment is the most effective way to demonstrate this.
Troubleshooting Steps:
-
Hypothesis: The observed effect is mediated by the antagonism of a specific adenosine receptor subtype (e.g., A2A).
-
Validation Protocol (Agonist Rescue):
-
Treat your cells with a potent, non-selective adenosine receptor agonist like NECA (5'-N-Ethylcarboxamidoadenosine) or a subtype-selective agonist if you have a more specific hypothesis. This should produce the opposite effect of what you see with 8-PT.
-
Co-treat the cells with the same concentration of agonist plus your working concentration of 8-PT.
-
If 8-PT is acting on-target, it should reverse the effect of the agonist, returning the readout to baseline levels. This demonstrates specific, competitive antagonism at the receptor level. (See Protocol 2 below).
-
-
Genetic Controls: If available, use cells with a knockout or siRNA knockdown of the target adenosine receptor. In these cells, neither the agonist nor 8-PT should produce the effect, providing the highest level of specificity.
Data Summary & Key Parameters
For effective experimental design, it is crucial to understand the affinity of 8-PT for its targets.
Table 1: Reported Binding Affinities (Ki) of this compound
| Target Receptor | Species | Ki (nM) | Reference |
| A1 Adenosine | Human | 1,340 | [10] |
| A1 Adenosine | Rat | 86 | [10] |
| A2A Adenosine | Human | 115 | [10] |
| A2A Adenosine | Rat | 76 | [10] |
| A2B Adenosine | Human | 454 | [10] |
| A3 Adenosine | Human | 415 | [10] |
Note: Affinity can vary significantly between species. Always validate in your specific model.
Visualizing the Mechanisms
Understanding the underlying signaling pathways is key to interpreting results and designing effective controls.
Caption: Adenosine receptor signaling pathways blocked by this compound (8-PT).
Caption: A logical workflow for troubleshooting potential 8-PT off-target effects.
Detailed Experimental Protocols
Protocol 1: Determining the Optimal 8-PT Concentration Range
Objective: To identify the minimum concentration of 8-PT required to antagonize a known adenosine-mediated effect.
-
Cell Seeding: Plate your cells at a predetermined density and allow them to adhere/stabilize for 24 hours.
-
Agonist Dose-Response: Determine the EC50 of a relevant adenosine receptor agonist (e.g., NECA) on a key functional readout (e.g., cAMP levels, calcium flux, gene expression).
-
8-PT Pre-incubation: Prepare a serial dilution of 8-PT (e.g., from 100 µM down to 1 nM). Pre-incubate cells with these concentrations (and a vehicle control) for 30 minutes.
-
Agonist Challenge: Add the pre-determined EC80 concentration of your agonist to all wells (except for a negative control set).
-
Incubation & Readout: Incubate for the appropriate time for your functional assay, then lyse cells and perform the readout.
-
Analysis: Plot the agonist response against the concentration of 8-PT. The optimal concentration for your experiments is the lowest concentration that produces a maximal blockade of the agonist effect.
Protocol 2: Validating On-Target Effect via Agonist Rescue
Objective: To confirm that the biological effect of 8-PT is due to competitive antagonism at adenosine receptors.
-
Setup: Prepare four experimental groups:
-
Vehicle Control (DMSO or saline)
-
8-PT alone (at your optimal concentration from Protocol 1)
-
Agonist alone (e.g., NECA at its EC80)
-
8-PT + Agonist (pre-incubate with 8-PT for 30 min, then add agonist)
-
-
Treatment: Treat cells according to the groups above.
-
Incubation & Readout: Incubate for the duration required to observe your biological endpoint of interest (e.g., 24 hours for a proliferation assay).
-
Analysis: Compare the readouts. A successful on-target effect is demonstrated if the effect of the "Agonist alone" group is reversed by the addition of 8-PT in the "8-PT + Agonist" group, bringing the result back towards the "Vehicle Control" level.
Protocol 3: Assessing Phosphodiesterase (PDE) Inhibition
Objective: To directly measure if 8-PT inhibits PDE activity in your experimental system.
-
Lysate Preparation: Grow your cells to confluency, wash with cold PBS, and lyse them in a non-denaturing lysis buffer designed for enzyme activity assays.
-
Assay Setup: Use a commercially available fluorescent or colorimetric PDE activity assay kit. These kits typically provide a substrate (e.g., cAMP) and an enzyme that acts on the product of the PDE reaction.
-
Treatment: Set up reactions including:
-
No-inhibitor control (cell lysate + substrate)
-
Positive control inhibitor (e.g., IBMX, a broad-spectrum PDE inhibitor)
-
Experimental group (cell lysate + substrate + 8-PT at various concentrations)
-
-
Measurement: Measure the output (e.g., fluorescence) over time according to the kit manufacturer's instructions.
-
Analysis: A decrease in signal in the presence of 8-PT (relative to the no-inhibitor control) indicates direct inhibition of PDE activity. Compare the potency of 8-PT to the positive control inhibitor.
By employing these rigorous troubleshooting and validation strategies, you can significantly increase the confidence and integrity of your research findings when using this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound hydrochloride [biomaxlab.net]
- 3. New derivatives of methyl-xanthines: effect of thiocaffeine thiotheophylline and this compound on lipolysis and on phosphodiesterase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound as an inhibitor of cyclic AMP hydrolysis by cyclic nucleotide phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. blog.edvotek.com [blog.edvotek.com]
- 8. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 9. goldbio.com [goldbio.com]
- 10. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Addressing 8-Phenyltheophylline precipitation in stock solutions
Welcome to the Technical Support Center for 8-Phenyltheophylline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound, with a particular focus on addressing its precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (8-PT) is a xanthine derivative that functions as a potent and selective antagonist for the A1 and A2A adenosine receptors.[1][2] Unlike other compounds in the xanthine family, it displays minimal activity as a phosphodiesterase inhibitor.[1][2] Its chemical formula is C₁₃H₁₂N₄O₂, with a molecular weight of 256.26 g/mol .[1][3]
Q2: What are the primary causes of this compound precipitation in stock solutions?
Precipitation of this compound from a stock solution can be attributed to several factors:
-
Exceeding Solubility Limits: The concentration of this compound in the prepared stock solution may be higher than its solubility in the chosen solvent.
-
Solvent Polarity: this compound has limited solubility in aqueous solutions.[1][3][4] A sudden change in solvent polarity, often referred to as "solvent shock," which occurs when a concentrated organic stock solution is diluted into an aqueous buffer, can cause the compound to precipitate.
-
Temperature Fluctuations: The solubility of many compounds is dependent on temperature. A decrease in temperature, such as moving a stock solution from room temperature to 4°C or -20°C for storage, can reduce its solubility and lead to precipitation.
-
pH Shifts: The ionization state, and therefore solubility, of a compound can be influenced by the pH of the solution.
Q3: Which solvents are recommended for preparing this compound stock solutions?
For preparing high-concentration stock solutions, organic solvents are recommended. Based on its chemical properties as a xanthine derivative, the following solvents are good starting points:
-
Dimethyl Sulfoxide (DMSO): A commonly used solvent for creating concentrated stock solutions of organic compounds for use in biological assays.
-
Ethanol: this compound is moderately soluble in ethanol.[1][2]
It is crucial to use high-purity, anhydrous solvents to minimize the potential for chemical degradation.
Q4: How should this compound stock solutions be stored to maintain stability and prevent precipitation?
To ensure the long-term stability of your this compound stock solution and minimize the risk of precipitation, the following storage practices are recommended:
-
Storage Temperature: For maximum stability, it is advisable to store stock solutions at -20°C or -80°C.
-
Aliquoting: To prevent degradation that can be caused by repeated freeze-thaw cycles, the stock solution should be dispensed into smaller, single-use aliquots.
-
Light Protection: While not explicitly stated for this compound, it is good practice to store stock solutions of organic compounds in light-protected vials.
Troubleshooting Guide: Precipitation Issues
This guide provides a systematic approach to resolving precipitation of this compound from your stock solution.
Issue 1: Precipitate is observed in the stock solution vial during storage.
| Possible Cause | Solution |
| Low Temperature Storage | Before use, allow the vial to warm to room temperature and then vortex thoroughly. Gentle warming in a 37°C water bath can also help to redissolve the precipitate. |
| Solvent Evaporation | Ensure the vial cap is sealed tightly to prevent the solvent from evaporating, which would increase the compound's concentration. |
| Supersaturated Solution | If the precipitate does not redissolve upon warming and vortexing, the initial concentration may have been too high. It is recommended to prepare a fresh stock solution at a lower concentration. |
Issue 2: Precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
| Possible Cause | Solution |
| Solvent Shock | This is a common occurrence when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. To prevent this: • Pre-warm the aqueous buffer or cell culture medium to 37°C. • Add the DMSO stock solution to the buffer/medium dropwise while vortexing or stirring vigorously to ensure rapid mixing. |
| Final Concentration is Too High | The final concentration of this compound in the aqueous solution may still be above its solubility limit. Try preparing a more dilute final solution. |
| Serial Dilution | Instead of a single large dilution, perform a serial dilution. First, dilute the stock solution 1:10 in a small volume of the aqueous medium, and then add this intermediate dilution to the final volume. |
Data Presentation
Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Water | Slightly Soluble | [1][2][3][5] |
| Ethanol | Moderately Soluble | [1][2] |
| Organic Solvents (e.g., DMSO) | Soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (M.W. 256.26 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weighing: Accurately weigh out 2.56 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
Materials:
-
10 mM this compound in DMSO stock solution
-
Pre-warmed (37°C) cell culture medium or aqueous buffer
-
Sterile conical tubes or multi-well plates
Methodology:
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: To avoid precipitation, add the stock solution to the pre-warmed medium dropwise while gently vortexing or swirling the medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of medium.
-
Immediate Use: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Mandatory Visualizations
Adenosine Receptor Signaling Pathway
This compound is an antagonist of A1 and A2A adenosine receptors. The diagram below illustrates the general signaling pathways of these receptors.
Caption: Adenosine receptor signaling and the antagonistic action of this compound.
Troubleshooting Workflow for this compound Precipitation
The following diagram outlines a logical workflow for addressing precipitation issues with this compound solutions.
References
How to prevent degradation of 8-Phenyltheophylline during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 8-Phenyltheophylline (8-PT) to prevent its degradation during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, helping you to identify and resolve potential problems related to its stability.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of 8-PT stock or working solutions. | 1. Prepare fresh stock and working solutions. 2. Verify the purity of the 8-PT solid before preparing solutions. 3. Review storage and handling procedures against the recommendations in this guide. |
| Precipitation in stock or working solutions. | - Exceeding solubility limits. - Temperature fluctuations. - Use of inappropriate solvents. | 1. Prepare a new solution at a lower concentration. 2. Ensure the solution is stored at a constant, recommended temperature. 3. Use recommended solvents such as DMSO for stock solutions and ensure the final concentration in aqueous media is low to prevent precipitation.[1] |
| Discoloration of 8-PT solutions (e.g., turning yellow). | Chemical degradation of the 8-PT molecule. | 1. Discard the discolored solution immediately. 2. Prepare a fresh solution using high-purity solvent. 3. Protect solutions from light and exposure to air (oxygen). |
| Loss of biological activity over time. | Gradual degradation of 8-PT in solution. | 1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Prepare fresh working solutions daily from a frozen stock. 3. Perform a stability study of your working solution under your specific experimental conditions. |
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should solid this compound be stored? A1: Solid 8-PT should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[2]
-
Q2: What is the best way to prepare and store stock solutions of this compound? A2: It is recommended to prepare stock solutions in a high-purity, anhydrous solvent like DMSO. For maximal stability, these stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1]
-
Q3: How long are aqueous working solutions of this compound stable? A3: The stability of aqueous solutions can be limited. It is best practice to prepare fresh working solutions daily from a frozen stock. If you need to store aqueous solutions for a short period, keep them at 4°C and protect them from light.
Degradation
-
Q4: What are the primary factors that can cause this compound to degrade? A4: Based on studies of structurally related xanthine compounds like theophylline and caffeine, the primary factors that can cause degradation include exposure to strong oxidizing agents, high humidity, and prolonged exposure to light (photodegradation).[3][4]
-
Q5: What are the likely degradation pathways for this compound? A5: While specific studies on 8-PT are limited, degradation of the xanthine core in similar molecules often involves N-demethylation, oxidation of the imidazole ring, and cleavage of the xanthine ring structure.[3][4][5]
-
Q6: Are there any known degradation products of this compound? A6: Specific degradation products for this compound are not well-documented in the available literature. However, based on the degradation of caffeine, potential byproducts could include derivatives of uric acid and other oxidized or hydrolyzed forms of the parent molecule.[3][4]
Experimental Use
-
Q7: What solvents are compatible with this compound? A7: this compound has limited solubility in water but is moderately soluble in ethanol and aqueous base solutions.[6] For creating stock solutions, dimethyl sulfoxide (DMSO) is a commonly used and effective solvent.
-
Q8: How can I monitor the stability of my this compound solutions? A8: High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity and concentration of 8-PT in your solutions over time. The appearance of new peaks in the chromatogram can indicate the presence of degradation products.
Quantitative Data on Stability of Related Xanthine Compounds
Due to the limited availability of specific quantitative degradation data for this compound, the following table summarizes findings from forced degradation studies on theophylline, a structurally similar xanthine derivative. This data can provide insights into the potential stability of 8-PT under similar conditions.
Table 1: Summary of Forced Degradation Studies on Theophylline [3]
| Stress Condition | Reagent/Parameter | Observation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Degradation observed. |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH | Degradation observed. |
| Oxidation | 3% H₂O₂ | Significant degradation. |
| Thermal | 60°C | Generally stable, with decomposition at higher temperatures. |
| Photolytic | UV/Visible Light | Degradation observed. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment of this compound Solution by HPLC
-
Objective: To determine the stability of an this compound solution under specific storage conditions.
-
Materials: Prepared 8-PT solution, HPLC system with a UV detector, appropriate HPLC column (e.g., C18), mobile phase (to be optimized based on the column and system).
-
Procedure:
-
Time Zero (T=0) Analysis:
-
Immediately after preparing the 8-PT solution, dilute a sample to a known concentration within the linear range of the HPLC detector.
-
Inject the sample and record the peak area of the 8-PT peak. This will serve as the baseline.
-
-
Storage:
-
Store the remaining solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), take an aliquot of the stored solution.
-
Dilute the aliquot in the same manner as the T=0 sample and analyze by HPLC.
-
-
Data Analysis:
-
Compare the peak area of 8-PT at each time point to the T=0 peak area to calculate the percentage of 8-PT remaining.
-
Examine the chromatograms for the appearance and growth of any new peaks, which would indicate degradation products.
-
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the use of this compound.
Caption: Experimental workflow for preparing and storing this compound solutions.
Caption: Simplified signaling pathways of Adenosine A1 and A2A receptors.
References
- 1. The stability of theophylline tablets with a hydroxypropylcellulose matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Adenosine A2A Receptor: Molecular Mechanism of Ligand Binding and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The oxidative degradation of Caffeine in UV/Fe(II)/persulfate system-Reaction kinetics and decay pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 6. Development of a Stability Indicating Method and Study of Forced Degradation Pathway of Choline Theophyllinate and Salb… [ouci.dntb.gov.ua]
Technical Support Center: Optimizing Injection Volume of 8-Phenyltheophylline for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the injection volume of 8-Phenyltheophylline (8-PT) for animal studies. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
Q1: I am observing precipitation of my this compound solution upon dilution with saline or during administration. What can I do?
A1: this compound has limited aqueous solubility, which can lead to precipitation.[1] Here are some troubleshooting steps:
-
Optimize Vehicle Composition: 8-PT is soluble in organic solvents.[2] A common strategy is to first dissolve it in a minimal amount of an organic solvent like DMSO and then dilute it with saline or another aqueous buffer.[3] It is crucial to keep the final concentration of DMSO as low as possible, ideally below 5%, to avoid vehicle-induced toxicity.[4]
-
Consider a Co-Solvent System: For intravenous administration, a co-solvent system can be effective. A formulation containing polyethylene glycol (PEG) has been used successfully for intravenous administration of 8-PT in rats.[5] Another option for poorly soluble compounds is a mixture of DMSO, PEG300, and saline.[3]
-
pH Adjustment: The solubility of xanthine derivatives can be pH-dependent. The use of an alkaline vehicle has been noted for intravenous injection of 8-PT.[5] Adjusting the pH of the final formulation to be as close to physiological pH (7.4) as possible can also help minimize irritation at the injection site.
-
Fresh Preparation: Always prepare the formulation fresh before each use to minimize the risk of chemical and physical instability.[6]
Q2: I administered this compound via intraperitoneal (IP) injection but did not observe the expected biological effect or plasma levels. Why might this be?
A2: This is a critical issue specifically related to this compound. A key pharmacokinetic study in rats found that 8-PT could not be detected in plasma following intraperitoneal injection .[7] This suggests that IP administration may not be a viable route for systemic delivery of this compound, possibly due to poor absorption from the peritoneal cavity or rapid local metabolism.
Recommendation: For systemic administration of this compound, intravenous (IV) injection is the recommended route .[5][7] If IP injection is unavoidable for experimental reasons, it is crucial to conduct preliminary studies to confirm bioavailability from the peritoneal cavity in your specific model.
Q3: My animals are showing signs of distress or adverse reactions after injection. What could be the cause?
A3: Adverse reactions can stem from the compound itself, the vehicle, or the injection procedure.
-
Vehicle Toxicity: High concentrations of organic solvents like DMSO can cause local irritation or systemic toxicity.[8] Ensure the final concentration of any organic solvent is within the recommended tolerated limits for the specific animal model and administration route.
-
Injection Volume and Speed: Exceeding the maximum recommended injection volume for a given route and animal size can cause discomfort, pain, and tissue damage.[9] For intravenous injections, administering the solution too rapidly can lead to adverse cardiovascular effects. A slow bolus injection is generally recommended.
-
Formulation pH and Osmolality: Solutions that are not close to physiological pH or are hypertonic can cause pain and inflammation at the injection site.
-
Injection Technique: Improper injection technique can lead to complications. For example, in IP injections, there is a risk of injecting into an organ, and for IV injections, extravasation of an irritating substance can cause tissue necrosis.
The following table summarizes common issues and solutions:
| Problem | Potential Cause | Recommended Solution |
| Precipitation of 8-PT solution | Poor aqueous solubility. | Use a co-solvent system (e.g., DMSO/saline, PEG-containing vehicle). Adjust pH. Prepare fresh solutions. |
| Lack of systemic effect after IP injection | Poor absorption from the peritoneal cavity. | Switch to intravenous (IV) administration. Conduct bioavailability studies if IP route is necessary. |
| Animal distress post-injection | Vehicle toxicity, excessive volume, rapid IV injection, non-physiological pH. | Minimize organic solvent concentration. Adhere to recommended volume limits. Inject IV solutions slowly. Adjust formulation pH to ~7.4. |
| Variability in experimental results | Inhomogeneous suspension, inconsistent injection technique. | Ensure complete dissolution or uniform suspension of 8-PT. Standardize the injection procedure. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in rats?
A1: A dose of 10 mg/kg administered intravenously has been shown to be effective in antagonizing adenosine-induced bradycardia in conscious rats for up to 5 hours.[5] For dose-response studies, a range of 1 to 30 mg/kg could be explored, depending on the biological endpoint.
Q2: What is a suitable vehicle for intravenous injection of this compound?
A2: Based on published studies, a vehicle containing polyethylene glycol (PEG) is a suitable option for IV administration of 8-PT in rats.[5] The final formulation may also be alkaline.[5] For poorly soluble compounds in general, a co-solvent system such as 10% DMSO, 40% PEG300, and 50% saline is a common starting point, though the final DMSO concentration should be minimized.
Q3: What are the maximum recommended injection volumes for mice and rats?
A3: The maximum injection volume depends on the administration route and the animal's body weight. The following table provides general guidelines.
| Administration Route | Mouse (per 10g body weight) | Rat (per 100g body weight) |
| Intravenous (IV) - slow bolus | 0.1 mL | 1.0 mL |
| Intraperitoneal (IP) | 0.2 mL | 2.0 mL |
| Subcutaneous (SC) | 0.2 mL | 2.0 mL |
| Intramuscular (IM) | 0.05 mL | 0.2 mL |
Note: These are general guidelines. The exact volumes may vary based on institutional policies and specific experimental conditions.
Q4: What is the pharmacokinetic profile of this compound?
A4: In rats, this compound administered intravenously is rapidly cleared from the plasma with a short half-life of approximately 14 minutes .[7] Its apparent volume of distribution is about 76 mL/100 g, and plasma clearance is 3.5 mL/min/g.[7] As mentioned previously, it is not detectable in plasma after intraperitoneal injection.[7]
Experimental Protocols
Protocol: Optimization of Intravenous (IV) Injection Volume of this compound in Rats
This protocol outlines a procedure to determine the optimal injection volume and concentration for intravenous administration of this compound in rats, based on a previously successful study.[5]
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal scale
-
Rat restrainer
-
Heat lamp or warming pad
2. Vehicle Preparation (Co-solvent System):
-
Prepare a stock vehicle solution of 40% PEG300 in sterile saline.
-
To prepare a final injection solution with 10% DMSO, first dissolve the this compound in the required volume of DMSO, and then add the 40% PEG300/saline solution to the final volume.
3. This compound Solution Preparation (Example for a 10 mg/kg dose at 1 ml/kg):
-
The desired final concentration is 10 mg/mL.
-
For a 1 mL final volume, weigh 10 mg of this compound.
-
Add 100 µL of DMSO to the 8-PT powder and vortex until fully dissolved.
-
Slowly add 900 µL of a pre-mixed solution of 40% PEG300 in sterile saline to the DMSO-drug mixture while vortexing.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by slightly increasing the proportion of DMSO or PEG300, while staying within toxicity limits).
-
Draw the solution into a 1 mL syringe with an appropriate needle.
4. Animal Preparation and Injection Procedure:
-
Weigh the rat to accurately calculate the injection volume. For a 250g rat, the injection volume would be 250 µL for a 1 ml/kg administration.
-
Warm the rat's tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible.
-
Place the rat in a suitable restrainer.
-
Disinfect the injection site on the lateral tail vein with an alcohol swab.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Inject the calculated volume of the 8-PT solution slowly over 1-2 minutes.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions for at least 30 minutes post-injection.
5. Dose-Volume Optimization Workflow:
Signaling Pathways
This compound is a potent and selective antagonist of the adenosine A1 and A2A receptors. By blocking these receptors, it inhibits the downstream signaling cascades initiated by the endogenous ligand, adenosine.
Adenosine A1 Receptor Signaling Pathway
The adenosine A1 receptor is primarily coupled to the inhibitory G-protein, Gαi. Its activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cAMP levels and subsequently reduces the activity of Protein Kinase A (PKA).
Adenosine A2A Receptor Signaling Pathway
The adenosine A2A receptor is coupled to the stimulatory G-protein, Gαs. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and activation of PKA.
References
- 1. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. az.research.umich.edu [az.research.umich.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of the adenosine antagonist this compound on glycerol-induced acute renal failure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. gadconsulting.com [gadconsulting.com]
Technical Support Center: Synthesis of Highly Pure 8-Phenyltheophylline
Welcome to the technical support center for the synthesis of highly pure 8-Phenyltheophylline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two most common and effective methods for synthesizing this compound are the Traube synthesis and the Suzuki-Miyaura cross-coupling reaction.
-
Traube Synthesis: This is a classic method for purine synthesis. It involves the condensation of 5,6-diamino-1,3-dimethyluracil with benzaldehyde, followed by oxidative cyclization to form the imidazole ring of the purine system.
-
Suzuki-Miyaura Coupling: This modern cross-coupling method involves the reaction of 8-chlorotheophylline with phenylboronic acid in the presence of a palladium catalyst and a base. This method is often preferred for its high yields and good functional group tolerance.[1]
Q2: I am experiencing very low yields in my synthesis. What are the common causes?
A2: Low yields are a frequent challenge and can stem from several factors depending on the synthetic route.
-
For Traube Synthesis:
-
Poor Precursor Quality: Impurities in the 5,6-diamino-1,3-dimethyluracil can significantly hinder the cyclization step.
-
Suboptimal Reaction Conditions: The reaction can be sensitive to pH and temperature. Harsh conditions can lead to the degradation of starting materials or intermediates.
-
Incomplete Cyclization: The final ring-closure step can be sluggish. The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for related xanthine syntheses.
-
-
For Suzuki-Miyaura Coupling:
-
Inactive Catalyst: The palladium catalyst can be sensitive to air and moisture. Ensure you are using a fresh, active catalyst and that the reaction is performed under an inert atmosphere.
-
Inefficient Base: The choice and quality of the base (e.g., potassium carbonate, cesium carbonate) are critical for the transmetalation step. Ensure the base is anhydrous and of high purity.[1]
-
Low Reaction Temperature: These reactions often require heating to proceed at an optimal rate.
-
Q3: My final product is difficult to purify. What are the recommended purification methods?
A3: this compound has low solubility in many common organic solvents, which can make purification challenging. The most common and effective methods are recrystallization and column chromatography.
-
Recrystallization: Finding a suitable solvent system is key. Due to its limited solubility, a single solvent may not be ideal. A two-solvent system, such as dissolving the crude product in a hot, good solvent (e.g., ethanol, DMF) and then adding a poor solvent (e.g., water, hexane) to induce crystallization upon cooling, is often effective.
-
Column Chromatography: This can be challenging due to the low solubility of this compound. It may require highly polar mobile phases, such as mixtures of dichloromethane/methanol or ethyl acetate/hexane. If the compound adheres strongly to the silica gel, adding a small percentage of acetic acid to the eluent can help with elution.
Q4: What are the common impurities or byproducts I should be aware of?
A4: The nature of impurities depends on the synthetic route.
-
Traube Synthesis:
-
Unreacted Starting Materials: 5,6-diamino-1,3-dimethyluracil and benzaldehyde.
-
Intermediates: Incomplete cyclization can leave Schiff base intermediates in the crude product.
-
Side-Reaction Products: Self-condensation of benzaldehyde or side reactions of the diaminouracil can occur under harsh conditions.[2]
-
-
Suzuki-Miyaura Coupling:
-
Homocoupling Product (Biphenyl): Phenylboronic acid can react with itself to form biphenyl. This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen.[1]
-
Unreacted 8-chlorotheophylline: This can be difficult to separate from the product due to similar polarities.
-
Precursor Impurities: The 8-chlorotheophylline starting material may contain impurities such as theophylline and caffeine.[3]
-
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material (Suzuki Coupling) | Inactive catalyst, inefficient base, low reaction temperature, poor quality of reagents or solvents. | Use a fresh batch of palladium catalyst and ligand. Ensure the base is anhydrous and of high purity. Optimize the reaction temperature, as heating is often required. Use anhydrous solvents.[1] |
| Formation of Multiple Products (Traube Synthesis) | Side reactions due to harsh conditions (e.g., high temperature, prolonged reaction time). | Monitor the reaction closely using TLC. Consider using milder reaction conditions or microwave-assisted synthesis to reduce reaction times. |
| Significant Amount of Homocoupled Biphenyl (Suzuki Coupling) | Presence of oxygen in the reaction mixture, which promotes the homocoupling of phenylboronic acid. | Thoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes before adding the catalyst.[1] |
| Low Yield of this compound | Incomplete reaction, degradation of product or starting materials, or loss of product during work-up and purification. | Monitor the reaction to completion by TLC. Use optimized and milder reaction conditions. Be careful during extraction and filtration steps to minimize mechanical losses. |
Purification Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Use a lower boiling point solvent or a different solvent system. Try cooling the solution more slowly or scratching the inside of the flask to induce crystallization. |
| Low Yield After Recrystallization | Using too much solvent, premature crystallization during hot filtration, or washing the collected crystals with a solvent that is not ice-cold. | Use the minimum amount of hot solvent to dissolve the crude product. Pre-heat the filtration apparatus. Always wash the crystals with a minimal amount of ice-cold solvent. |
| Difficulty in Removing Unreacted 8-chlorotheophylline | Similar polarity to the this compound product. | If recrystallization is ineffective, column chromatography with a carefully selected gradient elution system (e.g., a gradient of ethyl acetate in hexane) is recommended.[1] |
| Colored Impurities in Final Product | Presence of colored byproducts from the reaction. | A charcoal treatment during the recrystallization process can be effective. Add a small amount of activated charcoal to the hot solution before filtering. |
Experimental Protocols
Protocol 1: Traube Synthesis of this compound
This protocol is a general guideline based on the Traube synthesis for related compounds. Optimization may be required.
Materials:
-
5,6-Diamino-1,3-dimethyluracil
-
Benzaldehyde
-
Ethanol
-
Oxidizing agent (e.g., air, nitrobenzene)
Procedure:
-
In a round-bottom flask, dissolve 5,6-diamino-1,3-dimethyluracil (1 equivalent) in ethanol.
-
Add benzaldehyde (1.1 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours. Monitor the formation of the Schiff base intermediate by TLC.
-
Once the intermediate formation is complete, introduce an oxidizing agent to facilitate the cyclization. This can sometimes be achieved by bubbling air through the refluxing solution or by adding an oxidizing agent like nitrobenzene.
-
Continue to reflux for another 4-8 hours, monitoring the formation of this compound by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization.
Protocol 2: Suzuki-Miyaura Coupling for this compound Synthesis
This protocol is a general guideline based on Suzuki-Miyaura coupling for similar substrates. Optimization of catalyst, ligand, base, and solvent may be necessary.
Materials:
-
8-chlorotheophylline
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
Procedure:
-
To a round-bottom flask, add 8-chlorotheophylline (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (0.02-0.05 equivalents) and, if necessary, a ligand.
-
Add the solvent system (e.g., a 3:1 mixture of toluene and degassed water).
-
Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes.[1]
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Purity Analysis of 8-chlorotheophylline Precursor by HPLC
| Impurity | Retention Time (min) | Molecular Weight |
| Theophylline | 8.324 | 180 |
| Caffeine | 14.275 | 194 |
| Isomer of 8-chlorotheophylline | 20.933 | 214.5 |
| Data based on analysis of 8-chlorotheophylline, a potential precursor.[3] |
Table 2: HPLC Conditions for Analysis of Theophylline and Related Compounds
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (250 x 4.6 mm, 5µm) | Phenyl column (250 x 4.6 mm, 5µm) |
| Mobile Phase | Methanol:Water (60:40) | 0.15 M SDS, 15% n-propanol, 0.3% TEA, 0.02 M H₃PO₄ (pH 2.5) |
| Flow Rate | 0.75 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm | UV at 325 nm |
| These are example conditions for related compounds and may require optimization for this compound.[4][5] |
Visualizations
Caption: Workflow for Traube Synthesis of this compound.
Caption: Workflow for Suzuki-Miyaura Coupling of this compound.
Caption: Troubleshooting logic for low purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Method Refinement for Detecting 8-Phenyltheophylline Metabolites
Welcome to the technical support center for the bioanalysis of 8-Phenyltheophylline (8-PT) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshooting. Here, we synthesize field-proven insights with established scientific principles to provide a robust framework for your experiments.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common preliminary questions that form the basis of a successful bioanalytical method.
Q1: What are the expected primary metabolites of this compound?
Answer: this compound (8-PT) is a xanthine derivative.[1] While specific metabolic pathways for 8-PT are not as extensively documented as for caffeine or theophylline, we can predict its metabolism based on the known biotransformation of these structurally related compounds. The primary metabolic routes for xanthines involve cytochrome P450 (CYP) enzymes, particularly CYP1A2, followed by potential secondary reactions.[2][3]
The expected Phase I metabolites for 8-PT are:
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the phenyl ring, primarily at the para-position, is a highly probable pathway.
-
N-Demethylation: Removal of one of the methyl groups from the xanthine core (at position 1 or 3) is another common reaction for related compounds.[2]
Phase II metabolism may involve glucuronidation or sulfation of the newly formed hydroxyl groups to increase water solubility for excretion.
Predicted Metabolic Pathway for this compound
A simplified diagram of predicted metabolic routes for 8-PT.
The following table summarizes the parent compound and its likely primary metabolites with their expected mass changes, which is critical for setting up a mass spectrometer.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Mass Change from Parent | Likely Metabolic Reaction |
| This compound | C₁₃H₁₂N₄O₂ | 256.0960 | - | Parent Drug |
| Hydroxylated 8-PT | C₁₃H₁₂N₄O₃ | 272.0910 | +15.995 | Phase I: Oxidation |
| N-Demethylated 8-PT | C₁₂H₁₀N₄O₂ | 242.0804 | -14.0156 | Phase I: N-Demethylation |
Q2: What is the best initial approach for sample preparation in a complex biological matrix like plasma or urine?
Answer: The goal of sample preparation is to remove interfering endogenous components (e.g., proteins, phospholipids, salts) while maximizing the recovery of your analytes.[4][5] The choice of technique depends on the required sensitivity and the nature of the matrix.[4][6]
-
Protein Precipitation (PPT): This is a fast and simple method, often used in early discovery. Ice-cold acetonitrile is a common choice. While effective at removing proteins, it does not remove other interferences like phospholipids, which can cause significant ion suppression in LC-MS analysis.[5]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent (e.g., ethyl acetate, methyl tert-butyl ether) is critical and must be optimized based on the polarity of 8-PT and its metabolites.
-
Solid-Phase Extraction (SPE): SPE is generally the most robust and selective method, providing the cleanest extracts and reducing matrix effects.[5] For 8-PT and its metabolites, a mixed-mode or polymeric reversed-phase sorbent is often a good starting point.
Recommendation: For method development, start with a simple protein precipitation to quickly assess metabolite formation. For quantitative, validated assays, developing a Solid-Phase Extraction (SPE) method is highly recommended to ensure accuracy and reproducibility.[5]
Section 2: Troubleshooting Guide - From Sample to Signal
This section is formatted as a direct Q&A to address specific experimental problems.
Topic: Sample Preparation & Extraction
Q: My extraction recovery is low and inconsistent for the hydroxylated metabolite. What are the likely causes?
Answer: Low and variable recovery is a common challenge, especially for metabolites which may have different physicochemical properties than the parent drug.[6]
-
Check Solvent Polarity (for LLE): Your hydroxylated metabolite is more polar than the parent 8-PT. The organic solvent you use for LLE might be too non-polar to efficiently extract it.
-
Solution: Try adding a more polar, water-immiscible solvent to your extraction mix, or switch to a different solvent system entirely (e.g., a mixture of ethyl acetate and isopropanol).
-
-
Evaluate pH of the Sample: The charge state of your analyte is crucial for extraction efficiency.
-
Solution: Adjust the pH of your sample before extraction. For a hydroxylated aromatic compound, raising the pH slightly above its pKa might increase its solubility in the aqueous phase, thus lowering recovery in the organic phase. Experiment with buffering the sample at different pH values (e.g., pH 4, 7, and 9) to find the optimal condition.
-
-
Inadequate Elution in SPE: The elution solvent in your SPE protocol may not be strong enough to release the more polar metabolite from the sorbent.
-
Solution: Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in your elution buffer. You might also need to modify the pH of the elution solvent to ensure the analyte is in a neutral state for efficient release from a reversed-phase sorbent.
-
-
Non-Specific Binding: Analytes can adsorb to plasticware, especially if they are "sticky."
-
Solution: Use low-binding polypropylene tubes and pipette tips. Silanized glass vials can also be an option for final extracts.
-
Topic: Liquid Chromatography (LC)
Q: I'm seeing poor chromatographic peak shape (tailing or fronting) for the parent drug.
Answer: Poor peak shape compromises resolution and integration accuracy. The cause is often related to interactions between the analyte, mobile phase, and stationary phase.[7]
-
Secondary Silanol Interactions (Tailing): 8-PT has basic nitrogen atoms that can interact with acidic residual silanol groups on the surface of C18 columns, causing peak tailing.[5]
-
Solution 1: Add a small amount of a competing base to the mobile phase, like 0.1% formic acid or ammonium hydroxide. This protonates the analyte and neutralizes the silanols.
-
Solution 2: Use a column with advanced end-capping or a different stationary phase (e.g., a Phenyl-Hexyl column) that might offer better peak shape through pi-pi interactions with the phenyl ring of 8-PT.
-
-
Column Overload (Fronting): Injecting too much analyte can saturate the stationary phase.
-
Solution: Dilute your sample or reduce the injection volume. This is especially important for high-concentration calibration standards.
-
-
Mismatch between Injection Solvent and Mobile Phase: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause the analyte to travel through the column in a distorted band.
-
Solution: Ensure your sample solvent is as close as possible in composition and strength to the initial mobile phase conditions.
-
Topic: Mass Spectrometry (MS)
Q: I am not detecting my metabolite of interest, or the signal is very weak. What should I investigate?
Answer: A lack of signal can be due to issues with the analyte itself, the chromatography, or the mass spectrometer settings.[7] The following workflow can help diagnose the problem systematically.
Troubleshooting Workflow: No Analyte Signal
A step-by-step diagnostic workflow for troubleshooting a missing analyte signal.
Q: My signal intensity is inconsistent in biological samples compared to standards in solvent. Could this be a matrix effect?
Answer: Yes, this is a classic sign of matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of your analyte.[6][8] This is a critical parameter to assess as per regulatory guidelines.[9][10]
-
Diagnosis - Post-Extraction Spike Experiment:
-
Extract a blank matrix sample (e.g., plasma from an untreated animal).
-
Spike the extracted blank matrix with your analyte at a known concentration.
-
Compare the signal intensity of this sample to a standard of the same concentration prepared in pure solvent.
-
Signal Suppression (%) = [1 - (Peak Area in Matrix / Peak Area in Solvent)] * 100
-
-
Solutions:
-
Improve Chromatographic Separation: Modify your LC gradient to separate the analyte from the interfering matrix components. A longer, shallower gradient can often resolve these issues.
-
Enhance Sample Cleanup: As mentioned, SPE is highly effective at removing phospholipids and other sources of ion suppression.[5]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard solution. A SIL-IS (e.g., 8-PT with ¹³C or ¹⁵N labels) will co-elute with the analyte and experience the same matrix effects. By using the ratio of the analyte to the IS, the variability caused by suppression or enhancement is normalized, leading to accurate and precise quantification.
-
Section 3: Recommended Starting Protocols
These protocols provide a validated starting point for your method development.
Protocol 1: Baseline Solid-Phase Extraction (SPE) from Plasma
This protocol is designed for a generic mixed-mode polymeric SPE cartridge, which is a good starting point for capturing both the parent drug and its more polar metabolites.
| Step | Action | Details and Rationale |
| 1. Condition | Pass 1 mL of Methanol through the cartridge. | Wets the sorbent and activates the functional groups. |
| 2. Equilibrate | Pass 1 mL of Deionized Water through the cartridge. | Prepares the sorbent for the aqueous sample. |
| 3. Load | Load 500 µL of pre-treated plasma (diluted 1:1 with 4% H₃PO₄ in water). | The acidic condition ensures that the analytes are charged, aiding retention on the cation exchange functional groups. |
| 4. Wash 1 | Wash with 1 mL of 0.1 M Acetic Acid. | Removes very polar, acidic, and neutral interferences. |
| 5. Wash 2 | Wash with 1 mL of 40% Methanol in water. | Removes less polar interferences without eluting the analytes. |
| 6. Elute | Elute with 1 mL of 5% Ammonium Hydroxide in Acetonitrile. | The basic mobile phase neutralizes the analytes, releasing them from the cation exchange sites, while the high organic content elutes them from the reversed-phase backbone. |
| 7. Dry & Reconstitute | Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase A. | Concentrates the sample and ensures solvent compatibility with the LC system. |
Protocol 2: Recommended Starting LC-MS/MS Parameters
This method uses a standard reversed-phase C18 column and is suitable for separating 8-PT from its expected metabolites.
-
LC System: Standard HPLC or UHPLC system
-
Column: C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-10 min: 95% to 5% B
-
10-12 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization Positive (ESI+)
-
MRM Transitions (Hypothetical - Must be Optimized):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 257.1 | 195.1 | 25 |
| Hydroxylated 8-PT | 273.1 | 211.1 | 25 |
| Internal Standard (e.g., Caffeine) | 195.1 | 138.1 | 20 |
References
- 1. CAS 961-45-5: this compound | CymitQuimica [cymitquimica.com]
- 2. ClinPGx [clinpgx.org]
- 3. Inhibition of human CYP1A2 activity in vitro by methylxanthines: potent competitive inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. simbecorion.com [simbecorion.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 10. fda.gov [fda.gov]
Avoiding drug interactions with 8-Phenyltheophylline due to CYP1A2 inhibition
This technical support guide is designed for researchers, scientists, and drug development professionals working with 8-Phenyltheophylline (8-PT). It provides troubleshooting advice and frequently asked questions (FAQs) regarding its potent and selective inhibition of the cytochrome P450 1A2 (CYP1A2) enzyme.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected drug-drug interactions in our pre-clinical studies with a new compound co-administered with this compound. Could this be related to CYP1A2?
A1: Yes, it is highly probable. This compound is a potent and selective competitive inhibitor of the CYP1A2 enzyme.[1][2] If your compound is a substrate of CYP1A2, co-administration with 8-PT can lead to significantly increased plasma concentrations of your compound, potentially causing toxicity or altered efficacy.[3][4] It is crucial to determine if your compound is metabolized by CYP1A2.
Q2: How can we experimentally confirm that our test compound is a substrate of CYP1A2 and that its interaction with this compound is due to CYP1A2 inhibition?
A2: You can perform an in vitro metabolism study using human liver microsomes (HLMs) or recombinant human CYP1A2 enzymes.[5][6] The general steps are:
-
Incubate your test compound with HLMs or recombinant CYP1A2 in the presence and absence of 8-PT.
-
Measure the rate of metabolism of your test compound. A significant decrease in the metabolism rate in the presence of 8-PT indicates a CYP1A2-mediated interaction.
-
As a positive control, you can use a known CYP1A2 substrate like phenacetin or caffeine.[1][7]
Q3: We are planning to run a CYP1A2 inhibition assay with this compound. What are the key parameters we should determine?
A3: The key parameters to determine are the IC50 and the inhibition constant (Ki).
-
IC50 (Half-maximal inhibitory concentration): This value indicates the concentration of 8-PT required to inhibit 50% of the CYP1A2 activity. For 8-PT, the reported IC50 is approximately 0.7 µM.[1]
-
Ki (Inhibition constant): This value represents the binding affinity of the inhibitor to the enzyme. A lower Ki value indicates a more potent inhibitor. The reported Ki for 8-PT is approximately 0.11 µM, indicating it is a potent inhibitor.[1]
Q4: We are seeing variability in our IC50 values for this compound in our CYP1A2 inhibition assays. What could be the cause?
A4: Variability in IC50 values can arise from several factors:
-
Experimental Conditions: Ensure consistency in incubation times, temperature (typically 37°C), pH (typically 7.4), and concentrations of microsomes/enzymes and substrates.[6]
-
Substrate Choice: The choice of CYP1A2 substrate and its concentration relative to its Km value can influence the apparent IC50.
-
Reagent Quality: The quality and storage of human liver microsomes, recombinant enzymes, and cofactors like NADPH can impact enzyme activity.
-
Assay Method: Different detection methods (e.g., luminescence-based vs. LC-MS/MS) can have varying sensitivities and may contribute to different IC50 values.[8]
-
Pre-incubation: For assessing time-dependent inhibition, a pre-incubation step with the inhibitor and microsomes in the presence of NADPH is necessary.[9][10] However, 8-PT is reported to be a time-independent inhibitor.[11]
Q5: Is this compound a specific inhibitor for CYP1A2?
A5: Yes, this compound has been shown to be highly selective for CYP1A2. Studies have demonstrated no significant inhibition of other major CYP isoforms such as CYP2D6, CYP3A4, CYP2E1, and CYP2C9 at concentrations where it potently inhibits CYP1A2.[1] This specificity makes it a useful tool for in vitro studies to investigate the role of CYP1A2 in the metabolism of a test compound.[1]
Troubleshooting Guides
Guide 1: Unexpectedly High Plasma Levels of a Co-administered Drug with 8-PT
-
Issue: In in vivo studies, co-administration of a new drug with 8-PT leads to significantly higher than expected plasma concentrations of the new drug.
-
Troubleshooting Steps:
-
Hypothesis: The new drug is likely a substrate of CYP1A2, and its metabolism is being inhibited by 8-PT.
-
In Vitro Confirmation: Conduct an in vitro CYP inhibition assay using human liver microsomes.
-
Metabolize your drug in the presence and absence of 8-PT.
-
Include a known CYP1A2 substrate (e.g., phenacetin) as a positive control.
-
If the metabolism of your drug is significantly reduced by 8-PT, this confirms a CYP1A2-mediated interaction.
-
-
Determine Kinetic Parameters: Calculate the IC50 and Ki of 8-PT for the metabolism of your drug to quantify the inhibitory potency.
-
Guide 2: Inconsistent Results in CYP1A2 Inhibition Assays
-
Issue: High variability in IC50 values for 8-PT across different experiments.
-
Troubleshooting Steps:
-
Standardize Protocol: Review and strictly standardize all experimental parameters, including buffer composition, pH, temperature, and incubation times.
-
Check Reagents:
-
Verify the activity of the human liver microsomes or recombinant CYP1A2.
-
Ensure the purity and correct concentration of 8-PT and the substrate.
-
Prepare fresh NADPH solutions for each experiment.
-
-
Optimize Substrate Concentration: Use a substrate concentration around its Km value for the most sensitive detection of competitive inhibition.
-
Control for Non-specific Binding: Assess non-specific binding of 8-PT or the substrate to the microsomal protein, which can affect the free concentrations available for interaction.
-
Data Presentation
Table 1: Inhibitory Potency of this compound and Other Methylxanthines on Human CYP1A2 Activity
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | 0.7 | 0.11 | Competitive |
| 3-Isobutyl-1-methylxanthine | 36 | N/A | Moderate Inhibition |
| Pentoxifylline | 62 | N/A | Moderate Inhibition |
| 8-Methylxanthine | 100 | N/A | Moderate Inhibition |
| Theophylline | 120 | N/A | Moderate Inhibition |
| Caffeine | 140 | N/A | Moderate Inhibition |
| 1-Methylxanthine | 260 | N/A | Moderate Inhibition |
Data sourced from Murray et al., 2001.[1]
Experimental Protocols
Protocol 1: Determination of IC50 for this compound on CYP1A2 Activity
Objective: To determine the concentration of this compound that causes 50% inhibition of CYP1A2-mediated metabolism of a probe substrate (e.g., phenacetin).
Materials:
-
Human Liver Microsomes (HLMs) or recombinant human CYP1A2
-
This compound (8-PT)
-
Phenacetin (CYP1A2 probe substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system for quantification of the metabolite (paracetamol)
Methodology:
-
Preparation of Reagents: Prepare stock solutions of 8-PT, phenacetin, and the internal standard in an appropriate solvent (e.g., methanol or DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Incubation Setup: In a microcentrifuge tube or 96-well plate, combine the following:
-
Potassium phosphate buffer
-
HLMs (e.g., 0.25 mg/mL final concentration) or recombinant CYP1A2
-
Varying concentrations of 8-PT (e.g., 0.01 µM to 100 µM)
-
Phenacetin (at a concentration close to its Km, e.g., 25-100 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the amount of paracetamol (the product of phenacetin O-deethylation) formed using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percentage of inhibition for each 8-PT concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the 8-PT concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. Inhibition of human CYP1A2 activity in vitro by methylxanthines: potent competitive inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. criver.com [criver.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
8-Phenyltheophylline vs. Caffeine: A Comparative Guide for Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 8-Phenyltheophylline (8-PT) and caffeine as antagonists of adenosine receptors. The information presented is collated from experimental data to assist in the selection and application of these compounds in research and development.
Overview: From Coffee to High-Affinity Probes
Caffeine, a naturally occurring trimethylxanthine, is the most widely consumed psychoactive compound globally.[1] Its stimulant effects are primarily mediated through the non-selective antagonism of adenosine receptors.[2][3] this compound is a synthetic derivative of theophylline where a phenyl group is added at the 8-position of the xanthine core. This structural modification significantly enhances its affinity for adenosine receptors compared to classical xanthines like caffeine and theophylline.[4][5] Both compounds serve as valuable tools in pharmacology, but their differing potencies and properties make them suitable for distinct experimental applications.
Comparative Binding Affinity at Adenosine Receptor Subtypes
The primary distinction between this compound and caffeine lies in their binding affinities (Ki) for the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). The addition of the 8-phenyl group to the xanthine structure generally increases the affinity by at least one order of magnitude.[4]
Table 1: Binding Affinity (Ki, nM) of this compound and Caffeine at Human (h) and Rat (r) Adenosine Receptors
| Compound | A₁ Receptor (Ki, nM) | A₂ₐ Receptor (Ki, nM) | A₂ₑ Receptor (Ki, nM) | A₃ Receptor (Ki, nM) | Selectivity Profile |
| This compound | 115 (h)[4] | 454 (h)[4] | 415 (h)[4] | 371 (h)[4] | Non-selective, with moderately higher affinity for A₁ receptors.[4][6] |
| Caffeine | 10,700 (h)[4] | 44,900 (h)[4] | 41,000 (r)[4] | >10,000 | Non-selective, with micromolar affinity for A₁, A₂ₐ, and A₂ₑ receptors.[2][4] |
Data compiled from reference[4]. Note that species differences can lead to variations in affinity.
As the data indicates, this compound is a significantly more potent adenosine receptor antagonist than caffeine across all subtypes. While it displays some preference for the A₁ receptor, it is generally considered a non-selective antagonist, a characteristic also observed in functional in vivo studies where it antagonized A₁-mediated (cardiac) and A₂-mediated (vascular) responses with similar potency.[6][7] Caffeine is a weak, non-selective antagonist, requiring micromolar concentrations to effectively block adenosine receptors.[2][4]
Adenosine Receptor Signaling and Antagonism
Adenosine receptors are G protein-coupled receptors (GPCRs). A₁ and A₃ subtypes couple to inhibitory G proteins (Gi/o), which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP). Conversely, A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP levels.[8][9] Both 8-PT and caffeine act as competitive antagonists, binding to the receptor's orthosteric site to block the binding of the endogenous agonist, adenosine, thereby preventing the initiation of these downstream signaling cascades.[3]
Figure 1: Adenosine Receptor Signaling Pathway.
Experimental Protocols
A. Radioligand Binding Assay for Affinity (Ki) Determination
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., 8-PT or caffeine) by measuring its ability to displace a known radiolabeled ligand from the receptor.[9][10]
1. Materials:
-
Cell Membranes: Membrane preparations from cells stably expressing a specific human adenosine receptor subtype (e.g., A₁AR in CHO cells).
-
Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]DPCPX for A₁AR).[11]
-
Test Compound: this compound or caffeine.
-
Non-specific Binding Control: A high concentration of an unlabeled agonist or antagonist (e.g., 10 µM NECA).[12]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
Filtration System: 96-well glass fiber filter plates (e.g., GF/B) and a vacuum manifold.
-
Scintillation Counter and cocktail.
2. Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound (8-PT or caffeine) in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL cell membrane suspension.
-
Non-specific Binding (NSB): 50 µL non-specific binding control, 50 µL radioligand, 100 µL cell membrane suspension.
-
Test Compound: 50 µL of test compound dilution, 50 µL radioligand, 100 µL cell membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[12]
-
Termination: Terminate the reaction by rapid vacuum filtration through the glass fiber filter plate.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[12]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Figure 2: Radioligand Binding Assay Workflow.
B. Functional cAMP Assay for Antagonist Potency
This assay quantifies the ability of an antagonist to inhibit agonist-induced production of cAMP, providing a measure of its functional potency (e.g., IC₅₀ or pA₂).[13][14]
1. Materials:
-
Cell Line: A cell line expressing the target adenosine receptor (e.g., HEK293-hA₂ₑAR).
-
Culture Medium and 96- or 384-well cell culture plates.
-
Agonist: A known adenosine receptor agonist (e.g., NECA).
-
Test Compound: this compound or caffeine.
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) or rolipram to prevent cAMP degradation.
-
cAMP Detection Kit: HTRF, luminescence, or ELISA-based kit.
2. Procedure:
-
Cell Seeding: Seed cells into a microplate and incubate overnight to form a confluent monolayer.[14]
-
Compound Preparation: Prepare serial dilutions of the test antagonist (8-PT or caffeine) in assay buffer containing a PDE inhibitor. Prepare the agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).[13]
-
Antagonist Pre-incubation: Remove the culture medium and add the diluted antagonist solutions to the wells. Incubate for 15-30 minutes at 37°C.[13]
-
Agonist Stimulation: Add the agonist solution to the wells (except for basal control wells) and incubate for an additional 15-30 minutes at 37°C.[14]
-
Cell Lysis: Stop the reaction and lyse the cells by adding the lysis buffer provided in the cAMP detection kit.
-
cAMP Detection: Perform the cAMP measurement according to the manufacturer's protocol (e.g., adding HTRF reagents and reading fluorescence).[10]
-
Data Analysis:
-
Plot the assay signal (inversely or directly proportional to cAMP, depending on the kit) against the log concentration of the antagonist.
-
Fit the data using a non-linear regression model to determine the IC₅₀ of the antagonist.
-
Figure 3: Functional cAMP Assay Workflow.
Conclusion
This compound and caffeine are both non-selective competitive antagonists of adenosine receptors, but they operate at vastly different potency ranges.
-
Caffeine is a low-affinity antagonist (Ki in the low-to-mid micromolar range) and is suitable for in vivo studies aiming to replicate the general physiological effects of dietary consumption or for experiments where only modest, non-selective adenosine receptor blockade is required.[2][4]
-
This compound is a significantly more potent antagonist (Ki in the nanomolar range), making it a more suitable tool for in vitro assays requiring near-complete receptor blockade at lower concentrations.[4][5] Its higher affinity makes it a better pharmacological probe for studying the roles of adenosine receptors in cellular and tissue-level preparations where caffeine's low potency would be a limiting factor.
The choice between these two compounds should be guided by the specific requirements of the experiment, with caffeine serving as a broad, low-potency tool and this compound as a high-potency, though still non-selective, alternative.
References
- 1. Arousal Effect of Caffeine Depends on Adenosine A2A Receptors in the Shell of the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of adenosine receptors in the central action of caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caffeine and Adenosine - Caffeine and Dopamine | HowStuffWorks [science.howstuffworks.com]
- 4. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Comparison of the potency of this compound as an antagonist at A1 and A2 adenosine receptors in atria and aorta from the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Phenyltheophylline's Selectivity for A1 vs. A2A Adenosine Receptors
For researchers and drug development professionals navigating the intricate landscape of purinergic signaling, the selectivity of receptor antagonists is a cornerstone of effective experimental design and therapeutic strategy. This guide provides an in-depth comparison of the selectivity of 8-Phenyltheophylline (8-PT), a classical xanthine derivative, for the A1 and A2A adenosine receptor subtypes. By synthesizing data from binding affinity and functional assays, this document offers a clear, evidence-based perspective to inform your research.
Introduction: The Significance of Adenosine Receptor Selectivity
Adenosine, a ubiquitous purine nucleoside, modulates a vast array of physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The A1 and A2A receptors, in particular, often mediate opposing effects. A1 receptor activation, primarily coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Conversely, A2A receptors are typically coupled to Gs proteins, and their activation stimulates adenylyl cyclase, thereby increasing cAMP production.[3][4] This signaling dichotomy underscores the critical need for selective antagonists to dissect specific pathways and to develop targeted therapeutics. This compound, a derivative of the non-selective antagonist theophylline, has been widely studied for its enhanced potency.[5] This guide critically examines its selectivity profile for A1 versus A2A receptors.
At a Glance: Binding Affinity and Functional Potency of this compound
Experimental data reveals that while this compound is significantly more potent than its parent compound, theophylline, it does not exhibit substantial selectivity between the A1 and A2A adenosine receptor subtypes. The introduction of a phenyl group at the 8-position of the xanthine core generally enhances affinity for the A1 receptor by at least an order of magnitude.[6] However, this increase in potency is largely mirrored at the A2A receptor, resulting in a relatively non-selective profile.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Selectivity (A1/A2A) |
| This compound | A1 (Guinea Pig) | ~250-400 (calculated from pA₂)[7] | ~1 |
| This compound | A2A (Guinea Pig) | ~250-400 (calculated from pA₂)[8] | |
| Theophylline | A1 | ~14,000[5] | ~1 |
| Theophylline | A2A | ~14,000[5] |
| Compound | Receptor Subtype | Functional Potency (pA₂) |
| This compound | A1 (Guinea Pig Atria) | 6.4 - 6.6[7] |
| This compound | A2A (Guinea Pig Aorta) | 6.4 - 6.6[8] |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. Kᵢ values from pA₂ were estimated using the Cheng-Prusoff equation, assuming competitive antagonism and a radioligand concentration equal to its K₋.
Deciphering the Data: A Lack of Pronounced Selectivity
The data consistently indicates that this compound is a potent adenosine receptor antagonist but lacks significant selectivity for either the A1 or A2A subtype.[7] A study investigating the potency of this compound in guinea-pig atria (rich in A1 receptors) and aorta (predominantly A2A receptors) reported pA2 values ranging from 6.4 to 6.6, with no significant difference between the two tissues.[8] This suggests that this compound antagonizes both receptor subtypes with nearly equal potency in functional settings. While some research indicates that certain 8-phenylxanthine derivatives can achieve some degree of A1 selectivity, this compound itself is generally considered non-selective.[5]
Visualizing the Interaction: Signaling Pathways and Competitive Antagonism
The following diagram illustrates the opposing signaling pathways of the A1 and A2A adenosine receptors and the mechanism of action for a non-selective competitive antagonist like this compound.
Caption: Adenosine receptor signaling and 8-PT antagonism.
Experimental Methodologies: How Selectivity is Determined
The determination of a compound's receptor selectivity relies on robust and well-validated experimental protocols. Below are detailed methodologies for conducting radioligand binding assays and cAMP functional assays, which are fundamental to characterizing the interaction of this compound with A1 and A2A adenosine receptors.
Radioligand Binding Assay: Quantifying Affinity
This assay directly measures the affinity of an unlabeled compound (like this compound) by its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Kᵢ) of this compound for A1 and A2A adenosine receptors.
Materials:
-
Cell membranes expressing human A1 or A2A adenosine receptors.
-
Radioligand: [³H]DPCPX (for A1) or [³H]CGS 21680 (for A2A).
-
This compound.
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation: Thaw cell membrane aliquots on ice and resuspend in ice-cold binding buffer to a final protein concentration of 20-50 µg per well.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: 50 µL radioligand + 50 µL binding buffer + 100 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL radioligand + 50 µL of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM theophylline) + 100 µL membrane suspension.
-
Competition: 50 µL radioligand + 50 µL of this compound at various concentrations + 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting the average NSB counts from the average total binding counts. Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Caption: Radioligand binding assay workflow.
cAMP Functional Assay: Assessing Antagonism
This assay measures the ability of an antagonist to block the downstream signaling of receptor activation, specifically the modulation of cAMP levels.
Objective: To determine the functional potency (pA₂) of this compound at A1 and A2A receptors.
Materials:
-
Cells expressing human A1 or A2A receptors (e.g., CHO or HEK293 cells).
-
A1 Agonist (e.g., CPA) or A2A Agonist (e.g., CGS 21680).
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[2]
-
cAMP assay kit (e.g., HTRF, ELISA).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash cells and pre-incubate with various concentrations of this compound for 15-30 minutes.
-
Stimulation:
-
For A1 (Gᵢ-coupled): Add a fixed concentration of the A1 agonist (e.g., EC₈₀) and a sub-maximal concentration of forskolin. The antagonist's effect will be to reverse the agonist-induced inhibition of forskolin-stimulated cAMP.
-
For A2A (Gₛ-coupled): Add a dose-response range of the A2A agonist in the presence of fixed concentrations of this compound.
-
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.
-
cAMP Detection: Measure intracellular cAMP levels using the chosen assay kit.
-
Data Analysis:
-
Construct agonist dose-response curves in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis on the rightward shift of the agonist dose-response curves to determine the pA₂ value.[9][10] A linear Schild plot with a slope not significantly different from 1 is indicative of competitive antagonism.[11]
-
Caption: cAMP functional assay workflow.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. innoprot.com [innoprot.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the potency of this compound as an antagonist at A1 and A2 adenosine receptors in atria and aorta from the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepdyve.com [deepdyve.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacological characterisation of novel adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
The Gold Standard: A Comparative Guide to Validating 8-Phenyltheophylline's Antagonist Activity in Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and validation framework for the antagonist activity of 8-phenyltheophylline (8-PT), a classical non-selective adenosine receptor antagonist. By leveraging the precision of knockout (KO) animal models, we will explore robust methodologies to dissect its pharmacological effects, offering a clear path for researchers to validate its mechanism of action and compare its performance against other well-characterized adenosine receptor antagonists.
Introduction: The Imperative for In Vivo Target Validation
This compound (8-PT) is a xanthine derivative recognized for its potent antagonism at adenosine receptors.[1][2][3][4][5][6] Unlike more recent selective antagonists, 8-PT exhibits broad activity across adenosine receptor subtypes (A1, A2A, A2B, and A3), making it a valuable tool for probing the overall physiological roles of adenosine signaling. However, this lack of selectivity also presents a significant challenge: attributing a specific physiological response to the blockade of a single receptor subtype.
This is where knockout (KO) animal models become indispensable. By genetically deleting a specific adenosine receptor, we can create a biological system where the target of interest is absent. If 8-PT's effect is diminished or abolished in a specific KO model, it provides the most definitive evidence that the compound's action is mediated through that particular receptor subtype in that physiological context. This guide will detail the experimental logic and protocols for such a validation.
The Pharmacology of this compound and Adenosine Receptors
Adenosine is a ubiquitous neuromodulator that exerts its effects through four G-protein coupled receptor subtypes (GPCRs): A1, A2A, A2B, and A3. These receptors are involved in a vast array of physiological processes, from cardiovascular function and neurotransmission to inflammation and immune responses.[7][8][9]
8-PT acts as a competitive antagonist at these receptors, preventing adenosine from binding and initiating downstream signaling cascades.[2] Its effects are therefore expected to be opposite to those of adenosine receptor agonists. For instance, while adenosine can be sedative and have anticonvulsant properties, 8-PT is a known stimulant.
Below is a simplified representation of the canonical signaling pathways for the A1 and A2A adenosine receptors, the most abundant subtypes in the central nervous system.
Caption: Simplified signaling pathways of A1 and A2A adenosine receptors and the inhibitory action of 8-PT.
The Knockout Model Validation Workflow
The core principle of using KO models for validation is straightforward: a genuine antagonist's effect should be absent in an animal lacking the receptor it is supposed to block. The workflow involves comparing the physiological and behavioral responses to 8-PT in wild-type (WT) animals versus their KO littermates.
Caption: Experimental workflow for validating 8-PT's antagonist activity using knockout models.
Comparative Performance and Experimental Protocols
To validate the non-selective nature of 8-PT, it is crucial to test it in various adenosine receptor KO models and compare its effects to both a well-known non-selective antagonist like caffeine and subtype-selective antagonists.
Locomotor Activity: A Primary Behavioral Readout
Adenosine A2A receptors are well-known for their role in modulating motor activity. Blockade of A2A receptors typically leads to increased locomotion.[10] Therefore, A2A KO mice are an excellent primary model for validation.
Hypothesis: The stimulant effect of 8-PT on locomotor activity is primarily mediated by the A2A receptor.
Expected Outcome: 8-PT will increase locomotor activity in WT mice, but this effect will be significantly blunted or absent in A2A KO mice. The response in A1 KO mice might be less affected, demonstrating receptor specificity.
Experimental Protocol: Open Field Test
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each mouse in the center of an open field arena (e.g., 40x40 cm) and allow it to explore freely for 30 minutes.
-
Drug Administration: Administer 8-PT (e.g., 5-10 mg/kg, i.p.) or vehicle (e.g., saline with 1% DMSO) to the different animal groups (WT, A1-KO, A2A-KO).
-
Data Recording: Immediately after injection, return the mouse to the open field arena and record its activity for 60-120 minutes using an automated tracking system.
-
Data Analysis: The primary endpoint is the total distance traveled. Compare the data between groups using a two-way ANOVA (Genotype x Treatment).
Data Comparison Table (Hypothetical Data)
| Compound | Genotype | Dose (mg/kg) | Locomotor Activity (Total Distance in cm) | % Attenuation in KO vs. WT |
| Vehicle | WT | N/A | 1500 ± 150 | N/A |
| Vehicle | A2A-KO | N/A | 1600 ± 180 | N/A |
| 8-PT | WT | 10 | 4500 ± 400 | N/A |
| 8-PT | A2A-KO | 10 | 1800 ± 200# | 90% |
| Caffeine | WT | 15 | 4200 ± 350 | N/A |
| Caffeine | A2A-KO | 15 | 1750 ± 190# | 91% |
| SCH 58261 (A2A selective) | WT | 5 | 4000 ± 380* | N/A |
| SCH 58261 (A2A selective) | A2A-KO | 5 | 1650 ± 170# | 97% |
*p < 0.05 vs. Vehicle; #p < 0.05 vs. WT treated with the same compound.
Cardiovascular Effects: Probing the A1 Receptor
Adenosine A1 receptors are highly expressed in the heart and are known to mediate negative chronotropic (heart rate) and dromotropic (conduction velocity) effects. Antagonism of A1 receptors is expected to block adenosine-induced bradycardia.[6][11]
Hypothesis: 8-PT can antagonize adenosine-induced bradycardia by blocking A1 receptors.
Expected Outcome: An adenosine agonist will cause a drop in heart rate in WT mice. Pre-treatment with 8-PT will prevent this drop in WT mice but will be ineffective in A1-KO mice (as the target receptor is absent).
Experimental Protocol: Telemetry-Based Cardiovascular Monitoring
-
Surgical Implantation: Surgically implant telemetry transmitters in mice to allow for continuous monitoring of ECG and blood pressure in conscious, freely moving animals. Allow for a 7-10 day recovery period.
-
Baseline Recording: Record baseline cardiovascular parameters for at least 30 minutes.
-
Antagonist Administration: Administer 8-PT (e.g., 10 mg/kg, i.p.) or vehicle to WT and A1-KO mice.
-
Agonist Challenge: After 15-30 minutes, administer an adenosine A1 receptor agonist (e.g., N6-cyclopentyladenosine, CPA) and record the cardiovascular response.
-
Data Analysis: Measure the maximum change in heart rate following the agonist challenge. Compare the protective effect of 8-PT between WT and A1-KO mice.
Data Comparison Table (Hypothetical Data)
| Pre-treatment | Genotype | Agonist Challenge (CPA) | Change in Heart Rate (beats per minute) |
| Vehicle | WT | Yes | -250 ± 30 |
| 8-PT | WT | Yes | -30 ± 15* |
| Vehicle | A1-KO | Yes | -20 ± 10# |
| 8-PT | A1-KO | Yes | -25 ± 12# |
*p < 0.05 vs. Vehicle + CPA in WT; #p < 0.05 vs. Vehicle + CPA in WT, demonstrating lack of A1 receptor function.
Conclusion: The Power of a Multi-Model Approach
Validating the antagonist activity of a non-selective compound like this compound requires a systematic and multi-faceted approach. The use of knockout models is not merely a suggestion but a necessity for rigorous pharmacological characterization. By comparing the effects of 8-PT across different adenosine receptor KO strains (A1, A2A, A2B, A3), researchers can build a comprehensive "fingerprint" of its in vivo activity.[12][13][14][15]
This guide outlines a foundational framework. Depending on the therapeutic area of interest, these validation studies can be extended to more complex models, such as models of Parkinson's disease, inflammation, or cancer, where different adenosine receptors play distinct roles.[7][9] The combination of behavioral, physiological, and molecular readouts in genetically defined models provides the highest level of confidence in the mechanism of action, a critical step in both basic research and preclinical drug development.
References
- 1. Evidence that a novel 8-phenyl-substituted xanthine derivative is a cardioselective adenosine receptor antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the potency of this compound as an antagonist at A1 and A2 adenosine receptors in atria and aorta from the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of presynaptic adenosine receptors by theophylline 9-beta-D-riboside and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The adenosine receptor antagonist, this compound, causes diuresis and saliuresis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New derivatives of methyl-xanthines: effect of thiocaffeine thiotheophylline and this compound on lipolysis and on phosphodiesterase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Effects of Adenosine Receptor Antagonists on the In Vivo LPS-Induced Inflammation Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine Receptor Antagonists and Behavioral Activation in NF-κB p50 Subunit Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral Characterization of Mice Lacking the A3 Adenosine Receptor: Sensitivity to Hypoxic Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The adenosine A(2A) receptor knockout mouse: a model for anxiety? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adenosine A2A receptor antagonists are potential antidepressants: evidence based on pharmacology and A2A receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The lack of A2A adenosine receptors diminishes the reinforcing efficacy of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Phenyltheophylline compared to other xanthine derivatives like theophylline
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 8-phenyltheophylline and theophylline, two key xanthine derivatives. This document synthesizes experimental data on their pharmacological profiles, focusing on their interactions with adenosine receptors and phosphodiesterase enzymes.
Introduction to Xanthine Derivatives
Theophylline, a naturally occurring methylxanthine, has been a cornerstone in the treatment of respiratory diseases for decades due to its bronchodilatory and anti-inflammatory effects. Its therapeutic actions are primarily attributed to two mechanisms: non-selective antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[1][2] this compound, a synthetic derivative, emerges as a more selective pharmacological tool, exhibiting potent adenosine receptor antagonism with minimal to no activity against phosphodiesterases.[3][4] This distinct profile makes this compound a valuable agent for dissecting the specific roles of adenosine signaling in various physiological and pathological processes.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the binding affinities of this compound and theophylline for adenosine receptors and their inhibitory activity against phosphodiesterase enzymes.
Adenosine Receptor Binding Affinity
| Compound | Receptor Subtype | Kᵢ (nM) | Species/Tissue | Reference |
| This compound | A1 | 25 | Bovine Brain | [5] |
| A2A | 490 | Bovine Brain | [5] | |
| Theophylline | A1 | 13,000 | Bovine Brain | [5] |
| A2 | 25,000 | Bovine Brain | [5] | |
| A1 | ~10,000 | General | [5] | |
| A2 | ~10,000 | General | [5] |
Note: Lower Kᵢ values indicate higher binding affinity. Data from different sources may vary due to different experimental conditions.
Phosphodiesterase Inhibition
| Compound | PDE Isoform | IC₅₀ (µM) | Tissue/Enzyme Source | Reference |
| This compound | - | Virtually no activity | - | [3][4] |
| Theophylline | PDE3 | - | Airway Smooth Muscle | [6] |
| PDE4 | - | Airway Smooth Muscle | [6] | |
| Non-selective | ~100-1000 | General | [2] |
Note: Lower IC₅₀ values indicate higher inhibitory potency. Theophylline is a non-selective PDE inhibitor, and its potency varies across different isoforms.
Experimental Protocols
Adenosine Receptor Binding Assay (Radioligand Displacement Assay)
This protocol outlines a standard method for determining the binding affinity of test compounds to adenosine receptors.
1. Membrane Preparation:
-
Membranes are prepared from cells or tissues expressing the adenosine receptor subtype of interest (e.g., CHO or HEK293 cells transfected with the human A1 or A2A receptor).
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in the assay buffer.[7]
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]DPCPX for A1 receptors or [³H]CGS 21680 for A2A receptors), and varying concentrations of the unlabeled test compound (e.g., this compound or theophylline).[8][9]
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist (e.g., 10 µM NECA).[10]
3. Incubation and Filtration:
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[8][9]
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.[8]
-
The filters are washed with ice-cold buffer to remove unbound radioligand.[8]
4. Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The binding affinity (Kᵢ) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[8]
Phosphodiesterase Inhibition Assay (Fluorescence Polarization Assay)
This protocol describes a common method for measuring the inhibitory activity of compounds against PDE enzymes.
1. Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., theophylline) in a suitable solvent like DMSO.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Recombinant human PDE enzyme (e.g., PDE4A1A) and a fluorescently labeled substrate (e.g., FAM-cAMP) are used.[11][12]
2. Assay Procedure:
-
The assay is conducted in a microplate format.
-
The test compound dilutions are added to the wells.
-
The PDE enzyme is then added to each well and incubated to allow for inhibitor binding.[11][13]
-
The enzymatic reaction is initiated by the addition of the fluorescent substrate.[11]
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).[13][14]
3. Detection:
-
The reaction is stopped, and a binding agent that specifically binds to the product of the reaction (e.g., fluorescently labeled monophosphate) is added.[11]
-
The fluorescence polarization (FP) is measured using a microplate reader. In the absence of an inhibitor, the enzyme hydrolyzes the substrate, and the resulting smaller product, when bound to the binding agent, yields a high FP signal. In the presence of an inhibitor, the enzymatic activity is reduced, leading to less product formation and a lower FP signal.[11]
4. Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[13]
Signaling Pathways
The distinct mechanisms of action of this compound and theophylline are visualized in the following diagrams.
Caption: Adenosine receptor antagonism by this compound and theophylline.
Caption: Phosphodiesterase inhibition by theophylline.
Pharmacokinetic Profiles
| Parameter | This compound (Rat, IV) | Theophylline (Human, Oral) |
| Half-life (t½) | ~14 minutes[15] | 5-8 hours[16] |
| Volume of Distribution (Vd) | ~76 mL/100 g[15] | 0.5 L/kg[16] |
| Clearance (CL) | ~3.5 mL/min/100g[15] | ~60 mL/min[16] |
| Bioavailability (F) | Not detected after IP injection[15] | ~100%[16] |
| Metabolism | - | Hepatic (CYP1A2, CYP2E1)[6] |
Note: The data are from different species and routes of administration and should be interpreted with caution.
Conclusion
This compound and theophylline, while structurally related, exhibit distinct pharmacological profiles. Theophylline acts as a non-selective adenosine receptor antagonist and a broad-spectrum phosphodiesterase inhibitor, contributing to its therapeutic effects and side-effect profile.[1][2] In contrast, this compound is a potent and selective antagonist of adenosine receptors with negligible phosphodiesterase inhibitory activity.[3][4] This selectivity makes this compound an invaluable research tool for elucidating the physiological and pathophysiological roles of adenosine signaling, independent of PDE inhibition. For drug development professionals, the targeted action of this compound and its derivatives may offer a pathway to more specific therapeutic interventions with potentially fewer off-target effects compared to less selective compounds like theophylline. Further research into the pharmacokinetics and in vivo efficacy of this compound derivatives is warranted to explore their full therapeutic potential.
References
- 1. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Theophylline for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ClinPGx [clinpgx.org]
- 7. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
Cross-Validation of 8-Phenyltheophylline's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of 8-Phenyltheophylline (8-PT), a potent and selective antagonist of A1 and A2A adenosine receptors, across various cell lines. The objective is to offer a framework for cross-validating its mechanism of action and to provide supporting experimental data and detailed protocols for researchers in pharmacology and drug development.
Introduction to this compound
This compound (8-PT) is a xanthine derivative that acts as a competitive antagonist at A1 and A2A adenosine receptors.[1][2] Unlike other xanthines such as caffeine and theophylline, 8-PT displays minimal activity as a phosphodiesterase (PDE) inhibitor, making it a more specific tool for studying adenosine receptor-mediated signaling.[1][3] Adenosine, a nucleoside present in all cells, plays a crucial role in various physiological and pathological processes, including inflammation, neurotransmission, and cancer progression, by activating its four receptor subtypes: A1, A2A, A2B, and A3.[4] A1 and A3 receptors are typically coupled to Gi/o proteins, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP), while A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[4]
In the tumor microenvironment, high concentrations of adenosine can suppress anti-tumor immune responses, primarily through the activation of A2A receptors on immune cells.[5][6] Therefore, antagonists like 8-PT are valuable research tools and potential therapeutic agents for cancer and other diseases. Cross-validation of the effects of 8-PT in different cell lines is crucial to understand its cell-type-specific actions and to identify potential therapeutic applications.
Quantitative Performance Data: A Comparative Analysis
Table 1: Comparative Cell Viability (IC50, µM) of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | This compound (IC50, µM) | Doxorubicin (Positive Control) (IC50, µM) |
| A375 | Melanoma | [Data to be determined] | [Data to be determined] |
| MCF-7 | Breast Cancer | [Data to be determined] | [Data to be determined] |
| HT-29 | Colon Cancer | [Data to be determined] | [Data to be determined] |
| PC-3 | Prostate Cancer | [Data to be determined] | [Data to be determined] |
| A549 | Lung Cancer | [Data to be determined] | [Data to be determined] |
Table 2: Comparative Inhibition of Adenosine-Induced cAMP Accumulation (IC50, nM) by this compound
| Cell Line | Receptor Expressed | Agonist (NECA) Concentration | This compound (IC50, nM) | ZM241385 (Positive Control) (IC50, nM) |
| CHO-hA2AR | Human A2A (recombinant) | 100 nM | [Data to be determined] | [Data to be determined] |
| HEK293-hA2AR | Human A2A (recombinant) | 100 nM | [Data to be determined] | [Data to be determined] |
| HT-29 | Endogenous A2B | 1 µM | [Data to be determined] | [Data to be determined] |
Table 3: Comparative Effect of this compound on Kinase Phosphorylation
| Cell Line | Kinase | Treatment | % Inhibition of Phosphorylation |
| PC-12 | p-ERK1/2 | Forskolin (10 µM) + 8-PT (1 µM) | [Data to be determined] |
| Jurkat | p-CREB | NECA (100 nM) + 8-PT (1 µM) | [Data to be determined] |
| A375 | p-AKT | Adenosine (1 µM) + 8-PT (1 µM) | [Data to be determined] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on different cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A375, MCF-7, HT-29)
-
This compound
-
Doxorubicin (positive control)
-
DMEM/RPMI-1640 medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or Doxorubicin and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7][8]
cAMP Accumulation Assay (HTRF)
Objective: To measure the antagonistic effect of this compound on A2A/A2B adenosine receptor-mediated cAMP production.
Materials:
-
Cell line expressing the adenosine receptor of interest (e.g., CHO-hA2AR, HT-29)
-
This compound
-
NECA (5'-(N-Ethylcarboxamido)adenosine, non-selective adenosine receptor agonist)
-
ZM241385 (A2A selective antagonist, positive control)
-
IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor)
-
cAMP HTRF assay kit
-
384-well plates
-
HTRF-compatible microplate reader
Procedure:
-
Seed cells in a 384-well plate and incubate overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) for 30 minutes.[9]
-
Add serial dilutions of this compound or the reference antagonist and incubate for 15-30 minutes.[10]
-
Stimulate the cells with an agonist (e.g., NECA) at a concentration that elicits a submaximal response (EC80).[10]
-
Incubate for 15-30 minutes at 37°C.[10]
-
Lyse the cells and perform the HTRF cAMP detection according to the manufacturer's protocol.[10]
-
Read the plate on an HTRF-compatible microplate reader and calculate the percentage of inhibition of the agonist-induced cAMP response to determine the IC50 value.[10]
Western Blot for Kinase Phosphorylation
Objective: To assess the effect of this compound on downstream signaling pathways by measuring the phosphorylation of key kinases like ERK and CREB.
Materials:
-
Cell line of interest
-
This compound
-
Stimulating agent (e.g., Forskolin, NECA)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-CREB, anti-total-CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and PVDF membranes
-
Imaging system
Procedure:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate the cells with an appropriate agonist for 15-30 minutes.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[11]
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Experimental Workflows
Adenosine Receptor Signaling Pathways
The following diagram illustrates the primary signaling pathways activated by adenosine receptors. This compound, as an antagonist of A1 and A2A receptors, is expected to block the downstream effects of these pathways when they are stimulated by adenosine.
Caption: Adenosine receptor signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Cross-Validation
The following diagram outlines a typical workflow for the cross-validation of this compound's effects across different cell lines.
Caption: Experimental workflow for cross-validating the effects of this compound.
Logical Relationship for Mechanism of Action
The following diagram illustrates the logical relationship to confirm the mechanism of action of this compound as an adenosine receptor antagonist.
Caption: Logical framework for validating the mechanism of action of this compound.
Conclusion
This guide provides a comprehensive framework for the cross-validation of this compound's effects in different cell lines. By employing the detailed experimental protocols and utilizing the provided diagrams to understand the underlying signaling pathways and experimental logic, researchers can effectively characterize the cell-type-specific activities of this potent adenosine receptor antagonist. The generation of comparative quantitative data, as outlined in the tables, is essential for a thorough understanding of 8-PT's pharmacological profile and for advancing its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. New derivatives of methyl-xanthines: effect of thiocaffeine thiotheophylline and this compound on lipolysis and on phosphodiesterase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Adenosine Receptor Signaling in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of 8-Phenyltheophylline and DPCPX as A1 Adenosine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent xanthine-based antagonists of the A1 adenosine receptor: 8-Phenyltheophylline (8-PT) and 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX). The objective is to furnish researchers with the necessary information to select the most appropriate antagonist for their specific experimental needs, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction to A1 Adenosine Receptor Antagonists
The A1 adenosine receptor, a G protein-coupled receptor (GPCR), is a critical regulator in numerous physiological systems, including the cardiovascular, central nervous, and renal systems. Its activation by the endogenous ligand adenosine typically leads to inhibitory effects, such as a decrease in heart rate and neurotransmitter release. Consequently, antagonists of the A1 receptor are valuable research tools and hold therapeutic potential for various conditions. Both this compound and DPCPX belong to the xanthine class of compounds, which are well-established adenosine receptor antagonists.
Quantitative Comparison of Binding Affinity and Selectivity
The defining characteristics of a receptor antagonist are its binding affinity (often expressed as the inhibition constant, Ki) and its selectivity for the target receptor over other related receptors. A lower Ki value signifies a higher binding affinity. The following tables summarize the reported Ki values for this compound and DPCPX at the four human and rat adenosine receptor subtypes (A1, A2A, A2B, and A3), allowing for a direct comparison of their potency and selectivity.
Table 1: Comparative Binding Affinity (Ki in nM) of this compound and DPCPX at Human Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A2A/A1 Selectivity Ratio |
| This compound | ~1340[1] | ~454[1] | - | ~100*[2] | ~0.3 |
| DPCPX | 3.9[3] | 130[3] | 50[3] | 4000[3] | 33.3 |
*Note: Value is for 8-phenylxanthine analogues at the human A3AR.
Table 2: Comparative Binding Affinity (Ki in nM) of this compound and DPCPX at Rat Adenosine Receptors
| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | A2A/A1 Selectivity Ratio |
| This compound | 86[1] | 850[1] | - | - | 9.9 |
| DPCPX | 0.46[4] | 340[4] | - | - | 739.1 |
Data Interpretation:
The data clearly indicates that DPCPX is a significantly more potent and selective antagonist for the A1 adenosine receptor compared to this compound in both human and rat tissues. DPCPX exhibits nanomolar affinity for the A1 receptor while displaying substantially lower affinity for A2A, A2B, and A3 receptors, resulting in high selectivity ratios.[3][4]
In contrast, This compound is a potent antagonist but demonstrates considerably less selectivity.[5][6][7] For human receptors, it shows a higher affinity for the A2A receptor than the A1 receptor. While still a valuable tool, its utility in studies requiring specific A1 receptor blockade is limited by its significant activity at A2A receptors.[6][7]
A1 Adenosine Receptor Signaling Pathway
The A1 adenosine receptor primarily couples to the inhibitory G protein, Gi/o. Upon agonist binding, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Antagonists like this compound and DPCPX competitively block this pathway by preventing adenosine from binding to the receptor.
Experimental Protocols
Accurate characterization of A1 receptor antagonists relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the A1 adenosine receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from tissues or cells expressing the A1 adenosine receptor.
-
Radioligand: [³H]DPCPX (a high-affinity A1 antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled antagonists: this compound, DPCPX.
-
96-well filter plates (e.g., GF/B glass fiber).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Increasing concentrations of the unlabeled antagonist (8-PT or DPCPX).
-
A fixed concentration of [³H]DPCPX (typically near its Kd value).
-
Cell membrane preparation.
-
For total binding, omit the unlabeled antagonist.
-
For non-specific binding, add a high concentration of unlabeled DPCPX.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, providing a measure of its functional potency.
Materials:
-
Cells stably expressing the A1 adenosine receptor (e.g., CHO or HEK293 cells).
-
A1 receptor agonist (e.g., N⁶-Cyclopentyladenosine, CPA).
-
Forskolin (an adenylyl cyclase activator).
-
This compound and DPCPX.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Cell culture medium and supplements.
-
96- or 384-well white opaque plates.
Procedure:
-
Cell Seeding: Seed the A1 receptor-expressing cells into the microplate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the antagonists (8-PT and DPCPX) in assay buffer.
-
Assay:
-
Aspirate the culture medium and wash the cells with assay buffer.
-
Add the antagonist dilutions to the wells and pre-incubate for a short period.
-
Add a fixed concentration of the A1 agonist (typically the EC80 concentration) and forskolin to all wells (except for the basal control).
-
Incubate the plate at room temperature for the time specified in the cAMP assay kit protocol (usually 30-60 minutes).
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative evaluation of A1 antagonists.
Conclusion
This comparative guide demonstrates that while both this compound and DPCPX are effective A1 adenosine receptor antagonists, DPCPX offers significantly higher potency and selectivity. For research applications demanding precise targeting of the A1 receptor with minimal off-target effects at other adenosine receptor subtypes, DPCPX is the superior choice. This compound, being a potent but less selective antagonist, may be suitable for studies where broader adenosine receptor antagonism is acceptable or as a reference compound. The provided experimental protocols and workflows offer a robust framework for the independent evaluation and comparison of these and other A1 receptor antagonists.
References
- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine receptors as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparison of the potency of this compound as an antagonist at A1 and A2 adenosine receptors in atria and aorta from the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Diuretic Properties of 8-Phenyltheophylline and Enprofylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the diuretic effects of two xanthine derivatives, 8-Phenyltheophylline and enprofylline. While structurally related to theophylline, these compounds exhibit distinct pharmacological profiles that significantly impact their renal activity. This document synthesizes available experimental data to differentiate their mechanisms of action and resulting diuretic and saluretic effects, providing a valuable resource for researchers in pharmacology and drug development.
Core Mechanistic Differences
The primary distinction between this compound and enprofylline lies in their interaction with two key cellular targets: adenosine receptors and phosphodiesterase (PDE) enzymes. This compound is a potent antagonist of A1 and A2A adenosine receptors with negligible activity as a PDE inhibitor[1]. Conversely, enprofylline's primary mechanism of action is the inhibition of phosphodiesterases, leading to increased intracellular cyclic AMP (cAMP), with very weak activity at adenosine receptors[2][3]. This fundamental difference in their pharmacological targets is directly responsible for their divergent effects on renal function.
Comparative Diuretic and Saluretic Effects
Experimental evidence from studies in conscious rats demonstrates a clear divergence in the diuretic and saluretic profiles of this compound and enprofylline.
| Feature | This compound | Enprofylline | Primary Mechanism of Diuretic Action |
| Diuresis | Effective [4][5] | Ineffective (at equivalent doses)[4][5] | Adenosine A1 Receptor Antagonism[6] |
| Saliuresis (Sodium Excretion) | Effective [4][5] | Ineffective (at equivalent doses)[4][5] | Inhibition of sodium reabsorption in the proximal tubule[6] |
| Primary Pharmacological Action | Potent Adenosine Receptor Antagonist[1] | Phosphodiesterase Inhibitor[2] | N/A |
| PDE Inhibition | Virtually no activity[1] | Primary mechanism of action[2] | N/A |
Note: The table is based on a study where both compounds were administered at a dose of 10 mg/kg in conscious rats. While this key study demonstrated a clear qualitative difference, specific quantitative data on urine volume and electrolyte excretion from this direct comparative study is not publicly available.
A pivotal study directly comparing the two compounds in conscious rats found that this compound (10 mg/kg) produced a significant diuretic and saluretic effect[4][5]. In contrast, enprofylline administered at the same dose had no discernible effect on these excretory parameters[4][5]. This strongly indicates that the diuretic action of xanthines is primarily mediated by adenosine receptor antagonism, a property robustly displayed by this compound but largely absent in enprofylline[7]. The diuretic effect of adenosine antagonists is believed to be associated with the blockade of the A1-receptor subtype in the kidneys[6].
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Contrasting signaling pathways of this compound and enprofylline.
Caption: A typical experimental workflow for assessing diuretic effects in rats.
Detailed Experimental Protocols
The following is a generalized experimental protocol for assessing the diuretic and saluretic effects of compounds in rats, based on the widely used Lipschitz method.
1. Animals:
-
Male Wistar rats weighing approximately 200-250g are typically used.
-
Animals are housed in a controlled environment with a standard diet and water ad libitum prior to the experiment.
2. Acclimatization and Fasting:
-
Rats are placed in individual metabolic cages for at least 24 hours before the experiment to allow for acclimatization.
-
Food is withdrawn 18 hours prior to the experiment, but free access to water is maintained.
3. Hydration:
-
To ensure a uniform state of hydration and promote urine flow, animals are orally administered a saline solution (e.g., 0.9% NaCl) at a volume of 25 ml/kg body weight.
4. Grouping and Dosing:
-
Animals are randomly assigned to different treatment groups:
-
Control group (vehicle administration)
-
Positive control group (a known diuretic, e.g., furosemide)
-
Test groups (e.g., this compound, enprofylline)
-
-
The test compounds and vehicle are administered, typically via intraperitoneal (i.p.) injection or oral gavage, at the desired dose (e.g., 10 mg/kg).
5. Urine Collection and Measurement:
-
Immediately after administration, the animals are placed back into the metabolic cages.
-
Urine is collected over a specified period, often in intervals (e.g., every hour for the first 5 hours) and for a total duration of up to 24 hours.
-
The total volume of urine for each animal is recorded.
6. Electrolyte Analysis:
-
The collected urine samples are analyzed for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.
7. Data Analysis:
-
The diuretic effect is determined by comparing the mean urine volume of the test groups with the control group.
-
The saluretic effect is assessed by comparing the total excretion of Na+ and K+ in the test groups to the control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed differences.
Conclusion
The diuretic effects of this compound are clearly differentiated from the lack thereof with enprofylline at equivalent doses. This distinction is overwhelmingly attributed to their differing pharmacological profiles, with the adenosine receptor antagonism of this compound being the key driver of its diuretic and saluretic properties. In contrast, enprofylline's primary action as a phosphodiesterase inhibitor does not translate into a significant renal effect. This comparative guide underscores the importance of considering specific receptor and enzyme interactions in drug design and development, particularly within the xanthine class of compounds. For researchers investigating novel diuretics, targeting adenosine A1 receptors remains a promising avenue, as exemplified by the pharmacological action of this compound.
References
- 1. Diuretic and saliuretic effects of 1,3-dipropyl-8-cyclopentylxanthine, a selective A1-adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the adenosine antagonist this compound on glycerol-induced acute renal failure in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The adenosine receptor antagonist, this compound, causes diuresis and saliuresis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the adenosine antagonist this compound on glycerol-induced acute renal failure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug distribution and binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openarchive.ki.se [openarchive.ki.se]
Illuminating the In Vivo Potential of Novel 8-Phenyl-Substituted Xanthine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of novel 8-phenyl-substituted xanthine derivatives against traditional alternatives. Supported by experimental data, this document delves into their therapeutic promise as selective adenosine receptor antagonists in cardiovascular, inflammatory, and oncologic models.
Novel 8-phenyl-substituted xanthine derivatives are emerging as a promising class of compounds, demonstrating significant potential as highly selective antagonists for adenosine receptors. These receptors, particularly the A1 and A2B subtypes, play crucial roles in a variety of physiological and pathological processes. By selectively targeting these receptors, these novel xanthines offer the potential for more effective and targeted therapies with fewer side effects compared to non-selective traditional xanthines like caffeine and theophylline.
Comparative In Vivo Efficacy
The true measure of a novel therapeutic agent lies in its in vivo performance. This section compares the efficacy of several novel 8-phenyl-substituted xanthine derivatives against traditional xanthines and other relevant comparators in various animal models.
Cardiovascular Effects: A Focus on A1 Adenosine Receptor Antagonism
A seminal study investigated the in vivo effects of 8-(4'-carboxymethyloxyphenyl)-1,3-dipropylxanthine-2-aminoethyl amide (XAC), a novel 8-phenyl-substituted xanthine derivative, in anesthetized rats. The study aimed to assess its ability to antagonize the effects of the adenosine analogue N-5'-ethylcarboxamidoadenosine (NECA) on heart rate and blood pressure, which are mediated by A1 and A2 adenosine receptors, respectively.[1][2][3][4][5][6]
| Compound | Dose Required to Double NECA Effect (mg/kg) | Selectivity for A1 vs. A2 Receptors (Heart Rate vs. Blood Pressure) |
| Novel 8-Phenyl-Xanthine | ||
| XAC | Heart Rate: 0.043Blood Pressure: 0.68 | ~16-20 fold selective for A1 |
| Traditional Xanthines | ||
| 8-Phenyltheophylline | Heart Rate: 0.12Blood Pressure: 0.11 | Non-selective |
| 8-p-sulphophenyltheophylline | Heart Rate: 0.25Blood Pressure: 0.22 | Non-selective |
| Enprofylline | Heart Rate: 2.1Blood Pressure: 2.3 | Non-selective |
| Caffeine | Heart Rate: 10.0Blood Pressure: 11.0 | Non-selective |
| Data sourced from Fredholm et al. (1987)[1][4] |
The results clearly demonstrate that XAC is a potent and highly selective A1 adenosine receptor antagonist in vivo, being approximately 20 times more potent in antagonizing the heart rate response (A1-mediated) than the blood pressure response (A2-mediated).[2][3] In contrast, traditional xanthines like this compound, enprofylline, and caffeine were found to be non-selective.[1][4]
Anti-Inflammatory Effects: Targeting the A2B Adenosine Receptor
The A2B adenosine receptor is a key player in inflammatory processes, making it an attractive target for therapeutic intervention in diseases like asthma and chronic obstructive pulmonary disease (COPD).[7][8][9][10][11][12][13][14][15]
CVT-6883 in a Mouse Model of Pulmonary Inflammation:
A study utilizing a mouse model of adenosine deaminase (ADA)-deficiency, which leads to elevated adenosine levels and subsequent pulmonary inflammation, demonstrated the in vivo efficacy of CVT-6883, a selective 8-phenylxanthine A2B antagonist.[7][8][9][10]
| Treatment Group | Total Cells in BAL Fluid (x10^5) | IL-6 in BAL Fluid (pg/ml) | KC (CXCL1) in BAL Fluid (pg/ml) |
| Wild-Type | 0.8 ± 0.1 | 5 ± 1 | 10 ± 2 |
| ADA-deficient (Vehicle) | 4.5 ± 0.5 | 150 ± 20 | 300 ± 50 |
| ADA-deficient + CVT-6883 | 2.1 ± 0.3 | 40 ± 10 | 100 ± 20 |
| Data represents approximate values derived from graphical representations in Sun et al. (2006)[7][8][9][10] |
Treatment with CVT-6883 significantly reduced the number of inflammatory cells and the levels of pro-inflammatory cytokines IL-6 and KC in the bronchoalveolar lavage (BAL) fluid of ADA-deficient mice, highlighting its potent anti-inflammatory effects in vivo.[7][8][9][10] CVT-6883 also demonstrated efficacy in a mouse model of asthma.[16]
PSB-603 in Models of Local and Systemic Inflammation:
Another selective A2B antagonist, PSB-603, has shown significant anti-inflammatory activity in mouse models. In a carrageenan-induced paw edema model, PSB-603 (5 mg/kg) significantly reduced paw swelling and levels of inflammatory markers like C-reactive protein (CRP), IL-6, and TNF-α in the inflamed paw.[17][18] In a zymosan-induced peritonitis model, PSB-603 also significantly inhibited the infiltration of neutrophils into the peritoneum.[17][18]
Potential in Oncology
While in vivo data for 8-phenyl-substituted xanthine derivatives in cancer models is still emerging, their mechanism of action as adenosine receptor antagonists suggests significant therapeutic potential. Adenosine in the tumor microenvironment is known to suppress the anti-tumor immune response. By blocking adenosine receptors, particularly A2B receptors on immune cells, these compounds may enhance the body's ability to fight cancer.[19] Further in vivo studies are warranted to explore the efficacy of these derivatives in inhibiting tumor growth.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the key experimental protocols used in the cited in vivo studies.
In Vivo Model of Adenosine Receptor Antagonism in Anesthetized Rats
-
Animals: Male Sprague-Dawley rats (250-300g) were used.[3]
-
Anesthesia: Anesthesia was induced with sodium pentobarbital.[3]
-
Surgical Preparation: The trachea was cannulated to ensure a clear airway. Catheters were inserted into a carotid artery for continuous blood pressure and heart rate monitoring and into a jugular vein for drug administration.[3]
-
Drug Administration: The test compounds (novel 8-phenylxanthines or traditional xanthines) were administered, followed by increasing doses of the adenosine analogue NECA.[3]
-
Data Analysis: Dose-response curves for the effects of NECA on heart rate and blood pressure were constructed. The antagonist potency was determined by the dose of the compound required to cause a two-fold rightward shift in the NECA dose-response curve.[4]
Ovalbumin-Induced Mouse Model of Allergic Asthma
This is a widely used model to study the pathophysiology of asthma and to evaluate novel therapeutics.[2][20][21][22][23]
-
Animals: BALB/c mice are commonly used for this model.[20]
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide on days 0 and 14.[20]
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA on several consecutive days to induce an asthmatic phenotype.[20]
-
Therapeutic Intervention: The novel 8-phenyl-substituted xanthine derivatives or control substances are administered before or during the challenge phase.
-
Outcome Measures:
-
Airway Hyperresponsiveness (AHR): Measured using whole-body plethysmography in response to a bronchoconstrictor like methacholine.[20]
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid to analyze the number and type of inflammatory cells (e.g., eosinophils, neutrophils).[20]
-
Cytokine Analysis: Measurement of inflammatory cytokine levels (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.[2]
-
Histology: Examination of lung tissue for signs of inflammation and airway remodeling.[2]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a deeper understanding of the mechanism of action of these novel compounds.
Signaling Pathways
Experimental Workflows
Conclusion
Novel 8-phenyl-substituted xanthine derivatives represent a significant advancement in the field of adenosine receptor antagonists. Their high selectivity, particularly for A1 and A2B receptors, translates into potent and targeted in vivo efficacy in models of cardiovascular and inflammatory diseases. The data presented in this guide highlights their superiority over traditional, non-selective xanthines and underscores their potential as next-generation therapeutics. Further research, especially in the realm of oncology, is poised to uncover even broader applications for this promising class of compounds.
References
- 1. Attenuation of Chronic Pulmonary Inflammation in A2B Adenosine Receptor Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence that a novel 8-phenyl-substituted xanthine derivative is a cardioselective adenosine receptor antagonist in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel 8-phenyl-substituted xanthine derivative is a selective antagonist at adenosine A1-receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. JCI - Role of A2B adenosine receptor signaling in adenosine-dependent pulmonary inflammation and injury [jci.org]
- 9. "Role of A2B adenosine receptor signaling in adenosine-dependent pulmon" by Chun-Xiao Sun, Hongyan Zhong et al. [digitalcommons.library.tmc.edu]
- 10. Role of A2B adenosine receptor signaling in adenosine-dependent pulmonary inflammation and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Synthesis and pharmacological evaluation of 8-substituted phenyl xanthines for asthma therapy [internal-frontiersin.org]
- 14. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. Progress in the discovery of selective, high affinity A(2B) adenosine receptor antagonists as clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PSB 603 - a known selective adenosine A2B receptor antagonist - has anti-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. benchchem.com [benchchem.com]
- 21. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Comparative Potency of 8-Phenyltheophylline and its Analogues at Adenosine Receptors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potency of 8-phenyltheophylline and its analogues as adenosine receptor antagonists. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of these compounds for further investigation.
This compound, a derivative of the xanthine class of compounds, is a potent antagonist of adenosine receptors, demonstrating activity at both A1 and A2A subtypes.[1] Its analogues, modified at various positions on the xanthine scaffold and the 8-phenyl ring, exhibit a range of potencies and selectivities, making them valuable tools for studying the physiological roles of adenosine and for the development of novel therapeutics. This guide summarizes the available quantitative data on the potency of these compounds and provides insights into their structure-activity relationships.
Potency at Adenosine Receptors: A Quantitative Comparison
The potency of this compound and its analogues is typically quantified by their inhibition constant (Ki) or the concentration required to inhibit 50% of a specific response (IC50). These values are determined through competitive radioligand binding assays. The following table summarizes the reported Ki values for a selection of 8-phenylxanthine derivatives at human and rat adenosine receptor subtypes.
| Compound | A1 (human) Ki (nM) | A2A (human) Ki (nM) | A2B (human) Ki (nM) | A3 (human) Ki (nM) | Reference |
| This compound | 76 | 454 | - | - | [2] |
| 1,3-Dipropyl-8-phenylxanthine | 1.2 | - | - | - | [3] |
| 1-Allyl-3-methyl-8-phenylxanthine | - | - | 37 | - | [3] |
| 8-[4-[(Carboxymethyl)oxy]phenyl]-1,3-dipropylxanthine | - | - | - | - | [4] |
| N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide | - | - | 1.97 | - | [4] |
| 8-(p-sulfophenyl)theophylline | - | - | - | - | [5] |
Note: "-" indicates data not available in the cited sources. The affinity of xanthine derivatives can vary between species.[3]
Structure-Activity Relationships
The potency and selectivity of this compound analogues are significantly influenced by substitutions at the 1, 3, and 7 positions of the xanthine ring, as well as on the 8-phenyl group.
-
Substitutions at the 1 and 3 positions: Larger alkyl groups, such as propyl, at the 1 and 3 positions generally increase affinity for A1 receptors.[3]
-
Substitutions at the 8-phenyl ring: The nature and position of substituents on the 8-phenyl ring play a crucial role in determining both potency and selectivity. For instance, an electron-rich phenyl ring is preferred for A2B receptor binding.[3] Anilide derivatives of an 8-phenylxanthine carboxylic congener have been shown to be highly potent and selective antagonists at human A2B adenosine receptors.[4]
-
Substitutions at the 7 position: Most substitutions at the N-7 position do not enhance affinity; however, a 7-(2-chloroethyl) group has been shown to increase the affinity of theophylline for A2B receptors.[3]
Experimental Protocols
The determination of the potency of this compound and its analogues relies on standardized experimental procedures. The following are detailed methodologies for key experiments.
Adenosine Receptor Binding Assay (Competitive Radioligand Binding)
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity (Ki).
Materials:
-
Cell membranes expressing the adenosine receptor subtype of interest (e.g., from HEK-293 or CHO cells).
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).
-
Test compounds (this compound and its analogues).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the assay buffer.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase, an enzyme whose activity is regulated by adenosine receptors.
Materials:
-
Intact cells or cell membrane preparations expressing the adenosine receptor of interest.
-
Adenosine receptor agonist (e.g., NECA).
-
Test compounds (this compound and its analogues).
-
ATP (substrate for adenylyl cyclase).
-
Assay buffer.
-
cAMP detection kit (e.g., ELISA-based or fluorescence-based).
Procedure:
-
Pre-incubation: Incubate the cells or membranes with the test compound for a specific period.
-
Stimulation: Add the adenosine receptor agonist to stimulate adenylyl cyclase activity.
-
Reaction: Add ATP to initiate the conversion to cyclic AMP (cAMP). Incubate for a defined time at a controlled temperature.
-
Termination: Stop the reaction.
-
cAMP Measurement: Measure the amount of cAMP produced using a suitable detection kit.
-
Data Analysis: Determine the effect of the test compound on the agonist-stimulated adenylyl cyclase activity.
Signaling Pathways and Experimental Workflow
The antagonistic activity of this compound and its analogues at adenosine receptors blocks the downstream signaling cascades initiated by adenosine. The A1 and A2A receptors are coupled to different G proteins, leading to opposing effects on intracellular cAMP levels.
Caption: Adenosine receptor signaling pathways and the inhibitory action of this compound.
The experimental workflow for determining the potency of these antagonists involves a series of well-defined steps, from compound preparation to data analysis.
Caption: Experimental workflow for potency determination of this compound analogues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationships at Human and Rat A2B Adenosine Receptors of Xanthine Derivatives Substituted at the 1-, 3-, 7-, and 8-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anilide Derivatives of an 8-Phenylxanthine Carboxylic Congener Are Highly Potent and Selective Antagonists at Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence That a Novel 8-Phenyl–Substituted Xanthine Derivative is a Cardioselective Adenosine Receptor Antagonist In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the specificity of 8-Phenyltheophylline as a CYP1A2 inhibitor against other CYPs
For researchers and professionals in drug development, the selection of specific enzyme inhibitors is critical for accurate in vitro studies. 8-Phenyltheophylline has emerged as a potent and highly selective inhibitor of Cytochrome P450 1A2 (CYP1A2), a key enzyme in drug metabolism. This guide provides a comparative analysis of this compound's inhibitory activity against various CYP isoforms, supported by experimental data, to validate its specificity.
Comparative Inhibitory Activity of this compound against Major CYP Isoforms
Experimental data demonstrates that this compound is a potent and specific competitive inhibitor of CYP1A2, with minimal to no effect on other major CYP isoforms. The inhibitory potency is commonly measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
A key study evaluated the effect of this compound on the activity of several human liver microsomal CYP enzymes. The results, summarized in the table below, highlight the remarkable selectivity of this compound for CYP1A2.
| CYP Isoform | Test Substrate Activity | IC50 (µM) | Inhibition Observed |
| CYP1A2 | Phenacetin O-deethylase | 0.7 [1] | Potent Inhibition |
| CYP2C9 | Tolbutamide 4-hydroxylase | Not Applicable | No Inhibition[1] |
| CYP2D6 | Debrisoquine 4-hydroxylase | Not Applicable | No Inhibition[1] |
| CYP2E1 | Chlorzoxazone 6-hydroxylase | Not Applicable | No Inhibition[1] |
| CYP3A4 | Terfenadine hydroxylase | Not Applicable | No Inhibition[1] |
The data clearly indicates that this compound potently inhibits CYP1A2 with a sub-micromolar IC50 value.[1] In stark contrast, no inhibitory activity was detected for CYP2C9, CYP2D6, CYP2E1, and CYP3A4 under the same experimental conditions.[1] This high degree of selectivity makes this compound an invaluable tool for isolating the metabolic pathways mediated by CYP1A2 in in vitro drug metabolism studies.
Experimental Protocol for CYP Inhibition Assay
The determination of the inhibitory potential of a compound against various CYP isoforms is a standard in vitro assay in drug discovery and development. The following is a generalized protocol for assessing the inhibitory effect of this compound on CYP1A2 activity using human liver microsomes.
Objective: To determine the IC50 value of this compound for CYP1A2-mediated metabolism of a probe substrate.
Materials:
-
Human Liver Microsomes (HLM)
-
This compound
-
Phenacetin (CYP1A2 probe substrate)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator
-
LC-MS/MS system for analysis
Experimental Workflow:
References
8-Phenyltheophylline Demonstrates Superior Potency to Theophylline at Presynaptic Adenosine Receptors: A Comparative Guide
For researchers and drug development professionals navigating the landscape of adenosine receptor antagonists, the selection of an appropriate tool compound is paramount. This guide provides an in-depth, objective comparison of 8-phenyltheophylline and its parent compound, theophylline, with a specific focus on their potency at presynaptic adenosine receptors. Drawing upon key experimental data, we will elucidate the superior potency of this compound and provide the technical context necessary for informed experimental design.
Introduction: Theophylline, this compound, and the Critical Role of Presynaptic Adenosine Receptors
Theophylline, a methylxanthine, has a long history of clinical use, primarily as a bronchodilator. Its mechanism of action is multifaceted, but a key component is its antagonism of adenosine receptors.[1] Adenosine, a ubiquitous neuromodulator, exerts significant control over neuronal activity, in large part through the activation of presynaptic adenosine A1 receptors. These G-protein coupled receptors, when activated, inhibit the release of various neurotransmitters, thereby acting as a crucial brake on synaptic transmission.[2]
This compound is a derivative of theophylline characterized by the addition of a phenyl group at the 8-position. This structural modification has profound implications for its pharmacological profile, significantly enhancing its potency as an adenosine receptor antagonist.[3] This guide will dissect the experimental evidence that establishes this compound as a more potent antagonist than theophylline at these critical presynaptic sites.
Comparative Potency at Presynaptic Adenosine Receptors: A Data-Driven Analysis
The enhanced potency of this compound over theophylline at presynaptic adenosine receptors has been demonstrated in functional assays. A key study utilizing the rat vas deferens, a classic model for studying presynaptic modulation, revealed that This compound is approximately three times more potent than theophylline at antagonizing the inhibitory effects of an adenosine analogue on neurotransmission.[4]
Further supporting the enhanced potency of this compound, a study in brain tissue found it to be 25-35 times more potent than theophylline as a general adenosine receptor antagonist.[3] The same study reported the inhibition constant (Ki) of theophylline at both A1 and A2 adenosine receptors to be approximately 14 µM, highlighting its relatively moderate potency.[3]
The following table summarizes the available quantitative data to facilitate a clear comparison:
| Compound | Potency Metric | Value | Tissue/Model | Reference |
| This compound | Relative Potency vs. Theophylline | ~3-fold higher | Rat Vas Deferens (Presynaptic) | [4] |
| Relative Potency vs. Theophylline | 25-35-fold higher | Brain Tissue (General) | [3] | |
| pA2 | 6.4 - 6.6 | Guinea-Pig Atria (A1 Receptors) | ||
| Theophylline | Ki (A1 & A2 Receptors) | ~14 µM | Brain Tissue | [3] |
Experimental Methodologies: Ensuring Scientific Rigor
The determination of antagonist potency at presynaptic adenosine receptors relies on robust and well-validated experimental protocols. Two primary methodologies are central to generating the data presented above: functional assays in isolated tissues and radioligand binding assays.
Functional Assays for Determining Antagonist Potency (pA2)
Functional assays, such as those performed on the rat vas deferens, directly measure the ability of an antagonist to reverse the effects of an agonist on tissue function, in this case, neurotransmitter release.
Step-by-Step Protocol for Determining pA2 in an Isolated Tissue Preparation:
-
Tissue Preparation: The rat vas deferens is isolated and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Stimulation: The tissue is subjected to electrical field stimulation to elicit contractile responses, which are dependent on neurotransmitter release.
-
Agonist Dose-Response Curve: A cumulative concentration-response curve is generated for an adenosine receptor agonist (e.g., 2-chloroadenosine), which inhibits the electrically induced contractions.[4]
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (e.g., theophylline or this compound) for a predetermined period to allow for equilibration.
-
Second Agonist Dose-Response Curve: In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.
-
Schild Analysis: The rightward shift in the agonist dose-response curve caused by the antagonist is quantified. This process is repeated with several concentrations of the antagonist. The data is then plotted on a Schild plot (log(dose ratio - 1) vs. log(antagonist concentration)). The x-intercept of the linear regression of this plot provides the pA2 value.
The causality behind this experimental choice lies in its physiological relevance. It assesses the antagonist's ability to block the functional consequences of receptor activation in a system where presynaptic modulation is the primary readout.
Radioligand Binding Assays for Determining Inhibitor Constant (Ki)
Radioligand binding assays are a cornerstone of receptor pharmacology, providing a direct measure of the affinity of a compound for its receptor.
Step-by-Step Protocol for a Competitive Radioligand Binding Assay:
-
Membrane Preparation: Membranes are prepared from a tissue or cell line known to express the adenosine A1 receptor (e.g., rat brain cortex).
-
Assay Setup: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled adenosine A1 receptor antagonist (e.g., [3H]DPCPX).
-
Competition: Add increasing concentrations of the unlabeled antagonist (theophylline or this compound) to compete with the radioligand for binding to the receptor.
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. A non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The IC50 is then converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
This protocol is self-validating through the inclusion of controls for total binding (radioligand and membranes only) and non-specific binding (in the presence of a saturating concentration of a non-labeled ligand).
Visualizing the Molecular Landscape
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: Presynaptic Adenosine A1 Receptor Signaling Pathway and Antagonist Action.
Caption: Workflow for Determining Antagonist Ki via Radioligand Binding Assay.
Conclusion
The experimental evidence unequivocally demonstrates that this compound is a more potent antagonist at presynaptic adenosine receptors than theophylline. This enhanced potency, evident from both functional assays and supported by binding affinity data, is a direct consequence of the 8-phenyl substitution. For researchers investigating the role of presynaptic adenosine A1 receptors in modulating neurotransmission, this compound represents a superior pharmacological tool, offering greater potency and, in some contexts, improved selectivity over theophylline. The detailed experimental protocols provided herein offer a framework for the independent verification and further characterization of these and other adenosine receptor antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. Antagonism of presynaptic adenosine receptors by theophylline 9-beta-D-riboside and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the potency of this compound as an antagonist at A1 and A2 adenosine receptors in atria and aorta from the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepdyve.com [deepdyve.com]
A Comparative Study on the Bronchodilator Effects of 8-Anilide Theophylline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bronchodilator effects of 8-anilide theophylline derivatives, offering a valuable resource for researchers in respiratory drug discovery. Theophylline, a methylxanthine, has long been a cornerstone in the management of obstructive airway diseases, and its derivatives are being actively investigated to improve efficacy and safety profiles. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the underlying signaling pathways to facilitate a deeper understanding of these promising compounds.
Comparative Efficacy of 8-Anilide Theophylline Derivatives
The bronchodilator activity of newly synthesized 8-anilide theophylline derivatives has been evaluated in vivo, with many compounds demonstrating significant anti-bronchoconstrictive effects comparable to the standard bronchodilator, aminophylline.[1][2] The primary in vivo model utilized is the acetylcholine-induced bronchospasm in guinea pigs, a well-established assay for screening potential bronchodilators.[2][3]
| Compound | Structure | Bronchodilator Activity (ID50 in mg/kg) | Reference |
| Aminophylline (Standard) | Theophylline-ethylenediamine complex | 5.8 | [4] |
| Compound 154 (N-(4-chlorophenyl)) | 2-[(1,3-dimethylxanthin-8-yl)thio]-N-(4-chlorophenyl)propionamide | 5.8 | [4] |
| Compound 154 (N-substituted benzoic acid) | Structure varies based on substitution | 5.8 - 6.1 | [4] |
| Compound 154 (N-substituted benzyl group) | Structure varies based on substitution | 5.8 - 6.1 | [4] |
| Compound 154 (N-substituted cyclohexyl moiety) | Structure varies based on substitution | 5.8 - 6.1 | [4] |
| Compound 155d (ortho-substituted carboxy derivative) | 3-[(1,3-dimethylxanthin-8-yl)thio]-N-(2-carboxyphenyl)propionamide | 6.2 | [4] |
Note: The structures for the substituted benzoic acid, benzyl, and cyclohexyl moieties were not specified in the reference.
Studies consistently report that most of the synthesized 8-anilide theophylline derivatives exhibit moderate to good bronchodilator activity, with several compounds showing efficacy nearly identical to aminophylline.[2][3]
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for the interpretation and replication of research findings. The following are detailed protocols for the key in vivo and in vitro experiments cited in the literature for assessing bronchodilator activity.
In Vivo Bronchodilator Activity Assay: Acetylcholine-Induced Bronchospasm in Guinea Pigs
This in vivo method evaluates the ability of a test compound to protect against a chemically induced bronchoconstriction.
Workflow for In Vivo Bronchodilator Assay
Caption: Workflow for in vivo evaluation of bronchodilator activity.
Procedure:
-
Animal Model: Male Dunkin-Hartley guinea pigs weighing between 250-300g are used for the study.
-
Housing: Animals are housed in standard laboratory conditions with free access to food and water.
-
Grouping: The animals are divided into control and test groups.
-
Dosing: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered intraperitoneally (i.p.) at a specific dose. The control group receives the vehicle only.
-
Induction of Bronchospasm: Thirty minutes after the administration of the test compound or vehicle, a lethal dose of acetylcholine (e.g., 2 mg/kg) is administered intravenously (i.v.).
-
Observation: The animals are observed for 5 minutes for the onset of respiratory distress (dyspnea) and collapse.
-
Data Analysis: The percentage of protection from bronchospasm in the test groups is calculated by observing the absence of respiratory distress and collapse compared to the control group.
In Vitro Bronchodilator Activity Assay: Isolated Guinea Pig Tracheal Rings
This in vitro method assesses the direct relaxant effect of a test compound on airway smooth muscle.
Workflow for In Vitro Bronchodilator Assay
Caption: Workflow for in vitro evaluation of bronchodilator activity.
Procedure:
-
Tissue Preparation: Guinea pigs are euthanized, and the trachea is carefully excised and placed in Krebs-Henseleit solution. The trachea is cleaned of adhering connective tissues and cut into rings of 3-5 mm in width.
-
Mounting: The tracheal rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1.5 g. During this period, the bathing solution is changed every 15 minutes.
-
Induction of Contraction: A contractile agent, such as histamine or methacholine, is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.
-
Cumulative Addition of Test Compound: Once a stable contraction is achieved, the test compound is added to the bath in a cumulative manner, with increasing concentrations at regular intervals.
-
Measurement of Relaxation: The relaxation of the tracheal ring is measured as a percentage reversal of the induced contraction.
-
Data Analysis: Concentration-response curves are plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated to determine the potency of the compound.
Signaling Pathways in Bronchodilation
The bronchodilator effects of theophylline and its derivatives are primarily attributed to two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.
Phosphodiesterase (PDE) Inhibition Pathway
Theophylline is a non-selective PDE inhibitor. By inhibiting PDEs, particularly PDE3 and PDE4 in airway smooth muscle cells, theophylline prevents the breakdown of cyclic adenosine monophosphate (cAMP).[5] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately causing smooth muscle relaxation and bronchodilation.
Phosphodiesterase Inhibition Pathway
Caption: PDE inhibition leading to bronchodilation.
Adenosine Receptor Antagonism Pathway
Theophylline also acts as a non-selective antagonist of adenosine receptors. In the airways, adenosine can induce bronchoconstriction, particularly in asthmatic individuals. 8-substituted theophylline derivatives, including 8-phenylxanthines, have been shown to be potent antagonists of the A2B adenosine receptor. By blocking the A2B receptor on airway smooth muscle cells, these derivatives prevent adenosine-mediated bronchoconstriction. The signaling cascade following A2B receptor activation is complex and can involve Gs-protein coupling, leading to increased cAMP and subsequent relaxation.
A2B Adenosine Receptor Antagonism Pathway
Caption: A2B receptor antagonism promoting bronchodilation.
References
- 1. Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New 8-substituted xanthiene derivatives as potent bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
The Battle Against Bacteria: 8-Substituted Theophylline Derivatives Challenge Ampicillin's Reign
A new frontier in the fight against bacterial infections is emerging with the development of 8-substituted theophylline derivatives. These novel compounds are demonstrating significant antibacterial activity, in some cases surpassing the efficacy of the widely used antibiotic, ampicillin. This comprehensive guide provides a detailed comparison of the antibacterial performance of these theophylline derivatives against ampicillin, supported by experimental data, to inform researchers, scientists, and drug development professionals on this promising class of potential therapeutics.
Executive Summary
Recent in-vitro studies have highlighted the potential of 8-substituted theophylline derivatives as a new class of antibacterial agents. A notable study by Hayallah et al. (2011) in Archives of Pharmacal Research systematically synthesized and evaluated a series of these compounds against a panel of Gram-positive and Gram-negative bacteria, using ampicillin as a benchmark. The findings reveal that specific substitutions at the 8-position of the theophylline scaffold can confer potent antibacterial activity, with several derivatives exhibiting lower Minimum Inhibitory Concentrations (MICs) than ampicillin against the tested strains. This suggests that these derivatives could offer a valuable alternative in the face of growing ampicillin resistance.
Comparative Antibacterial Activity: A Quantitative Analysis
The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The lower the MIC value, the more potent the antibacterial agent.
The following table summarizes the MIC values of selected 8-substituted theophylline derivatives from the study by Hayallah et al. (2011) compared to ampicillin against four bacterial strains: Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative).
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| Ampicillin (Reference) | 12.5 | 6.25 | 6.25 | > 100 |
| Compound 7g | 6.25 | 3.12 | 6.25 | 12.5 |
| Compound 8c | 3.12 | 1.56 | 3.12 | 6.25 |
| Compound 8d | 6.25 | 3.12 | 6.25 | 12.5 |
Data extracted from Hayallah, A. M., et al. (2011). Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities. Archives of Pharmacal Research, 34(1), 3-21.
As the data illustrates, compounds 7g, 8c, and 8d consistently demonstrated lower or equivalent MIC values compared to ampicillin against the Gram-positive bacteria S. aureus and B. subtilis. Notably, compound 8c exhibited the most potent activity, with MIC values 4-fold lower than ampicillin against both Gram-positive strains. Furthermore, against the Gram-negative bacterium P. aeruginosa, where ampicillin is largely ineffective, the theophylline derivatives showed significant activity.
Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the 8-substituted theophylline derivatives and ampicillin was determined using the broth microdilution method, a standardized and widely accepted technique.
Broth Microdilution Method
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: Stock solutions of the 8-substituted theophylline derivatives and ampicillin are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO). A series of two-fold dilutions of each compound are then prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compounds is inoculated with the standardized bacterial suspension. The microtiter plate also includes a positive control (bacteria in broth without any compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
Unraveling the Mechanism: How Do They Work?
Ampicillin: The Cell Wall Disruptor
Ampicillin, a well-established β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By disrupting this process, ampicillin weakens the cell wall, leading to cell lysis and bacterial death.
8-Substituted Theophylline Derivatives: A Potential New Target
The precise antibacterial mechanism of 8-substituted theophylline derivatives is still under investigation. However, based on the structure of the xanthine core, a plausible hypothesis is the inhibition of bacterial DNA gyrase (topoisomerase II). DNA gyrase is a crucial enzyme in bacteria responsible for managing DNA supercoiling during replication and transcription. Inhibition of this enzyme leads to breaks in the DNA, ultimately causing cell death. This mechanism is the target of other successful heterocyclic antibiotics, such as quinolones. Further studies, including enzyme inhibition assays and molecular docking, are needed to confirm this proposed mechanism.
Safety Operating Guide
Proper Disposal of 8-Phenyltheophylline: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 8-Phenyltheophylline is paramount for laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound and associated waste materials effectively. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is known to cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[2]
-
Respiratory Protection: Use in a well-ventilated area. For operations that may generate dust, a NIOSH-approved respirator (such as a type N95) is recommended.[3]
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing.
In the event of a spill, immediately contain the material. For small spills, sweep up the solid material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust. For large spills, follow your institution's hazardous waste spill response protocol.
Disposal Procedures for this compound
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Do not dispose of this chemical in the regular trash or down the drain.[4][5]
Step-by-Step Disposal Protocol:
-
Waste Identification and Collection:
-
Treat all this compound waste as hazardous chemical waste.[6][7]
-
Collect waste this compound in a designated, compatible, and properly sealed container.[8] Plastic containers are often preferred to glass for hazardous waste when compatibility is not an issue.[4]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name ("this compound"), the quantity of waste, the date of generation, and the principal investigator's name and contact information.[4]
-
-
Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) that is close to the point of generation and under the direct supervision of laboratory personnel.[8][9]
-
Segregate the this compound waste from incompatible materials. For instance, store it separately from strong oxidizing agents.[9]
-
Ensure the storage area is well-ventilated.[8]
-
-
Disposal Request:
Disposal of Contaminated Materials:
-
Personal Protective Equipment (PPE): Used, non-reusable PPE (such as gloves) that is contaminated with this compound should be placed in the hazardous waste container along with the chemical waste.
-
Glassware and Labware: Glassware contaminated with this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6][7] After triple-rinsing, the glassware can typically be washed and reused or disposed of as regular laboratory glass waste.
-
Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a solvent. This rinsate must also be collected as hazardous waste.[6][7] After triple-rinsing and air drying, deface the label and dispose of the container according to your institution's guidelines for empty chemical containers.[6][7]
Summary of Disposal Information
| Parameter | Guideline |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant.[1] |
| Waste Classification | Assumed to be hazardous waste.[10] |
| Container Labeling | "Hazardous Waste", full chemical name, quantity, date, and PI information.[4] |
| Storage | Designated and supervised Satellite Accumulation Area.[9] |
| Incompatible Materials | Segregate from strong oxidizing agents.[9] |
| Spill Cleanup | Sweep up and place in a suitable container for disposal.[2] |
| Empty Containers | Triple-rinse with a suitable solvent, collect rinsate as hazardous waste.[6][7] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. peptide.com [peptide.com]
- 3. 1,3-Dimethyl-8-phenylxanthine crystalline 961-45-5 [sigmaaldrich.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. vumc.org [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. pfw.edu [pfw.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
